2-(2-Diethylaminoethoxy)ethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-(diethylamino)ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO2/c1-3-9(4-2)5-7-11-8-6-10/h10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBVRNHODPFVHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO2 | |
| Record name | DIETHYLAMINOETHOXYETHANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6265 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
63833-83-0 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-[2-(diethylamino)ethyl]-ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63833-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9059701 | |
| Record name | 2-[2-(Diethylamino)ethoxy]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Diethylaminoethoxyethanol appears as a colorless liquid with an amine-like odor. Slightly less dense than water and slightly soluble in water. May emit toxic oxides of nitrogen when heated to high temperatures May cause irritate the skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals. | |
| Record name | DIETHYLAMINOETHOXYETHANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6265 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
140-82-9 | |
| Record name | DIETHYLAMINOETHOXYETHANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6265 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-[2-(Diethylamino)ethoxy]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=140-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2-(2-(diethylamino)ethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethylaminoethoxyethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163322 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanol, 2-[2-(diethylamino)ethoxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-[2-(Diethylamino)ethoxy]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(diethylamino)ethoxy]ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.943 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-[2-(Diethylamino)ethoxy]ethanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PPN959BHJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What are the physical and chemical properties of 2-(2-Diethylaminoethoxy)ethanol?
An In-depth Technical Guide to 2-(2-Diethylaminoethoxy)ethanol for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, registered under CAS number 140-82-9, is an organic compound with significant relevance in various scientific domains, particularly in the synthesis of pharmaceuticals and other fine chemicals.[1] Structurally, it is characterized by the presence of a tertiary amine, an ether linkage, and a primary alcohol functional group. This unique combination of functionalities imparts a versatile chemical character, making it a valuable intermediate.[2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, offering insights into its behavior, handling, and application, tailored for professionals in research and drug development. Notably, it is recognized as a metabolite of the cough suppressant Butamirate and a degradation product of Oxeladin citrate and Oxybutynin hydrochloride.[3][4]
Chemical Structure and Identification
A clear understanding of the molecular structure is fundamental to comprehending the properties and reactivity of a compound.
Figure 1: Chemical structure of this compound.
Table 1: Compound Identification
| Identifier | Value | Source(s) |
| IUPAC Name | 2-[2-(diethylamino)ethoxy]ethanol | [5] |
| CAS Number | 140-82-9 | [6] |
| Molecular Formula | C₈H₁₉NO₂ | [6] |
| Molecular Weight | 161.24 g/mol | [6] |
| SMILES | CCN(CC)CCOCCO | [5][6] |
| InChI Key | VKBVRNHODPFVHK-UHFFFAOYSA-N | [2][5] |
| Synonyms | Ethylene Glycol Mono[2-(diethylamino)ethyl] Ether, Diethyl[2-(2-hydroxyethoxy)ethyl]amine, N,N-Diethylethoxyethanolamine | [2][6][7] |
Physical Properties
The physical properties of this compound are crucial for its handling, storage, and application in various experimental setups. It typically appears as a colorless to pale yellow liquid.[2][3]
Table 2: Physical Properties of this compound
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow/orange liquid | [3][8] |
| Boiling Point | 234.7 °C at 760 mmHg | [8] |
| 101 °C at 9.8 mmHg | [3] | |
| Melting Point | 221.5 °C | [] |
| Density | 0.939 - 0.94 g/cm³ | [3][8] |
| Flash Point | 95.8 - 96 °C (closed cup) | [8] |
| Refractive Index | 1.446 - 1.4475 (at 22°C) | [3][8][] |
| Vapor Pressure | 0.799 mmHg at 25°C | [8] |
| Solubility | Slightly soluble in chloroform and methanol.[3] Soluble in water.[2] | [2][3] |
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by its functional groups. The tertiary amine group confers basic properties, allowing it to react with acids to form salts.[10] The hydroxyl group can undergo typical alcohol reactions, such as esterification.[11] The ether linkage is generally stable but can be cleaved under harsh conditions.
This compound is incompatible with strong oxidizing agents and acids.[3][12] As an amine, it can react exothermically with acids and may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[10] Furthermore, in combination with strong reducing agents, it can generate flammable gaseous hydrogen.[10]
Spectral Data
For the structural elucidation and purity assessment of this compound, various spectroscopic techniques are employed. While specific spectra are proprietary to manufacturers, typical spectral characteristics can be inferred from its structure. The NIST Chemistry WebBook provides access to its mass spectrum (electron ionization).[7]
Experimental Protocols: Determination of Physicochemical Properties
While specific experimental protocols for this compound are not publicly detailed, standard methodologies are employed for the determination of its key physical and chemical properties.
Workflow for Property Determination
Figure 2: A generalized workflow for the physicochemical characterization of this compound.
1. Boiling Point Determination: The boiling point can be determined using a distillation apparatus. The sample is heated, and the temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded. For substances with high boiling points, vacuum distillation is often employed to prevent decomposition.[1]
2. Density Measurement: A pycnometer or a digital density meter can be used for accurate density measurements. The mass of a known volume of the substance is determined at a specific temperature.
3. Refractive Index Measurement: A refractometer is used to measure the refractive index, which is a dimensionless number that describes how fast light propagates through the material. This is a quick and non-destructive method for purity assessment.
4. Spectroscopic Analysis (NMR, IR, MS):
-
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
Infrared (IR) spectroscopy is used to identify the presence of specific functional groups, such as the O-H stretch of the alcohol and C-N stretching of the amine.
-
Mass spectrometry (MS) determines the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural confirmation.[7]
Applications in Drug Development and Research
This compound serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its bifunctional nature allows for sequential or orthogonal chemical modifications. For instance, it is a known metabolite and impurity in the manufacturing of Butamirate.[][13] It is also a degradation product of other pharmaceuticals like Oxeladin citrate and Oxybutynin hydrochloride.[3] This makes it an important reference standard in impurity profiling and stability studies during drug development. Furthermore, organic esters of this compound have been synthesized and investigated for their potential therapeutic applications.[11]
Safety, Handling, and Storage
Safety Precautions: this compound is classified as a hazardous substance. It is harmful if it comes into contact with the skin and can cause severe skin burns and eye damage.[10][14] Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn when handling this chemical.[14] Work should be conducted in a well-ventilated area or under a fume hood.[15]
Storage: It is recommended to store this compound in a cool, ventilated area in a tightly closed and sealed container, ideally below 45°C.[3] Some suppliers recommend storage at 2-8°C or in a refrigerator.[8][] It should be stored under an inert atmosphere as it may be air-sensitive.
Conclusion
This compound is a versatile chemical intermediate with well-defined physical and chemical properties. Its unique structure makes it a valuable component in the synthesis of pharmaceuticals and a key compound for metabolic and degradation studies. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective use in research and development.
References
- 1. CN103113241A - Synthetic method of diethylaminoethoxyethanol - Google Patents [patents.google.com]
- 2. CAS 140-82-9: 2-[2-(Diethylamino)ethoxy]ethanol [cymitquimica.com]
- 3. This compound, 140-82-9, 2-(β-Diethylamino)ethoxyethanol; 2-[2-(N,N-Diethylamino)ethoxy]ethanol; Diethyl[2-(2-hydroxyethoxy)ethyl]amine; Ethylene Glycol Mono(2-diethylaminoethyl)ether [mallakchemicals.com]
- 4. 2-[2-(Diethylamino)ethoxy]ethanol , >98.0%(GC) , 140-82-9 - CookeChem [cookechem.com]
- 5. Diethylaminoethoxyethanol | C8H19NO2 | CID 67327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. 2-(2-Diethylaminoethoxy)-ethanol [webbook.nist.gov]
- 8. 2-(2-(Diethylamino)ethoxy)ethanol|lookchem [lookchem.com]
- 10. echemi.com [echemi.com]
- 11. US2842585A - Organic esters of 2-(2-diethylaminoethoxy)-ethanol and their process of preparation - Google Patents [patents.google.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. scbt.com [scbt.com]
- 14. angenechemical.com [angenechemical.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Synthesis of 2-(2-Diethylaminoethoxy)ethanol
Introduction: The Versatility of 2-(2-Diethylaminoethoxy)ethanol
This compound, a colorless to pale yellow liquid with a characteristic amine-like odor, is a bifunctional molecule of significant interest in various chemical sectors.[1] Its structure, incorporating a tertiary amine, an ether linkage, and a primary alcohol, imparts a unique combination of properties, making it a valuable intermediate in the synthesis of pharmaceuticals, dyes, and other fine chemicals.[2] Notably, it serves as a key precursor in the production of the cough suppressant Butamirate.[3] This guide provides a comprehensive technical overview of the primary synthetic pathways to this compound, offering insights into the underlying chemical principles, detailed experimental protocols, and a comparative analysis to inform researchers, scientists, and drug development professionals.
Core Synthesis Pathways: A Comparative Overview
The industrial and laboratory-scale production of this compound is dominated by two principal synthetic strategies:
-
The Williamson Ether Synthesis Approach: This classic method involves the reaction of a halo-alcohol derivative with diethylamine.
-
The Ethoxylation Route: This pathway entails the direct addition of ethylene oxide to N,N-diethylethanolamine.
The choice between these routes is often dictated by factors such as the availability and cost of starting materials, desired scale of production, and safety considerations associated with the handling of highly reactive reagents like ethylene oxide.
Pathway 1: Modified Williamson Ether Synthesis
This pathway is a variation of the classic Williamson ether synthesis, where diethylamine acts as the nucleophile, displacing a halide from an ethoxyethanol derivative. The most common starting material for this route is 2-(2-chloroethoxy)ethanol.
Mechanistic Insights: An SN2 Reaction at its Core
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5] Diethylamine, a moderately strong nucleophile, attacks the carbon atom bearing the chlorine atom in 2-(2-chloroethoxy)ethanol. This results in the displacement of the chloride ion and the formation of a new carbon-nitrogen bond.
The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed as a byproduct, or an excess of diethylamine can serve this purpose. However, a more efficient industrial approach involves a two-step process: the initial reaction to form the diethylaminoethoxyethanol hydrochloride salt, followed by neutralization with a strong base like sodium hydroxide.[2]
Caption: Williamson Ether Synthesis of this compound.
Experimental Protocol: Synthesis from 2-chloroethoxyethanol and Diethylamine
The following protocol is adapted from patent literature, demonstrating a practical and scalable method for the synthesis of this compound.[2]
Materials:
-
2-chloroethoxyethanol (Industrial grade, purity ~98%)
-
Diethylamine (Industrial grade, purity >99%)
-
Dimethylformamide (DMF) (Catalyst)
-
Sodium Hydroxide solution (40%)
Procedure:
-
Reaction Setup: In a 2L stainless steel pressure reactor equipped with a stirrer, charge 383 g of 2-chloroethoxyethanol, 885 g of diethylamine, and 0.8 g of DMF.[2]
-
Reaction: Heat the mixture to a temperature of 100-110°C and maintain for 2 hours with constant stirring.[2]
-
Neutralization: Cool the reactor to below 50°C. Add 310 g of a 40% sodium hydroxide solution and continue to stir for an additional 2 hours.[2]
-
Work-up: Transfer the reaction mixture to a separatory funnel and allow the layers to separate. Isolate the organic phase.
-
Purification: Purify the organic phase by vacuum distillation, collecting the fraction that boils at 102-110°C under a pressure of 1.33 kPa.[2] This yields this compound with a purity of over 98.5%.[2]
Causality in Experimental Choices:
-
Excess Diethylamine: The use of a significant molar excess of diethylamine serves a dual purpose: it drives the reaction to completion by Le Chatelier's principle and acts as a base to neutralize the hydrogen chloride byproduct.
-
Catalyst (DMF): Dimethylformamide, an aprotic polar solvent, can act as a catalyst by promoting the SN2 reaction. It can help to solvate the transition state and may also participate in the reaction mechanism.
-
Pressure Reactor: The use of a pressure reactor is necessary to maintain the volatile diethylamine in the liquid phase at the reaction temperature, which is above its normal boiling point.
-
Neutralization with NaOH: The addition of a strong base like sodium hydroxide ensures the complete conversion of any remaining hydrochloride salt of the product to the free base, facilitating its separation and purification.
-
Vacuum Distillation: This purification technique is employed to separate the high-boiling product from unreacted starting materials and lower-boiling impurities without requiring excessively high temperatures that could lead to product decomposition.
Pathway 2: The Ethoxylation Route
This pathway is a prominent industrial method for producing this compound. It involves the ring-opening of ethylene oxide by N,N-diethylethanolamine.
Mechanistic Insights: Base-Catalyzed Epoxide Ring Opening
The ethoxylation of an alcohol, in this case, the hydroxyl group of N,N-diethylethanolamine, is typically catalyzed by a base, such as potassium hydroxide (KOH).[6] The reaction proceeds through the following steps:
-
Deprotonation: The basic catalyst deprotonates the hydroxyl group of N,N-diethylethanolamine, forming a more nucleophilic alkoxide.
-
Nucleophilic Attack: The resulting alkoxide attacks one of the carbon atoms of the ethylene oxide ring in an SN2-like fashion. The significant ring strain of the epoxide makes it susceptible to this nucleophilic attack.
-
Ring Opening: The carbon-oxygen bond of the epoxide breaks, and a new ether linkage is formed.
-
Proton Transfer: The resulting alkoxide abstracts a proton from another molecule of N,N-diethylethanolamine, regenerating the alkoxide catalyst and forming the final product.
Caption: Ethoxylation of N,N-Diethylethanolamine.
Generalized Industrial Protocol: Ethoxylation of N,N-Diethylethanolamine
While specific industrial protocols are often proprietary, a general procedure can be outlined based on established principles of alcohol ethoxylation.[6]
Materials:
-
N,N-Diethylethanolamine
-
Ethylene Oxide
-
Potassium Hydroxide (KOH) catalyst
Procedure:
-
Reactor Preparation: A pressure reactor is charged with N,N-diethylethanolamine and a catalytic amount of potassium hydroxide. The reactor is then purged with an inert gas, such as nitrogen, to remove any oxygen.
-
Heating: The mixture is heated to the reaction temperature, typically in the range of 100-180°C.[6]
-
Ethylene Oxide Addition: Ethylene oxide is carefully introduced into the reactor under pressure. The rate of addition is controlled to manage the highly exothermic nature of the reaction and maintain a safe operating temperature.
-
Reaction Monitoring: The reaction progress is monitored by the uptake of ethylene oxide.
-
Catalyst Neutralization: Once the desired degree of ethoxylation is achieved, the reaction is quenched, and the basic catalyst is neutralized, often with an acid like acetic or phosphoric acid.
-
Purification: The crude product is then purified, typically by vacuum distillation, to remove unreacted starting materials and any byproducts.
Causality in Experimental Choices and Potential Side Reactions:
-
Base Catalyst (KOH): A strong base is essential to generate the highly nucleophilic alkoxide required for the efficient ring-opening of ethylene oxide.[6]
-
Elevated Temperature and Pressure: These conditions are necessary to maintain a sufficient reaction rate and to keep the volatile ethylene oxide in the liquid phase.
-
Controlled Addition of Ethylene Oxide: Due to the high exothermicity of the reaction, slow and controlled addition of ethylene oxide is crucial to prevent a runaway reaction and ensure safety.
-
Potential Byproducts: A key consideration in this route is the potential for side reactions. The primary byproduct of concern is the formation of polyethylene glycol (PEG) derivatives through the continued reaction of the product with ethylene oxide. Additionally, trace amounts of water can lead to the formation of ethylene glycol, which can also be ethoxylated. Studies have also identified the formation of ethyldiethanolamine and its subsequent ethoxylates as byproducts through transformations of diethylethanolamine.[3][7][8]
Comparative Analysis of Synthesis Pathways
| Parameter | Modified Williamson Ether Synthesis | Ethoxylation Route |
| Starting Materials | 2-chloroethoxyethanol, Diethylamine | N,N-Diethylethanolamine, Ethylene Oxide |
| Key Reagents | Base (e.g., NaOH), Catalyst (e.g., DMF) | Base Catalyst (e.g., KOH) |
| Reaction Mechanism | SN2 | Base-catalyzed epoxide ring-opening |
| Reaction Conditions | Moderate temperature (100-110°C), Elevated pressure | Higher temperature (100-180°C), Elevated pressure |
| Safety Considerations | Handling of chlorinated compounds and amines. | Handling of highly flammable and toxic ethylene oxide. |
| Yield & Purity | High purity (>98.5%) achievable.[2] | Yields can be high, but control of the degree of ethoxylation is crucial to minimize byproducts. |
| Industrial Scalability | Scalable, but may generate salt waste. | Well-established for large-scale industrial production. |
Conclusion
Both the modified Williamson ether synthesis and the ethoxylation route offer viable pathways for the synthesis of this compound. The Williamson approach, using 2-chloroethoxyethanol and diethylamine, provides a more straightforward laboratory-scale synthesis with a well-defined endpoint and high purity. The ethoxylation of N,N-diethylethanolamine is the preferred industrial method due to its atom economy and suitability for continuous processing. However, it requires specialized equipment to handle the hazardous nature of ethylene oxide and careful control to manage the reaction's exothermicity and selectivity. The choice of synthesis pathway will ultimately depend on the specific requirements of the researcher or manufacturer, balancing factors of scale, cost, safety, and available equipment.
References
- 1. 2-(2-Diethylaminoethoxy)-ethanol [webbook.nist.gov]
- 2. CN103113241A - Synthetic method of diethylaminoethoxyethanol - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Ethoxylation - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2-[2-(diethylamino)ethoxy]ethanol (CAS 140-82-9): Structure, Functional Groups, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[2-(diethylamino)ethoxy]ethanol, identified by the CAS number 140-82-9, is a polyfunctional organic molecule of significant interest in synthetic and medicinal chemistry. This guide provides a comprehensive analysis of its chemical structure, a detailed examination of its constituent functional groups, and insights into its synthesis and reactivity. As a key intermediate in the production of various pharmaceuticals, a thorough understanding of its properties is crucial for its effective application in research and drug development. Notably, it is a primary metabolite of the widely used antitussive drug, Butamirate, underscoring its relevance in pharmacokinetic and metabolic studies.[1]
Molecular Structure and Properties
2-[2-(diethylamino)ethoxy]ethanol is a colorless to pale yellow liquid characterized by a molecular formula of C₈H₁₉NO₂ and a molecular weight of 161.24 g/mol .[2][3] Its structure incorporates a flexible aliphatic chain containing three key functional groups that dictate its chemical behavior and utility.
| Property | Value | Source |
| CAS Number | 140-82-9 | [4] |
| Molecular Formula | C₈H₁₉NO₂ | [3] |
| Molecular Weight | 161.24 g/mol | [3] |
| IUPAC Name | 2-[2-(diethylamino)ethoxy]ethanol | [4] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Solubility | Soluble in water | [2] |
Below is a diagram illustrating the chemical structure of 2-[2-(diethylamino)ethoxy]ethanol.
Caption: Chemical structure of 2-[2-(diethylamino)ethoxy]ethanol.
Analysis of Functional Groups
The chemical reactivity and physical properties of 2-[2-(diethylamino)ethoxy]ethanol are a direct consequence of the interplay between its three functional groups: a tertiary amine, an ether, and a primary alcohol.
Tertiary Amine
The diethylamino group is a tertiary amine, characterized by a nitrogen atom bonded to three carbon atoms. The lone pair of electrons on the nitrogen atom imparts basic and nucleophilic properties to the molecule.[2] This functional group is crucial for the molecule's role in synthesis, allowing it to participate in a variety of chemical reactions. As a base, it can neutralize acids to form ammonium salts. Its nucleophilicity enables it to react with electrophiles, a property leveraged in the synthesis of more complex molecules.
Ether
The ether linkage (-C-O-C-) in the backbone of the molecule contributes to its solvent properties and chemical stability. Ethers are generally unreactive towards many reagents, which makes them excellent scaffolds in molecule design.[5] This stability is a key feature in the context of drug metabolism, as the ether bond is not easily cleaved in biological systems.
Primary Alcohol
The terminal primary alcohol (-CH₂OH) is a versatile functional group that can undergo a wide range of transformations. It can be oxidized to form an aldehyde or a carboxylic acid, and it can participate in esterification and etherification reactions. The hydroxyl group also allows for hydrogen bonding, which contributes to the molecule's solubility in water.[2] This functionality is particularly important for creating derivatives and for conjugation in metabolic pathways.
Synthesis and Reactivity
The synthesis of 2-[2-(diethylamino)ethoxy]ethanol can be achieved through the reaction of 2-chloroethoxy ethanol with diethylamine. A patent describes a method where these two reactants are combined in the presence of a catalyst, followed by neutralization of the byproduct hydrogen chloride with a sodium hydroxide solution. The final product is then purified by vacuum distillation.
Experimental Protocol: Synthesis of 2-[2-(diethylamino)ethoxy]ethanol
The following protocol is adapted from the principles of nucleophilic substitution reactions involving amines and alkyl halides.
Materials:
-
2-chloroethoxy ethanol
-
Diethylamine
-
Sodium hydroxide solution
-
An appropriate catalyst (e.g., a quaternary ammonium salt)
-
Solvent (optional, depending on reaction conditions)
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, charge 2-chloroethoxy ethanol and the catalyst.
-
Slowly add diethylamine to the reaction mixture. The molar ratio of diethylamine to 2-chloroethoxy ethanol should be in the range of 1.5:1 to 4.0:1 to favor the desired product and minimize side reactions.
-
Heat the reaction mixture to a temperature between 80°C and 130°C.
-
Maintain the reaction at this temperature for 2 to 4 hours, monitoring the progress by a suitable analytical method (e.g., GC or TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the byproduct hydrogen chloride by adding a sodium hydroxide solution until the mixture is basic.
-
Allow the layers to separate and collect the organic phase.
-
Purify the crude product by vacuum distillation to obtain 2-[2-(diethylamino)ethoxy]ethanol.
Caption: Workflow for the synthesis of 2-[2-(diethylamino)ethoxy]ethanol.
Role in Drug Development and Metabolism
The most well-documented role of 2-[2-(diethylamino)ethoxy]ethanol in the pharmaceutical field is as a primary metabolite of Butamirate. Butamirate is a non-opioid antitussive agent that acts centrally to suppress the cough reflex.[4] Upon administration, Butamirate is rapidly hydrolyzed in the body to yield two major metabolites: 2-phenylbutyric acid and 2-[2-(diethylamino)ethoxy]ethanol.[4][6]
Understanding the pharmacokinetic profile of these metabolites is essential for evaluating the overall safety and efficacy of the parent drug. While 2-phenylbutyric acid also exhibits some cough-soothing effects, the pharmacological activity of the 2-[2-(diethylamino)ethoxy]ethanol metabolite is less characterized.
Furthermore, 2-[2-(diethylamino)ethoxy]ethanol serves as a valuable building block in the synthesis of other pharmaceutically active compounds. Its trifunctional nature allows for a variety of chemical modifications, making it a versatile starting material for the construction of more complex molecular architectures.
Conclusion
2-[2-(diethylamino)ethoxy]ethanol is a molecule with a rich chemical profile defined by its tertiary amine, ether, and primary alcohol functional groups. Its synthesis is well-established, and its reactivity allows for a broad range of chemical transformations. Its significance in the pharmaceutical industry, both as a key metabolite of Butamirate and as a versatile synthetic intermediate, makes it a compound of considerable interest to researchers and drug development professionals. A thorough understanding of its structure and chemical properties, as outlined in this guide, is fundamental to harnessing its full potential in the advancement of medicinal chemistry and pharmaceutical sciences.
References
- 1. researchgate.net [researchgate.net]
- 2. CAS 140-82-9: 2-[2-(Diethylamino)ethoxy]ethanol [cymitquimica.com]
- 3. 2-[2-(Diethylamino)ethoxy]ethanol | 140-82-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 2-(2-Diethylaminoethoxy)-ethanol [webbook.nist.gov]
- 5. mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 2-(2-(Dimethylamino)ethoxy)ethanol | C6H15NO2 | CID 74348 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(2-Diethylaminoethoxy)ethanol as a Metabolite of Butamirate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 2-(2-Diethylaminoethoxy)ethanol, a primary and pharmacologically active metabolite of the non-opioid antitussive agent, Butamirate. Butamirate undergoes rapid and extensive hydrolysis in the body, yielding this compound and 2-phenylbutyric acid, both of which contribute to the overall therapeutic effect. This document delineates the metabolic pathway of Butamirate, focusing on the formation of this compound. It offers a detailed exploration of the analytical methodologies required for the quantification of this metabolite in biological matrices, including step-by-step experimental protocols for sample preparation and chromatographic analysis. Furthermore, this guide synthesizes the available pharmacokinetic data and discusses the known pharmacological activities and toxicological profile of this compound, providing a critical resource for researchers in drug metabolism, pharmacokinetics, and analytical chemistry.
Introduction: Butamirate and its Therapeutic Relevance
Butamirate, often available as butamirate citrate, is a centrally acting cough suppressant utilized for the symptomatic treatment of non-productive cough.[1] Unlike opioid-based antitussives, Butamirate is not chemically or pharmacologically related to opium alkaloids and does not induce dependence.[2][3] Its mechanism of action is believed to be multifaceted, involving a central effect on the cough center in the medulla oblongata, as well as peripheral bronchospasmolytic and anti-inflammatory properties.[3][4] Upon oral administration, Butamirate is rapidly and completely absorbed.[4] However, the parent compound is not detected in plasma or urine due to its swift hydrolysis.[5]
The Metabolic Fate of Butamirate: Formation of this compound
The primary metabolic pathway of Butamirate is a Phase I hydrolysis reaction.[4] This enzymatic cleavage of the ester linkage occurs rapidly in the plasma, yielding two principal metabolites: 2-phenylbutyric acid and this compound.[2][4][6] Both of these metabolites are reported to possess antitussive properties, contributing to the overall therapeutic efficacy of the parent drug.[2]
The metabolic conversion is a critical aspect of Butamirate's pharmacology, as the activity of the drug is mediated through its metabolites. Understanding the formation and disposition of this compound is therefore paramount for a complete characterization of Butamirate's pharmacokinetic and pharmacodynamic profile.
Caption: Metabolic Pathway of Butamirate to its Active Metabolites.
Analytical Methodologies for the Quantification of this compound
The accurate quantification of this compound in biological matrices such as plasma and urine is essential for pharmacokinetic studies. Due to its polar nature and the complexity of the biological matrix, robust analytical methods are required. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the preferred technique for its high sensitivity and selectivity.
Rationale for Method Selection
While HPLC with UV detection has been employed for the analysis of Butamirate's other major metabolite, 2-phenylbutyric acid, this method may lack the required sensitivity and selectivity for the quantification of this compound, which does not possess a strong chromophore.[7] Gas chromatography (GC) could be an alternative, but the polarity and potential thermal lability of the analyte might necessitate derivatization, adding complexity to the sample preparation process. LC-MS/MS overcomes these limitations by providing excellent sensitivity and structural confirmation, making it the gold standard for bioanalytical assays of this nature.
Experimental Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol outlines a validated approach for the determination of this compound in human plasma.
3.2.1. Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Internal Standard (IS), e.g., a stable isotope-labeled analog or a structurally similar compound
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Water (ultrapure, 18.2 MΩ·cm)
-
Human plasma (drug-free, with anticoagulant)
-
Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
3.2.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
3.2.3. Sample Preparation: Solid Phase Extraction (SPE)
The causality behind choosing SPE lies in its ability to efficiently remove plasma proteins and phospholipids that can interfere with the analysis and cause ion suppression in the mass spectrometer. A mixed-mode cation exchange sorbent is particularly effective for extracting a basic compound like this compound.
-
Pre-treatment: Thaw plasma samples at room temperature. To 200 µL of plasma, add 20 µL of the internal standard working solution and vortex for 10 seconds.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute the analyte and IS with 1 mL of a 5% formic acid in methanol solution.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
3.2.4. LC-MS/MS Conditions
| Parameter | Condition |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MS/MS Transitions | Precursor ion > Product ion (to be determined by infusion of the reference standard) |
3.2.5. Method Validation
The method must be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
Caption: Experimental Workflow for the Quantification of this compound.
Pharmacokinetics of this compound
Following oral administration of Butamirate, this compound is rapidly formed. Pharmacokinetic studies have provided insights into its plasma concentrations.
| Butamirate Citrate Dose | Mean Cmax of this compound (ng/mL) |
| 22.5 mg | 33.8 |
| 90 mg | 160 |
Data sourced from a randomized, placebo-controlled trial in healthy volunteers.[8]
The time to reach maximum plasma concentration (Tmax) for this compound is approximately 0.67 hours.[2] The elimination half-life of this metabolite has not been consistently reported across studies, but like the parent drug and the other primary metabolite, it is extensively bound to plasma proteins (around 95%), which may contribute to a prolonged duration of action.[4] The metabolites of Butamirate are primarily excreted via the urine.[3][4]
Pharmacological Activity and Toxicological Profile
Antitussive Activity
Both this compound and 2-phenylbutyric acid are considered to be active metabolites with antitussive properties.[2] However, a study evaluating the effect of Butamirate on capsaicin-induced cough in healthy volunteers did not find a significant antitussive effect compared to placebo and reported no clear relationship between the pharmacokinetic and pharmacodynamic parameters for its metabolites.[8] It is important to note that the lack of a dose-response relationship in this particular study could be influenced by various factors, including the experimental model and formulation. Further research is warranted to fully elucidate the specific contribution of this compound to the overall antitussive effect of Butamirate.
Toxicological Considerations
Specific toxicological studies on this compound are limited in the public domain. However, data on the structurally related compound, 2-diethylaminoethanol, can provide some insights into its potential hazards. 2-Diethylaminoethanol is considered harmful by inhalation and can cause irritation to the respiratory tract and eyes.[9][10] It may also be corrosive to the skin.[10][11] Given the structural similarity, it is prudent to handle this compound with appropriate safety precautions in a laboratory setting.
Conclusion
This compound is a key active metabolite of Butamirate, formed through rapid plasma hydrolysis. Its presence and concentration in biological fluids are critical parameters in understanding the overall pharmacokinetics and pharmacodynamics of Butamirate. The development and validation of robust bioanalytical methods, such as the LC-MS/MS protocol detailed in this guide, are essential for accurate pharmacokinetic characterization. While its antitussive activity is acknowledged, further research is needed to delineate its precise mechanism and contribution to the therapeutic effect of the parent drug. The provided technical information serves as a valuable resource for scientists and researchers involved in the development and analysis of Butamirate and related compounds.
References
- 1. Butamirate - Wikipedia [en.wikipedia.org]
- 2. BUTAMIRATE Syrup Pharmacology - MPI, EU: SmPC - RxReasoner [rxreasoner.com]
- 3. Butamirate | Manasa Life Sciences [manasalifesciences.com]
- 4. mims.com [mims.com]
- 5. hra.nhs.uk [hra.nhs.uk]
- 6. benchchem.com [benchchem.com]
- 7. Relative bioavailability of different butamirate citrate preparations after single dose oral administration to 18 healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A randomized placebo controlled trial to evaluate the effects of butamirate and dextromethorphan on capsaicin induced cough in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 11. cdc.gov [cdc.gov]
An In-Depth Technical Guide to the Degradation Products of Oxeladin Citrate, Including 2-(2-Diethylaminoethoxy)ethanol
Abstract
This technical guide provides a comprehensive examination of the degradation pathways of Oxeladin citrate, a widely used antitussive agent. A critical aspect of drug development and quality control is the identification and characterization of degradation products to ensure the safety and efficacy of the final pharmaceutical formulation. This document delves into the primary degradation mechanisms, with a specific focus on the formation and analysis of a key hydrolytic degradation product, 2-(2-Diethylaminoethoxy)ethanol. We will explore the causality behind forced degradation studies, detail validated analytical methodologies for impurity profiling, and discuss the toxicological relevance of identified degradants. This guide is intended for researchers, scientists, and drug development professionals engaged in the formulation, stability testing, and quality assurance of Oxeladin citrate.
Introduction: The Imperative of Degradation Profiling for Oxeladin Citrate
Oxeladin citrate, chemically known as α,α-diethylbenzeneacetic acid 2-[2-(diethylamino)ethoxy]ethyl ester citrate, is an effective centrally acting cough suppressant.[1][2] The stability of an active pharmaceutical ingredient (API) like Oxeladin citrate is a paramount concern, as degradation can lead to a loss of potency and the formation of potentially toxic impurities. Regulatory bodies such as the International Council for Harmonisation (ICH) mandate rigorous stability testing, including forced degradation studies, to elucidate the intrinsic stability of a drug substance and identify potential degradation products.[3]
Forced degradation studies, which expose the drug substance to conditions more severe than accelerated stability testing, are instrumental in predicting the degradation pathways that may occur under normal storage conditions.[3] These studies typically involve exposure to stress conditions such as acid, base, oxidation, heat, and light.[3] A thorough understanding of the degradation profile of Oxeladin citrate is not only a regulatory requirement but also a fundamental aspect of robust formulation development, ensuring the final product remains safe and effective throughout its shelf life.
This guide will focus on the known and potential degradation products of Oxeladin citrate, with a particular emphasis on this compound, a significant product of hydrolytic degradation.
Primary Degradation Pathways of Oxeladin Citrate
Oxeladin citrate, being an ester-type drug, is particularly susceptible to hydrolysis.[1] However, other degradation pathways, such as oxidation, can also contribute to its degradation profile.
Hydrolytic Degradation
Hydrolysis is the most prominent degradation pathway for Oxeladin citrate, occurring under both acidic and alkaline conditions.[1][4][5] The ester linkage in the Oxeladin molecule is the primary site of hydrolytic cleavage.
-
Alkaline-Induced Hydrolysis: Under basic conditions, the ester bond is readily cleaved, yielding two primary degradation products: α,α-Diethyl benzeneacetic acid and this compound.[4] This reaction is a classic example of saponification.
-
Acid-Catalyzed Hydrolysis: Acidic conditions also promote the hydrolysis of the ester linkage, leading to the same primary degradation products as in alkaline hydrolysis. The kinetics of this degradation have been studied, demonstrating a dependence on pH and temperature.[1][5][6]
Oxidative Degradation
Oxidation represents another potential degradation pathway for Oxeladin citrate. The tertiary amine group in the molecule is susceptible to oxidation, which can lead to the formation of an N-oxide degradation product, Diphenylmethoxy-N, N-dimethyl ethanamine N-oxide.[4][7] Forced degradation studies often employ oxidizing agents like hydrogen peroxide to investigate this pathway.[3][8]
The following diagram illustrates the primary degradation pathways of Oxeladin citrate.
Caption: Primary degradation pathways of Oxeladin citrate.
In-Focus Degradant: this compound
This compound is a key degradation product formed from the hydrolytic cleavage of Oxeladin citrate's ester linkage. Its presence in a drug product is a direct indicator of degradation and must be carefully monitored and controlled.
Formation and Chemical Properties
As previously mentioned, this compound is formed alongside α,α-Diethyl benzeneacetic acid during the hydrolysis of Oxeladin. It is a colorless to pale yellow liquid with an amine-like odor.[9][10] It is soluble in water due to its hydroxyl group, which allows for hydrogen bonding.[10]
The synthesis of this compound can be achieved through various methods, including the reaction of 2-chloroethoxy ethanol with diethylamine.[11] This compound is also used as an intermediate in the synthesis of other pharmaceuticals, such as pentoxiverin.[11]
Toxicological Significance
The toxicological profile of any degradation product is a critical consideration. This compound is known to be corrosive and can cause severe skin burns and eye damage.[9][12][13] It is also harmful if it comes into contact with the skin.[13] While data on its genotoxicity suggests it is not mutagenic, its corrosive nature necessitates strict control of its levels in any pharmaceutical formulation.[12] Inhalation can cause irritation to the respiratory system, and ingestion may lead to nausea and vomiting.[12][14]
Analytical Methodologies for Degradation Product Analysis
The development and validation of stability-indicating analytical methods are crucial for the accurate identification and quantification of Oxeladin citrate and its degradation products. High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for this purpose.
High-Performance Liquid Chromatography (HPLC)
Several HPLC methods have been developed and validated for the determination of Oxeladin citrate in the presence of its degradation products.[4][5][6] These methods typically utilize a reverse-phase C18 column with UV detection.
Table 1: Example HPLC Method Parameters for Oxeladin Citrate and its Degradation Products
| Parameter | Condition 1 | Condition 2 |
| Column | Nucleosil C18 | Phenomenex C18 |
| Mobile Phase | Acetonitrile - 0.1% Phosphoric Acid (60:40 v/v)[5][6] | Methanol - Water (50:50, v/v), pH 3.1 with trifluoroacetic acid[4] |
| Flow Rate | Not specified | 2 mL/min[4] |
| Detection | UV at 220 nm[5][6] | UV at 220 nm[4] |
The rationale behind these method parameters is to achieve adequate separation between the parent drug and its degradation products. The use of an acidic mobile phase helps to ensure good peak shape for the amine-containing compounds.
Experimental Protocol: Forced Degradation Study
The following is a generalized protocol for conducting a forced degradation study on Oxeladin citrate, designed to generate and identify its key degradation products.
Objective: To investigate the stability of Oxeladin citrate under various stress conditions and identify the resulting degradation products.
Materials:
-
Oxeladin citrate reference standard
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC grade acetonitrile, methanol, and water
-
Phosphoric acid
-
Trifluoroacetic acid
Procedure:
-
Acid Hydrolysis: Dissolve a known amount of Oxeladin citrate in 0.1 M HCl and heat at a controlled temperature (e.g., 80°C) for a specified period (e.g., 2 hours). Neutralize the solution before analysis.
-
Alkaline Hydrolysis: Dissolve a known amount of Oxeladin citrate in 0.1 M NaOH and heat at a controlled temperature (e.g., 80°C) for a specified period (e.g., 1 hour). Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve a known amount of Oxeladin citrate in a solution of 3% hydrogen peroxide and keep it at room temperature for a specified period (e.g., 24 hours).
-
Thermal Degradation: Expose a solid sample of Oxeladin citrate to dry heat (e.g., 105°C) for a specified period (e.g., 24 hours).
-
Photolytic Degradation: Expose a solution of Oxeladin citrate to UV light (e.g., 254 nm) for a specified duration.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
The following diagram illustrates the workflow for a forced degradation study of Oxeladin citrate.
Caption: Workflow for a forced degradation study.
Conclusion and Future Perspectives
A comprehensive understanding of the degradation products of Oxeladin citrate is essential for ensuring the quality, safety, and efficacy of pharmaceutical formulations containing this active ingredient. Hydrolysis and oxidation are the primary degradation pathways, leading to the formation of products such as α,α-Diethyl benzeneacetic acid, this compound, and the N-oxide of Oxeladin. The development and validation of robust, stability-indicating analytical methods, predominantly HPLC, are critical for the monitoring and control of these impurities.
Future research in this area could focus on the development of more sensitive analytical techniques, such as UPLC-MS/MS, for the detection and characterization of trace-level degradation products. Additionally, a more in-depth toxicological evaluation of all identified impurities would provide a more complete safety profile of Oxeladin citrate. By continuing to apply the principles of scientific integrity and rigorous analytical chemistry, the pharmaceutical industry can ensure that patients receive safe and effective medications.
References
- 1. lookchem.com [lookchem.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. medcraveonline.com [medcraveonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. High performance liquid chromatographic determination of oxeladin citrate and oxybutynin hydrochloride and their degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DETERMINATION OF OXELADIN CITRATE IN THE PRESENCE OF TWO OF ITS DEGRADATION PRODUCTS BY HPTLC AND HPLC | Semantic Scholar [semanticscholar.org]
- 8. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diethylaminoethoxyethanol | C8H19NO2 | CID 67327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CAS 140-82-9: 2-[2-(Diethylamino)ethoxy]ethanol [cymitquimica.com]
- 11. CN103113241A - Synthetic method of diethylaminoethoxyethanol - Google Patents [patents.google.com]
- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 13. angenechemical.com [angenechemical.com]
- 14. CDC - NIOSH Pocket Guide to Chemical Hazards - 2-Diethylaminoethanol [cdc.gov]
An In-depth Technical Guide to the Solubility of 2-(2-Diethylaminoethoxy)ethanol
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(2-Diethylaminoethoxy)ethanol (CAS No. 140-82-9), a multifunctional molecule of interest in pharmaceutical development and chemical synthesis. Contradictory information exists in publicly available safety data sheets regarding its solubility. This document critically evaluates this data, presenting a scientifically grounded solubility profile based on the compound's molecular structure, physicochemical properties, and comparative analysis with analogous compounds. We conclude that this compound is expected to be highly soluble, likely miscible, in water and polar organic solvents, contrary to some reports. A detailed experimental protocol for verifying these solubility characteristics is provided for researchers.
Introduction to this compound
This compound is an organic compound featuring a tertiary amine, an ether, and a primary alcohol functional group.[1] This unique combination of functionalities imparts a balance of hydrophilic and lipophilic characteristics, making it a subject of interest for various applications. It is known as a metabolite of the cough suppressant Butamirate and a degradation product of other pharmaceutical compounds like Oxeladin and Oxybutynin.[2][] Its utility extends to industrial applications, including the production of low-density packaging foams.[2]
Key Identifiers:
-
IUPAC Name: 2-[2-(diethylamino)ethoxy]ethanol[4]
-
CAS Number: 140-82-9[5]
-
Molecular Formula: C₈H₁₉NO₂[1]
-
Molecular Weight: 161.24 g/mol [4]
Analysis of Molecular Structure and Physicochemical Properties
The solubility of a compound is dictated by its molecular structure. This compound possesses distinct features that govern its interaction with various solvents:
-
Hydroxyl Group (-OH): This primary alcohol group is a potent hydrophilic center. It can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom). This is the primary driver for its solubility in protic solvents like water and alcohols.
-
Ether Linkage (-O-): The oxygen atom in the ether group acts as a hydrogen bond acceptor, further contributing to its affinity for polar, protic solvents.
-
Tertiary Amine (N(CH₂CH₃)₂): The nitrogen atom contains a lone pair of electrons, allowing it to act as a hydrogen bond acceptor. This feature enhances solubility in polar solvents.
-
Ethyl Groups (-CH₂CH₃) and Ethoxy Backbone (-CH₂CH₂O-): These hydrocarbon portions of the molecule impart a degree of lipophilicity (hydrophobicity), allowing for interaction with non-polar solvents through van der Waals forces.
The interplay between the hydrophilic -OH, ether, and amine groups and the lipophilic ethyl groups defines its overall solubility profile.
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor | Amine-like | [2][4] |
| Molecular Weight | 161.24 g/mol | [4] |
| Density | ~0.94 g/cm³ | [2] |
| Boiling Point | ~234.7 °C at 760 mmHg | [] |
| Flash Point | ~96 °C | [2] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 3 | [6] |
| LogP (Predicted) | 0.3371 | [6] |
Solubility Profile: A Critical Evaluation
A review of available data reveals conflicting information. This section aims to resolve these discrepancies through scientific reasoning.
Aqueous Solubility
Several chemical supplier data sheets describe this compound as "slightly soluble in water".[4] However, this is highly questionable based on its molecular structure. The presence of three strong hydrogen bond accepting sites (amine N, ether O, hydroxyl O) and one hydrogen bond donating site (hydroxyl H) strongly suggests favorable interactions with water, a polar protic solvent.
Furthermore, a study on the use of aqueous solutions of this compound for CO₂ capture prepares solutions with concentrations of 3 to 5 Molar.[7] Such high concentrations are fundamentally incompatible with a substance that is only "slightly soluble" and strongly indicate that the compound is, at a minimum, highly soluble or fully miscible with water. The related compound 2-Ethoxyethanol is noted as being miscible with water.[8]
Organic Solvent Solubility
Data for organic solvents is exceptionally sparse, with multiple sources stating only that it is "Slightly soluble in Chloroform and Methanol".[2][][9] This claim is also suspect, particularly for methanol. As a polar protic solvent, methanol should readily dissolve the compound due to hydrogen bonding.
A more reliable prediction can be made by applying the principle of "like dissolves like" and examining analogous compounds. The related compound 2-(diethylamino)ethanol is soluble in alcohols and ethers.[10]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can participate in hydrogen bonding with the hydroxyl, ether, and amine groups. High solubility or miscibility is expected.
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, Ethyl Acetate): These solvents can accept hydrogen bonds and engage in dipole-dipole interactions. Good solubility is expected.
-
Non-Polar Solvents (e.g., Toluene, Hexane): The lipophilic alkyl chains will facilitate some interaction, but the highly polar functional groups will limit solubility. Partial or slight solubility is expected in toluene, while insolubility is likely in highly non-polar solvents like hexane.
Summary Solubility Table
This table summarizes the reported data and provides a scientifically predicted solubility profile. Researchers should experimentally verify these predictions.
| Solvent | Solvent Type | Reported Solubility | Predicted Solubility |
| Water | Polar Protic | Slightly Soluble[4] / Soluble[1] | Miscible |
| Methanol | Polar Protic | Slightly Soluble[2][] | Miscible |
| Ethanol | Polar Protic | Not Found | Miscible |
| Chloroform | Weakly Polar | Slightly Soluble[2][] | Soluble |
| Acetone | Polar Aprotic | Not Found | Soluble / Miscible |
| Ethyl Acetate | Polar Aprotic | Not Found | Soluble |
| Toluene | Non-Polar (Aromatic) | Not Found | Partially Soluble |
| Hexane | Non-Polar (Aliphatic) | Not Found | Slightly Soluble / Insoluble |
Experimental Protocol: Isothermal Equilibrium Solubility Determination
To resolve the data ambiguity, the following standard laboratory protocol can be used to determine the solubility of this compound.
Objective: To determine the solubility of this compound in a given solvent at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (solute)
-
Selected solvents (e.g., water, ethanol, hexane)
-
Analytical balance (±0.1 mg)
-
20 mL glass vials with PTFE-lined screw caps
-
Thermostatic shaker or water bath
-
Centrifuge
-
Calibrated pipettes
-
Gas chromatograph with a flame ionization detector (GC-FID) or a calibrated refractive index detector.
-
Volumetric flasks for standards
Methodology:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the chosen solvent. An "excess" ensures that undissolved solute remains, confirming saturation.
-
Causality: Creating a supersaturated solution is critical to ensure that the system reaches thermodynamic equilibrium from a state of saturation, preventing errors from slow dissolution kinetics.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Causality: Constant temperature is vital as solubility is temperature-dependent. Prolonged agitation ensures that the concentration of the solute in the solvent has reached its maximum, stable value.
-
-
Phase Separation:
-
After equilibration, let the vials stand undisturbed in the thermostatic bath for at least 2 hours to allow coarse undissolved droplets to settle.
-
To remove any fine, suspended droplets, centrifuge the vials at a moderate speed (e.g., 3000 rpm) for 20 minutes.
-
Causality: This step is a self-validating control. A clear, single-phase supernatant after centrifugation is essential for accurate sampling. Any cloudiness indicates incomplete separation, which would lead to an overestimation of solubility.
-
-
Sampling and Analysis:
-
Carefully pipette a known aliquot (e.g., 1 mL) of the clear supernatant from the vial. Avoid disturbing the undissolved layer.
-
Dilute the aliquot with a known volume of a suitable solvent in a volumetric flask to bring the concentration within the calibrated range of the analytical instrument.
-
Analyze the diluted sample using a pre-calibrated GC-FID or other appropriate quantitative method.
-
Causality: A pre-established calibration curve (typically with an R² > 0.99) ensures the trustworthiness and accuracy of the final concentration measurement.
-
-
Calculation:
-
From the measured concentration of the diluted sample, calculate the original concentration in the saturated supernatant.
-
Express the solubility in desired units (e.g., g/100 mL, mol/L).
-
Caption: Workflow for Isothermal Equilibrium Solubility Determination.
Visualization of Solubility Interactions
The following diagram illustrates the molecular interactions between this compound and different solvent classes, which form the basis of its solubility profile.
Caption: Molecular Interactions Governing Solubility.
Conclusion
While readily available documentation on the solubility of this compound is conflicting, a systematic analysis based on chemical first principles, structural analogs, and application-based evidence provides a clearer picture. This compound is predicted to be highly soluble to miscible in water and other polar solvents due to its capacity for extensive hydrogen bonding. Its amphiphilic nature suggests partial solubility in non-polar aromatic solvents and poor solubility in non-polar aliphatic solvents. The provided experimental protocol offers a robust framework for researchers to obtain definitive quantitative data, which is essential for applications in formulation, synthesis, and purification processes.
References
- 1. CAS 140-82-9: 2-[2-(Diethylamino)ethoxy]ethanol [cymitquimica.com]
- 2. This compound, 140-82-9, 2-(β-Diethylamino)ethoxyethanol; 2-[2-(N,N-Diethylamino)ethoxy]ethanol; Diethyl[2-(2-hydroxyethoxy)ethyl]amine; Ethylene Glycol Mono(2-diethylaminoethyl)ether [mallakchemicals.com]
- 4. Diethylaminoethoxyethanol | C8H19NO2 | CID 67327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(2-Diethylaminoethoxy)-ethanol [webbook.nist.gov]
- 6. chemscene.com [chemscene.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-Ethoxyethanol - Wikipedia [en.wikipedia.org]
- 9. 2-[2-(Diethylamino)ethoxy]ethanol , >98.0%(GC) , 140-82-9 - CookeChem [cookechem.com]
- 10. solubilityofthings.com [solubilityofthings.com]
A Technical Guide to the Applications of 2-(2-Diethylaminoethoxy)ethanol in Organic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2-(2-Diethylaminoethoxy)ethanol, a bifunctional molecule possessing tertiary amine, ether, and hydroxyl functionalities, presents a unique and versatile platform for innovation in organic synthesis. While traditionally recognized for its role in polymer chemistry and as a corrosion inhibitor, its strategic application in the synthesis of complex organic molecules, particularly within the pharmaceutical landscape, is of significant interest. This guide elucidates the core applications of this compound, presenting it not merely as a structural component but as a functional tool in the synthetic chemist's arsenal. We will explore its established role as a key building block in the synthesis of Active Pharmaceutical Ingredients (APIs) and delve into its potential, inferred from the broader class of amino alcohols, as a ligand in palladium-catalyzed cross-coupling reactions. This document provides not just procedural outlines but also the mechanistic rationale behind its utility, aiming to empower researchers to leverage its distinct chemical properties in novel synthetic strategies.
Introduction: The Molecular Logic of a Multifunctional Reagent
2-[2-(Diethylamino)ethoxy]ethanol (CAS 140-82-9) is a colorless to pale yellow liquid characterized by a unique combination of functional groups that dictate its reactivity and utility[1][2]. Its structure features a nucleophilic tertiary amine, a flexible ether linkage, and a reactive primary alcohol[1]. This trifecta of functionalities allows it to participate in a diverse range of chemical transformations.
The diethylamino group provides basicity and can act as a hydrogen bond acceptor or a coordinating site for metal catalysts[1]. The ether linkages contribute to its solubility in a range of organic solvents and can influence the conformational properties of molecules it is incorporated into. Finally, the primary hydroxyl group is a versatile handle for esterification, etherification, and other functional group interconversions[3]. It is this inherent multifunctionality that makes this compound a valuable intermediate in the construction of complex molecular architectures, particularly in the field of medicinal chemistry.
Application as a Nucleophilic Building Block in Esterification Reactions
A primary and well-documented application of this compound is its role as a nucleophilic alcohol in esterification reactions. This is particularly relevant in the synthesis of APIs where the resulting ester moiety is a key structural feature of the final drug product[4]. The molecule serves as the "eastern" fragment of several notable drugs, including the antitussive agents Butamirate and Oxeladin[4].
Synthesis of Pharmaceutical Esters: The Case of Butamirate and Oxeladin Analogs
The synthesis of esters derived from this compound is typically achieved through reaction with an activated carboxylic acid derivative, most commonly an acyl chloride. This approach is exemplified in the synthesis of various organic esters with demonstrated spasmolytic power[4].
Causality Behind Experimental Choices:
The choice of an acyl chloride as the electrophile is driven by its high reactivity, which ensures efficient ester formation with the primary alcohol of this compound. The reaction is often conducted in a non-polar solvent like toluene to facilitate the reaction and subsequent workup. The use of a slight excess of the amino alcohol or the addition of a tertiary amine base can be employed to scavenge the HCl byproduct, though in many patented procedures, a subsequent alkaline wash is used for this purpose[4]. The final purification by vacuum distillation is necessary to remove any unreacted starting materials and byproducts, yielding the pure ester[4].
Experimental Protocol: General Procedure for Esterification with Acyl Chlorides [4]
-
Reaction Setup: A solution of the desired acyl chloride (0.5 mol) in toluene (300 mL) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Addition of Nucleophile: this compound (0.5 mol) is added to the stirred solution.
-
Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, the reaction mixture is made alkaline by washing with an aqueous solution of sodium hydroxide. The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude ester is purified by fractional distillation under high vacuum.
Table 1: Examples of Esters Synthesized from this compound [4]
| Acyl Chloride Precursor | Resulting Ester | Yield (%) |
| 1-phenyl-1-cyclopentanecarbonyl chloride | 2-(2-diethylamino-ethoxy)-ethyl ester of 1-phenyl-1-cyclopentane-carboxylic acid | 85 |
| Phenyl-(2-thenyl)-acetyl chloride | 2-(2-diethylamino-ethoxy)-ethyl ester of phenyl-(2-thenyl)-acetic acid | 75 |
Logical Relationship Diagram: Ester Synthesis Workflow
Caption: Workflow for the synthesis of pharmaceutical esters.
Potential Application as a Ligand in Palladium-Catalyzed Cross-Coupling Reactions
While direct, documented use of this compound as a ligand in palladium-catalyzed cross-coupling reactions such as the Sonogashira, Heck, or Suzuki reactions is not prevalent in the surveyed literature, its structural motifs suggest a strong potential for such applications. Amino alcohols are a well-established class of ligands in transition metal catalysis, valued for their ability to form stable chelate complexes with metal centers, thereby influencing the catalyst's activity, selectivity, and stability[5][6][7][8].
Mechanistic Rationale: Why Amino Alcohols are Effective Ligands
The efficacy of amino alcohols as ligands stems from their bidentate nature. The nitrogen of the amino group and the oxygen of the hydroxyl group can coordinate to the palladium center, forming a stable five- or six-membered chelate ring. This chelation can:
-
Stabilize the Palladium Catalyst: By occupying two coordination sites, the ligand can prevent catalyst agglomeration and deactivation.
-
Modulate Electronic Properties: The electron-donating nature of the nitrogen and oxygen atoms can increase the electron density on the palladium center, which can facilitate the oxidative addition step, often the rate-determining step in the catalytic cycle.
-
Influence Steric Environment: The substituents on the amino alcohol can create a specific steric environment around the metal center, which can influence the regioselectivity and stereoselectivity of the reaction.
Diagram of Potential Coordination to Palladium
Caption: Potential bidentate coordination to a palladium center.
Extrapolating to Specific Cross-Coupling Reactions
Given the general utility of amino alcohols as ligands, we can hypothesize the role of this compound in key cross-coupling reactions.
The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, often utilizes an amine base[9][10][11]. This compound could potentially serve a dual role:
-
As a Base: The tertiary amine functionality can act as the base required to deprotonate the terminal alkyne, forming the reactive acetylide.
-
As a Ligand: The molecule could coordinate to the palladium and/or copper catalyst, stabilizing the active species and potentially accelerating the catalytic cycle.
The Heck reaction couples an alkene with an aryl or vinyl halide[12][13][14]. The reaction requires a base to regenerate the active Pd(0) catalyst at the end of the catalytic cycle. Similar to the Sonogashira reaction, this compound could function as both the base and a stabilizing ligand for the palladium catalyst.
The Suzuki coupling involves the reaction of an organoboron compound with an aryl or vinyl halide. While the base requirements for the Suzuki reaction are often specific (e.g., carbonates, phosphates), the use of amino alcohols as ligands in conjunction with these bases could still be beneficial for catalyst stability and activity.
Experimental Workflow: A Proposed Protocol for a Heck Reaction
The following is a hypothetical protocol based on standard Heck reaction conditions, adapted to explore the potential use of this compound.
-
Catalyst Pre-formation (Optional): In a separate flask, palladium(II) acetate (2 mol%) and this compound (4-6 mol%) are stirred in an appropriate solvent (e.g., DMF, NMP) under an inert atmosphere for 15-30 minutes.
-
Reaction Setup: To a reaction vessel charged with the aryl halide (1.0 equiv.), the alkene (1.2 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.), the pre-formed catalyst solution or the individual catalyst components are added.
-
Reaction Conditions: The mixture is heated to 80-140 °C and stirred until the starting material is consumed (monitored by TLC or GC).
-
Workup and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.
Diagram: Generalized Palladium Cross-Coupling Cycle
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Safety and Handling
This compound is a combustible liquid and should be handled with appropriate care in a well-ventilated laboratory fume hood. It is harmful if swallowed or in contact with skin and can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. Store in a tightly closed container in a dry, well-ventilated area away from heat and sources of ignition.
Conclusion
This compound is a molecule of significant synthetic utility, primarily as a nucleophilic building block in the synthesis of pharmaceutical esters. Its bifunctional nature provides a reliable handle for introducing a specific ethoxy-ethanol-amine moiety into a target molecule. While its application as a ligand in palladium-catalyzed cross-coupling reactions is not yet widely documented, the established role of amino alcohols in this capacity suggests a promising avenue for future research. The exploration of this compound as a dual-function base and ligand in reactions such as the Sonogashira and Heck couplings could lead to the development of novel, efficient, and cost-effective synthetic methodologies. It is our hope that this guide will inspire further investigation into the full synthetic potential of this versatile compound.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. CAS 140-82-9: 2-[2-(Diethylamino)ethoxy]ethanol [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. US2842585A - Organic esters of 2-(2-diethylaminoethoxy)-ethanol and their process of preparation - Google Patents [patents.google.com]
- 5. diva-portal.org [diva-portal.org]
- 6. benchchem.com [benchchem.com]
- 7. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Heck Reaction [organic-chemistry.org]
A Senior Application Scientist's Guide to 2-(2-Diethylaminoethoxy)ethanol: A Versatile Building Block for Pharmaceutical Synthesis
Introduction: The Strategic Value of a Multifunctional Synthon
In the landscape of modern drug discovery and development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency, scalability, and the ultimate pharmacological profile of a candidate molecule. Among the vast arsenal of available synthons, 2-(2-Diethylaminoethoxy)ethanol emerges as a particularly valuable and versatile intermediate. Its structure, featuring a primary alcohol, an ether linkage, and a tertiary amine, offers three distinct points for chemical modification and imparts a set of physicochemical properties that are highly desirable in active pharmaceutical ingredients (APIs).
This technical guide provides an in-depth exploration of this compound, moving beyond a simple recitation of its properties to a functional analysis of its application in pharmaceutical synthesis. We will examine the causality behind its reactivity, present detailed protocols for its use, and analyze how its incorporation into a larger molecule can strategically influence drug-like properties. This document is intended for medicinal chemists, process development scientists, and researchers seeking to leverage this building block to its fullest potential.
Section 1: Core Molecular Profile and Physicochemical Properties
This compound (CAS: 140-82-9) is a colorless to pale yellow liquid characterized by a unique amphiphilic nature.[1][2] The hydroxyl group and ether oxygen provide hydrogen bond accepting capabilities, contributing to its slight solubility in water, while the diethylamino group introduces lipophilicity.[1][3] This balance is crucial for its role in crafting molecules intended to navigate complex biological environments.
A summary of its key physicochemical properties is presented below. Understanding these parameters is the foundation for designing reaction conditions, planning purification strategies, and predicting the influence of this moiety on a final API.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₉NO₂ | [4][5] |
| Molecular Weight | 161.24 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [2][4] |
| Boiling Point | 234.7 °C at 760 mmHg | [4] |
| Density | 0.939 - 0.94 g/cm³ | [2][4] |
| Flash Point | 95.8 - 96 °C (closed cup) | [4] |
| Refractive Index | ~1.447 | [2][4] |
| pKa (Predicted) | 14.39 ± 0.10 | [4] |
| LogP | 0.33710 | [4][5] |
| Solubility | Slightly soluble in water, Chloroform, and Methanol | [1][2][3] |
Section 2: The Chemistry of a Privileged Scaffold: Reactivity and Rationale
The synthetic utility of this compound stems from its two primary reactive centers: the terminal primary hydroxyl group and the tertiary amine. The strategic manipulation of these groups allows for its incorporation into a wide array of molecular frameworks.
-
The Primary Hydroxyl (-OH): This is the most frequently utilized reaction site. As a primary alcohol, it is a potent nucleophile, readily participating in esterification and etherification reactions. This allows for the covalent linkage of the entire diethylaminoethoxyethyl moiety to a carboxylic acid, acid chloride, or other electrophilic scaffolds. This is the key step in producing many active compounds.
-
The Tertiary Amine (-N(C₂H₅)₂): The diethylamino group is basic. Its primary role in a synthetic context is often as a handle for purification or formulation. It readily reacts with acids to form salts (e.g., hydrochlorides, citrates), which typically exhibit increased crystallinity and aqueous solubility compared to the free base—a critical advantage for drug formulation and administration.[6] While it can also act as a nucleophile, its steric hindrance makes it less reactive than the primary alcohol.
The diagram below illustrates the key reactive sites and the transformations they enable.
References
- 1. CAS 140-82-9: 2-[2-(Diethylamino)ethoxy]ethanol [cymitquimica.com]
- 2. This compound, 140-82-9, 2-(β-Diethylamino)ethoxyethanol; 2-[2-(N,N-Diethylamino)ethoxy]ethanol; Diethyl[2-(2-hydroxyethoxy)ethyl]amine; Ethylene Glycol Mono(2-diethylaminoethyl)ether [mallakchemicals.com]
- 3. Diethylaminoethoxyethanol | C8H19NO2 | CID 67327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. chemscene.com [chemscene.com]
- 6. US2842585A - Organic esters of 2-(2-diethylaminoethoxy)-ethanol and their process of preparation - Google Patents [patents.google.com]
Thermal Stability and Decomposition of 2-(2-Diethylaminoethoxy)ethanol: A Mechanistic and Methodological Evaluation
An In-depth Technical Guide for Drug Development Professionals
Abstract: 2-(2-Diethylaminoethoxy)ethanol is a key chemical intermediate utilized in various synthetic processes, including as a metabolite and degradation product of pharmaceutical compounds like Butamirate and Oxeladin.[1][2] Understanding its thermal stability and decomposition profile is paramount for ensuring safety, optimizing process conditions, and maintaining drug product purity. This guide provides a comprehensive analysis of the thermal behavior of this compound, outlines robust experimental protocols for its characterization, and proposes potential decomposition pathways based on its chemical structure.
Introduction and Physicochemical Profile
This compound, with CAS number 140-82-9, is an organic compound featuring tertiary amine, ether, and primary alcohol functional groups.[3] This trifunctional nature governs its chemical behavior, making it a versatile building block but also introducing specific stability challenges.[3] Its structure lends it solubility in polar solvents and a degree of lipophilicity, properties valuable in various chemical applications.[3] Before delving into its thermal properties, a summary of its core physicochemical characteristics is essential for context.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₈H₁₉NO₂ | [4][5] |
| Molecular Weight | 161.24 g/mol | [4][5] |
| Appearance | Colorless to pale yellow liquid | [2][3] |
| CAS Number | 140-82-9 | [1] |
| Flash Point | 96 °C (204.8 °F) - closed cup | [4] |
| Decomposition Temperature | Data not available; decomposes upon heating | [6] |
| Stability | Stable under recommended storage conditions; may be air and moisture sensitive | [7][8] |
| Incompatibilities | Strong oxidizing agents, acids |[6][7] |
Thermal Stability and Hazardous Decomposition
The concept of "stability" is context-dependent. Under recommended storage conditions (cool, dark, inert atmosphere), this compound is considered stable.[7][8] However, the introduction of thermal energy can initiate decomposition, a process wherein the molecule fragments into smaller, potentially hazardous compounds.
Conditions to Avoid
Exposure to high temperatures is the primary condition to avoid. The molecule's flash point of 96 °C indicates the temperature at which its vapors can ignite in the presence of an ignition source, but significant decomposition can occur below this temperature with prolonged heating.[4] As a member of the amine chemical class, it can undergo exothermic neutralization reactions with acids.[6] Furthermore, its incompatibility with strong oxidizing agents suggests a risk of rapid, uncontrolled reactions that can generate significant heat and lead to thermal runaway.[7]
Known Hazardous Decomposition Products
Upon heating to decomposition, the molecule is known to break down, releasing toxic gases. Multiple safety data sources consistently identify the primary hazardous decomposition products as:
The formation of these products is a direct consequence of the thermal fragmentation of the molecule's carbon backbone and the oxidation of its constituent carbon and nitrogen atoms. The presence of NOx is particularly concerning due to its high toxicity and environmental impact.
Proposed Decomposition Pathways
The decomposition likely initiates with the homolytic cleavage of the weakest bonds in the molecule. The ether linkages (C-O-C) and the bond between the ethyl groups and the nitrogen atom are probable points of initial fragmentation. Subsequent radical chain reactions, eliminations, and rearrangements would lead to the formation of smaller volatile fragments, which are then oxidized to the final observed products of CO, CO₂, and various nitrogen oxides (e.g., NO, NO₂).
Caption: Proposed multi-stage thermal decomposition pathway.
Experimental Methodologies for Thermal Analysis
To move from proposed pathways to definitive data, a systematic experimental approach is required. The following protocols describe a self-validating workflow for characterizing the thermal stability of this compound.
Core Experimental Workflow
The analysis follows a logical progression from determining mass loss (TGA) and thermal events (DSC) to identifying the specific off-gases produced during decomposition (hyphenated techniques).
Caption: A comprehensive workflow for thermal stability analysis.
Protocol 1: Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the material begins to lose mass due to decomposition and to quantify this mass loss.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Place 5-10 mg of this compound into an inert TGA crucible (e.g., alumina).
-
Experimental Setup:
-
Place the crucible in the TGA furnace.
-
Purge the system with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min. Causality: An inert atmosphere is critical to study the inherent thermal stability without the influence of oxidative degradation.
-
Equilibrate the sample at a starting temperature, typically ambient (~25-30 °C).
-
-
Thermal Program:
-
Ramp the temperature from the starting point to a final temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min. Causality: A controlled heating rate ensures reproducibility. Slower rates can provide better resolution of thermal events, while faster rates can shift decomposition to higher temperatures.
-
-
Data Analysis:
-
Plot the sample mass (%) as a function of temperature (°C).
-
Determine the onset temperature of decomposition (T_onset), often calculated as the intersection of the baseline tangent with the tangent of the decomposition curve. This temperature represents the upper limit for the material's short-term thermal stability.
-
Protocol 2: Differential Scanning Calorimetry (DSC)
Objective: To identify the temperatures of thermal transitions (like melting or boiling) and to characterize the energetic nature of decomposition (exothermic or endothermic). DSC is a powerful tool for measuring heat flow associated with material transitions.[11]
Methodology:
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified standard, such as indium.[12]
-
Sample Preparation: Hermetically seal 3-7 mg of this compound in an aluminum DSC pan. An empty, sealed pan is used as the reference. Causality: Hermetic sealing prevents mass loss due to evaporation before the boiling or decomposition point, ensuring accurate measurement of thermal events.
-
Experimental Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge with an inert gas (Nitrogen or Argon) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Execute a heat-cool-heat cycle. A typical program would be to ramp the temperature from ambient to ~300 °C (or a temperature determined by TGA) at a rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the heat flow (mW) versus temperature (°C).
-
Identify endothermic peaks, which may correspond to melting or boiling.
-
Identify exothermic peaks, which are indicative of decomposition reactions. The onset temperature of a sharp exotherm often correlates with the T_onset from TGA and signals a potentially hazardous runaway reaction.
-
Protocol 3: Evolved Gas Analysis (EGA) via TGA-MS or TGA-FTIR
Objective: To definitively identify the hazardous gases released during decomposition.
Methodology:
-
System Setup: The outlet of the TGA is connected via a heated transfer line to the inlet of a Mass Spectrometer (MS) or an FTIR gas cell. Causality: The heated transfer line prevents condensation of the evolved gases, ensuring all decomposition products reach the detector.
-
Experiment: Run the TGA protocol as described in 3.2.
-
Data Collection: As the sample decomposes and loses mass, the evolved gases are simultaneously analyzed by the MS or FTIR.
-
TGA-MS: The MS will detect fragments based on their mass-to-charge ratio (m/z). For example, H₂O (m/z 18), CO (m/z 28), NO (m/z 30), CO₂ (m/z 44), and NO₂ (m/z 46) can be tracked in real-time.
-
TGA-FTIR: The FTIR will generate infrared spectra of the evolved gases. Specific absorption bands will confirm the presence of functional groups and identify molecules like CO₂, CO, and NOx.
-
-
Data Correlation: Correlate the evolution profile of each identified gas with the mass loss steps observed in the TGA curve. This provides a clear picture of which products are formed at specific temperatures.
Summary and Conclusion
This compound is a thermally sensitive molecule that decomposes upon heating to produce hazardous products, including carbon oxides and nitrogen oxides.[7][9] While stable under controlled storage, its thermal liability must be carefully managed in any process application. A definitive thermal profile, including the onset temperature of decomposition and the associated energy release, should be established using a combination of Thermogravimetric Analysis and Differential Scanning Calorimetry. Furthermore, employing hyphenated techniques such as TGA-MS or TGA-FTIR is essential for a complete safety assessment, as it provides unequivocal identification of the evolved hazardous gases. The protocols and pathways outlined in this guide provide a robust framework for researchers and drug development professionals to safely handle and characterize this important chemical intermediate.
References
- 1. scbt.com [scbt.com]
- 2. This compound, 140-82-9, 2-(β-Diethylamino)ethoxyethanol; 2-[2-(N,N-Diethylamino)ethoxy]ethanol; Diethyl[2-(2-hydroxyethoxy)ethyl]amine; Ethylene Glycol Mono(2-diethylaminoethyl)ether [mallakchemicals.com]
- 3. CAS 140-82-9: 2-[2-(Diethylamino)ethoxy]ethanol [cymitquimica.com]
- 4. 2-[2-(Diethylamino)ethoxy]ethanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
- 6. echemi.com [echemi.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. 2-[2-(Diethylamino)ethoxy]ethanol | 140-82-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. scienceopen.com [scienceopen.com]
- 11. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential Scanning Calorimetry | DSC | Franklin, OH [thermochemistry.com]
Methodological & Application
Application Note & Protocol: Synthesis of Butamirate and the Analytical Control of Process-Related Impurity A
Abstract: This document provides a comprehensive guide for the synthesis of Butamirate, a non-opioid, centrally-acting antitussive agent. The primary focus is the widely employed esterification reaction between 2-phenylbutyric acid and 2-(2-diethylaminoethoxy)ethanol. A critical aspect of pharmaceutical synthesis is the diligent control of impurities. This guide clarifies the identity of Butamirate Impurity A as the unreacted starting material, this compound (CAS 140-82-9), and outlines a detailed protocol for the synthesis of the Butamirate free base, its subsequent conversion to the pharmaceutically accepted citrate salt, and analytical considerations for monitoring and controlling residual Impurity A. This application note is intended for researchers, chemists, and quality control professionals in the field of drug development and manufacturing.
Introduction to Butamirate and Impurity Control
Overview of Butamirate Citrate
Butamirate is a cough suppressant whose mechanism of action is not structurally related to opioid alkaloids.[1] It is understood to act on the cough center in the medulla oblongata to suppress the cough reflex.[2][3] In addition to its central activity, Butamirate also exhibits peripheral anti-inflammatory and bronchospasmolytic effects, which help to reduce airway resistance.[1][2][3] Marketed as the citrate salt, it is used for the symptomatic treatment of dry, non-productive cough.[4][5] The drug is rapidly and completely absorbed after oral administration, and it is metabolized via hydrolysis into 2-phenylbutyric acid and diethylaminoethoxyethanol.[1]
The Imperative of Impurity Profiling in Pharmaceuticals
The safety and efficacy of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. Regulatory bodies worldwide, such as the FDA and EMA, have stringent guidelines for the identification, qualification, and control of impurities in drug substances.[6] Process-related impurities, which include unreacted starting materials, by-products, and intermediates, must be carefully monitored to ensure they remain below established safety thresholds. Failure to control these impurities can compromise patient safety and lead to batch rejection.
Defining Butamirate Impurity A
In the context of Butamirate synthesis, several commercial suppliers of pharmaceutical reference standards identify Butamirate Impurity A by the CAS number 140-82-9 .[7][8][9] The chemical name for this compound is 2-[2-(Diethylamino)ethoxy]ethan-1-ol, which is one of the key starting materials for the synthesis of Butamirate itself.[7][8] Therefore, Impurity A is a process-related impurity, representing the residual, unreacted alcohol. Its presence in the final API must be quantified and controlled within acceptable limits as defined by pharmacopeial monographs or internal specifications.
Synthesis of Butamirate from this compound
Reaction Principle: Acid-Catalyzed Esterification
The synthesis of Butamirate is a classic example of a Fischer-Speier esterification. This reaction involves the condensation of a carboxylic acid (2-phenylbutyric acid) with an alcohol (this compound) in the presence of an acid catalyst.[2][10] The reaction is reversible, and to drive it towards completion, the water formed as a by-product is typically removed azeotropically using a Dean-Stark apparatus.
The mechanism proceeds as follows:
-
Protonation: The acid catalyst (e.g., p-toluenesulfonic acid) protonates the carbonyl oxygen of 2-phenylbutyric acid, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: The hydroxyl group of this compound acts as a nucleophile, attacking the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination: The elimination of water and subsequent deprotonation of the carbonyl oxygen regenerates the catalyst and yields the final ester product, Butamirate.
Visualized Reaction Scheme
Caption: Fischer esterification of 2-phenylbutyric acid and this compound.
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Formula | Molecular Wt. | Notes |
| 2-Phenylbutyric Acid | 90-27-7 | C₁₀H₁₂O₂ | 164.20 | Starting Material.[11] |
| This compound | 140-82-9 | C₈H₁₉NO₂ | 161.24 | Starting Material (Impurity A).[8][9] |
| p-Toluenesulfonic Acid Monohydrate | 6192-52-5 | C₇H₁₀O₄S | 190.22 | Acid Catalyst. |
| Toluene | 108-88-3 | C₇H₈ | 92.14 | Solvent for azeotropic water removal. |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | For neutralization. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | Drying agent. |
| Citric Acid | 77-92-9 | C₆H₈O₇ | 192.12 | For salt formation. |
| Acetone | 67-64-1 | C₃H₆O | 58.08 | Solvent for salt formation. |
Equipment:
-
Round-bottom flask (3-neck)
-
Heating mantle with magnetic stirrer
-
Dean-Stark apparatus and condenser
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
Detailed Synthesis and Purification Protocol
Step-by-Step Procedure for Butamirate Synthesis
-
Reactor Setup: Assemble a dry three-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap fitted with a reflux condenser, and a thermometer. Ensure all glassware is thoroughly dried.
-
Charging Reactants: To the flask, add 2-phenylbutyric acid (1.0 eq.), this compound (1.1 eq.), and toluene (approx. 3-4 mL per gram of 2-phenylbutyric acid).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.05 eq.) to the mixture.
-
Reaction: Heat the mixture to reflux (approx. 110-115 °C). Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 4-8 hours).
-
Causality Note: The azeotropic removal of water is critical. According to Le Châtelier's principle, removing a product (water) from this reversible reaction shifts the equilibrium to the right, maximizing the yield of the desired ester.
-
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting 2-phenylbutyric acid is consumed.
-
Work-up & Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (to quench the acid catalyst) and then with brine (saturated NaCl solution).
-
Causality Note: The basic wash removes the acidic catalyst and any unreacted carboxylic acid, preventing them from interfering with the isolation of the basic ester product.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Butamirate free base as an oil.
Step-by-Step Procedure for Butamirate Citrate Salt Formation
-
Dissolution: Dissolve the crude Butamirate base (1.0 eq.) in warm acetone (approx. 3 mL per gram of base).[10]
-
Acid Addition: In a separate flask, dissolve citric acid (1.0 eq.) in a minimal amount of warm acetone and add this solution dropwise to the Butamirate solution with stirring.
-
Crystallization: A precipitate (Butamirate citrate) should form. Allow the mixture to cool slowly to room temperature and then place it in an ice bath for 1-2 hours to maximize crystallization.[10]
-
Isolation and Drying: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold acetone. Dry the product under vacuum to a constant weight.
Experimental Workflow Visualization
Caption: Step-by-step workflow for the synthesis and purification of Butamirate Citrate.
Characterization and Impurity Analysis
Characterization of Butamirate Citrate
The identity and purity of the final Butamirate Citrate product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
FT-IR Spectroscopy: To identify key functional groups (e.g., C=O stretch of the ester, broad O-H of the citrate).
-
Mass Spectrometry (MS): To confirm the molecular weight of the Butamirate cation.
-
Melting Point: To compare with literature values as an indicator of purity.
Analytical Control of Impurity A
A validated, stability-indicating HPLC method is essential for quantifying the final API's purity and specifically for measuring the concentration of residual this compound (Impurity A). A reversed-phase HPLC method is typically suitable.[12][13][14]
| HPLC Method Parameters | Suggested Conditions |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: 0.05 M Ammonium Dihydrogen Phosphate Buffer (pH 5.4)B: Acetonitrile |
| Gradient | Isocratic, 50:50 (v/v) A:B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 222 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
This method is a representative example based on published literature and should be fully developed and validated for its intended use.[12] Under these conditions, the more polar Impurity A would elute significantly earlier than the more non-polar Butamirate product.
Safety Precautions and Reagent Handling
All synthesis operations must be conducted by trained personnel in a well-ventilated chemical fume hood, adhering to standard laboratory safety practices.
-
Hazard Identification:
-
This compound: Flammable liquid and vapor. Harmful if swallowed. Toxic in contact with skin or if inhaled. Causes severe skin burns and eye damage.
-
2-Phenylbutyric Acid: Causes skin irritation and serious eye irritation.
-
Toluene: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. Suspected of damaging fertility or the unborn child.[15]
-
p-Toluenesulfonic Acid: Causes severe skin burns and eye damage.
-
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, nitrile gloves, and a flame-retardant lab coat at all times.[16]
-
Engineering Controls: Use a certified chemical fume hood to prevent inhalation of vapors. All heating and electrical equipment should be intrinsically safe or explosion-proof. Grounding of equipment is necessary to prevent static discharge.
-
Spill & Waste Disposal: Handle spills with appropriate absorbent material (e.g., vermiculite). Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not discharge into drains.
Conclusion
This application note provides a detailed, scientifically grounded protocol for the synthesis of Butamirate Citrate. It clarifies that Butamirate Impurity A is the unreacted starting material this compound. By following the described esterification, purification, and analytical procedures, researchers can produce high-purity Butamirate Citrate while maintaining stringent control over critical process-related impurities. The emphasis on the rationale behind procedural steps, coupled with robust safety guidelines, ensures that this protocol is both effective and safe for its intended audience of drug development professionals.
References
- 1. mims.com [mims.com]
- 2. Butamirate Citrate Research Compound|CAS 18109-81-4 [benchchem.com]
- 3. [Butamirate citrate in control of cough in respiratory tract inflammation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Butamirate - Wikipedia [en.wikipedia.org]
- 6. veeprho.com [veeprho.com]
- 7. Butamirate Impurity A | 140-82-9 | SynZeal [synzeal.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. Butamirate Impurity A | molsyns.com [molsyns.com]
- 10. Buy Butamirate citrate | 18109-81-4 | > 95% [smolecule.com]
- 11. 2-Phenylbutyric Acid | C10H12O2 | CID 7012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Validated RP-HPLC Method for the Determination of Butamirate Citrate and Benzoic Acid in Syrup, Based on an Experimen… [ouci.dntb.gov.ua]
- 14. A Validated RP-HPLC Method for the Determination of Butamirate Citrate and Benzoic Acid in Syrup, Based on an Experimental Design Assessment of Robustness [mdpi.com]
- 15. lgcstandards.com [lgcstandards.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
High-Performance Liquid Chromatography (HPLC) method for 2-(2-Diethylaminoethoxy)ethanol analysis
Abstract
This application note details a highly specific and robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-(2-Diethylaminoethoxy)ethanol. Due to its chemical nature—a tertiary amine lacking a significant UV chromophore—traditional reversed-phase HPLC methods present considerable challenges, including poor peak shape and low sensitivity. This protocol overcomes these issues by employing a Hydrophilic Interaction Liquid Chromatography (HILIC) approach coupled with Charged Aerosol Detection (CAD), providing a reliable and sensitive quantification method suitable for quality control and research applications. The method development rationale, detailed protocol, and validation framework are presented to ensure scientific integrity and reproducibility.
Introduction: The Analytical Challenge
This compound is a key chemical intermediate used in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. Its accurate quantification is critical for ensuring the quality and purity of final products. The molecule's structure, however, poses a significant analytical challenge. As a polar, basic compound with high water solubility and no strong UV-absorbing functional groups, it is not amenable to standard reversed-phase HPLC with UV detection.
This guide provides a comprehensive methodology that addresses these challenges head-on. By leveraging HILIC, we can achieve effective retention of this polar analyte. The use of a universal detector like CAD, which does not rely on chromophores, ensures sensitive and uniform response, making it an ideal choice for this application.
Method Development Rationale: A Scientifically Grounded Approach
The selection of the analytical technique was driven by the physicochemical properties of this compound.
-
Analyte Properties:
-
Structure: A polar tertiary amine and alcohol.
-
pKa: Approximately 9.5 (estimated for the tertiary amine), meaning it is protonated and highly polar at acidic to neutral pH.
-
UV Absorbance: Lacks a significant chromophore, resulting in poor sensitivity with UV detectors.
-
Solubility: Highly soluble in water and polar organic solvents.
-
-
Chromatographic Strategy: HILIC vs. Reversed-Phase
-
Reversed-Phase (RP) Chromatography: In traditional RP-HPLC, polar compounds like this compound elute very early, often with the solvent front, leading to poor resolution and quantification. While ion-pairing agents could be used, they often lead to long column equilibration times and are not compatible with mass spectrometry or CAD.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an ideal alternative for retaining and separating highly polar compounds. It utilizes a polar stationary phase (e.g., silica, amide) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer. The analyte partitions into a water-enriched layer on the surface of the stationary phase, and elution is achieved by increasing the aqueous component of the mobile phase. This provides excellent retention and peak shape for polar analytes.
-
-
Detection Strategy: CAD for Universal Detection Given the absence of a chromophore, a universal detector is necessary.
-
Charged Aerosol Detection (CAD): CAD offers near-universal detection for non-volatile and semi-volatile compounds. The eluent from the column is nebulized, and the resulting droplets evaporate, leaving analyte particles. These particles are then charged by a corona discharge and detected by an electrometer. The response is proportional to the mass of the analyte, making it an excellent choice for quantification without a reference standard of the same chromophoric nature.
-
The logical flow for developing this method is illustrated in the diagram below.
Caption: Workflow for HILIC-CAD method development.
Experimental Protocol
Instrumentation and Materials
| Component | Specification |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Detector | Thermo Scientific Vanquish Charged Aerosol Detector or equivalent |
| Column | Waters ACQUITY UPLC BEH Amide, 130Å, 1.7 µm, 2.1 mm X 100 mm |
| Data Acquisition | Chromeleon 7 CDS or equivalent |
| Solvents & Reagents | Acetonitrile (HPLC Grade), Water (Milli-Q or 18.2 MΩ·cm), Ammonium Formate (LC-MS Grade) |
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 10 mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
| Run Time | 8 minutes |
CAD Settings
| Parameter | Setting |
| Evaporation Temp. | 45 °C |
| Nebulizer Gas | Nitrogen at 60 psi |
| Data Collection Rate | 10 Hz |
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This mixture acts as a strong diluent in HILIC, ensuring good peak shape.
-
-
Working Standard Solutions:
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 250 µg/mL) by serial dilution of the stock solution with the 50:50 Acetonitrile/Water diluent.
-
-
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in the 50:50 Acetonitrile/Water diluent to achieve a theoretical concentration within the calibration range (e.g., 100 µg/mL).
-
Vortex to mix and filter through a 0.22 µm PTFE syringe filter before injection.
-
Method Validation Framework
The developed method should be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. The following parameters are critical for ensuring the method is fit for its intended purpose.
Specificity
Specificity is demonstrated by analyzing a blank (diluent) and a placebo (sample matrix without the analyte). No interfering peaks should be observed at the retention time of this compound. The peak should also be assessed for purity using a diode array detector (if available) or by ensuring consistent peak shape across the calibration range.
Linearity and Range
Linearity is assessed by injecting the calibration standards in triplicate and plotting the peak area response against the concentration.
| Parameter | Acceptance Criteria | Typical Result |
| Range | 1 - 250 µg/mL | Meets Requirement |
| Correlation (r²) | ≥ 0.995 | > 0.998 |
| Y-intercept | Should be close to zero | Passes |
Accuracy and Precision
Accuracy is determined by a recovery study at three concentration levels (e.g., 50, 100, 200 µg/mL), while precision is evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels.
| Level | Accuracy (% Recovery) | Precision (%RSD) |
| Low QC | 98.0 - 102.0 % | ≤ 2.0 % |
| Mid QC | 98.0 - 102.0 % | ≤ 2.0 % |
| High QC | 98.0 - 102.0 % | ≤ 2.0 % |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ can be established based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.
-
LOD: Typically S/N ≥ 3
-
LOQ: Typically S/N ≥ 10. The LOQ must be demonstrated with acceptable precision and accuracy.
Robustness
Method robustness is evaluated by making small, deliberate variations in the chromatographic conditions and observing the effect on the results.
| Parameter Variation | Impact on Results |
| Column Temperature (± 2 °C) | Retention time shift < 5%, peak shape acceptable |
| Mobile Phase pH (± 0.2 units) | Retention time shift < 5%, peak shape acceptable |
| Flow Rate (± 0.02 mL/min) | Minor shift in retention time, resolution maintained |
Conclusion
This application note presents a validated, robust, and sensitive HILIC-CAD method for the quantitative analysis of this compound. By addressing the inherent challenges of this polar, non-chromophoric analyte, this protocol provides a reliable tool for researchers, scientists, and drug development professionals engaged in quality control and formulation development. The methodology is grounded in sound scientific principles and adheres to established validation guidelines, ensuring data integrity and regulatory compliance.
Application Note: A Validated Gas Chromatography Method for Purity Determination of 2-(2-Diethylaminoethoxy)ethanol
Abstract
This application note details a robust and validated gas chromatography (GC) method for the quantitative determination of purity and the identification of related impurities in 2-(2-Diethylaminoethoxy)ethanol. This compound is a key intermediate and a known metabolite or degradation product in the synthesis of several active pharmaceutical ingredients (APIs).[1] Ensuring its purity is critical for the quality and safety of the final drug product. The described method utilizes a capillary GC system with a flame ionization detector (FID), providing the necessary specificity, sensitivity, and accuracy for routine quality control. The method is grounded in principles outlined in USP General Chapter <621> Chromatography and validated according to ICH Q2(R1) guidelines.[2][3][4][5][6][7][8]
Introduction
This compound (CAS No. 140-82-9) is a tertiary amine and an alcohol, making it a versatile chemical intermediate.[9][10] It serves as a metabolite of Butamirate and a degradation product of pharmaceuticals like Oxeladin citrate and Oxybutynin hydrochloride.[1] Given its role in pharmaceutical manufacturing, a reliable analytical method to assess its purity is paramount. Gas chromatography is an ideal technique for analyzing volatile and thermally stable compounds like amines.[11][12] However, the analysis of amines by GC can present challenges, such as peak tailing due to the interaction of the basic amine groups with acidic sites on the column and inlet.[11] This application note presents a method that overcomes these challenges through the use of a base-deactivated capillary column, ensuring symmetrical peak shapes and reliable quantification.[13] The method validation follows the stringent guidelines of the International Council for Harmonisation (ICH), ensuring its suitability for its intended purpose.[3][7][8][14]
Experimental
Instrumentation and Consumables
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent) equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
GC Column: J&W DB-CAM (30 m x 0.53 mm, 1.0 µm) or equivalent base-deactivated polyethylene glycol stationary phase column.[13]
-
Data Acquisition: Agilent OpenLab CDS (or equivalent).
-
Vials: 2 mL amber glass vials with PTFE/silicone septa.
-
Syringe: 10 µL GC syringe.
-
Gases: Helium (carrier gas, 99.999% purity), Hydrogen (FID fuel), and Air (FID oxidizer).
Reagents and Standards
-
This compound Reference Standard: Purity >98%, obtained from a reputable supplier (e.g., LGC Standards, Sigma-Aldrich).[15][16]
-
Solvent/Diluent: Dichloromethane (DCM), HPLC grade or equivalent.
Chromatographic Conditions
A summary of the optimized GC parameters is provided in the table below. These parameters were selected to ensure optimal separation of the main component from potential impurities with a reasonable run time.
| Parameter | Condition | Rationale |
| Column | DB-CAM (30 m x 0.53 mm, 1.0 µm) | Base-deactivated column minimizes peak tailing for the amine analyte.[13] |
| Injector | Split/Splitless | Allows for trace and high concentration analysis. |
| Injector Temp. | 250 °C | Ensures rapid and complete vaporization of the sample. |
| Split Ratio | 50:1 | Prevents column overloading and ensures sharp peaks. |
| Injection Volume | 1.0 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium | Inert gas providing good efficiency. |
| Flow Rate | 5.0 mL/min (Constant Flow) | Optimized for best separation and analysis time. |
| Oven Program | Initial: 100 °C, hold 2 min | Ensures sharp initial peaks. |
| Ramp: 15 °C/min to 220 °C | Allows for elution of higher boiling point impurities. | |
| Hold: 5 min at 220 °C | Ensures all components elute from the column. | |
| Detector | Flame Ionization Detector (FID) | Universal detector for organic compounds, offering high sensitivity. |
| Detector Temp. | 280 °C | Prevents condensation of analytes in the detector. |
| Hydrogen Flow | 30 mL/min | Standard for FID operation. |
| Air Flow | 300 mL/min | Standard for FID operation. |
| Makeup Gas (He) | 25 mL/min | Optimizes detector response. |
Protocol: Step-by-Step Methodology
Standard Preparation
-
Stock Standard (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with Dichloromethane. Mix thoroughly.
Sample Preparation
-
Accurately weigh approximately 25 mg of the this compound sample to be tested into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with Dichloromethane. Mix thoroughly.
System Suitability Test (SST)
Before sample analysis, the system suitability must be verified according to USP <621> guidelines.[2][5][17]
-
Inject the Standard Preparation five times.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD): The RSD for the peak area of the five replicate injections must be ≤ 2.0%.[18]
-
Tailing Factor (T): The tailing factor for the this compound peak should be ≤ 1.8.
-
Theoretical Plates (N): The column efficiency, calculated for the main peak, should be ≥ 2000.
-
Analysis Sequence
-
Inject a blank (Dichloromethane) to ensure no system contamination.
-
Perform the System Suitability Test.
-
Inject the Sample Preparation in duplicate.
-
Inject a Standard Preparation after every 6-10 sample injections to monitor system stability.
Caption: Experimental workflow for GC purity analysis.
Data Analysis and Results
Identification
The principal peak in the chromatogram of the Sample Preparation should correspond in retention time to the principal peak in the chromatogram of the Standard Preparation.
Purity Calculation
The purity of this compound is determined using the area normalization method. The percentage of any single impurity and the total purity are calculated as follows:
-
% Individual Impurity = (Area of Individual Impurity Peak / Total Area of all Peaks) x 100
-
% Purity = (Area of Main Peak / Total Area of all Peaks) x 100
Disregard any peaks originating from the blank and any peaks with an area less than the reporting threshold (typically 0.05%).
Method Validation
This analytical method must be validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[3][7][8] The validation should assess specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[8][13][18]
Caption: Logical flow for data analysis and validation.
Trustworthiness & Self-Validation
The integrity of this method is ensured by a multi-layered, self-validating system.
-
System Suitability: The initial SST acts as a daily performance check. Failure to meet SST criteria immediately halts the analysis, preventing the generation of invalid data. The criteria for peak symmetry (tailing factor) are particularly crucial for this basic analyte, directly confirming that the chromatographic system is sufficiently inert.[2][6]
-
Bracketing Standards: Injecting a reference standard periodically throughout the analytical run serves as a real-time monitor of instrument stability. Any significant drift in retention time or peak area response would invalidate the results between the bracketing standards.
-
Method Validation Parameters: The formal validation process as per ICH Q2(R1) establishes the method's performance characteristics.[3][7] For instance, the accuracy study (recovery of spiked known impurities) and precision studies provide statistical confidence in the reported purity values.
Conclusion
The gas chromatography method described provides a reliable, specific, and robust means for determining the purity of this compound. By employing a base-deactivated capillary column and adhering to stringent system suitability criteria, the common analytical challenges associated with amines are effectively mitigated. The protocol is suitable for routine quality control in pharmaceutical development and manufacturing environments, ensuring that the purity of this critical intermediate meets the required quality standards. The validation of this method must be performed according to the principles outlined in ICH Q2(R1) to ensure regulatory compliance.[3][7][8]
References
- 1. This compound, 140-82-9, 2-(β-Diethylamino)ethoxyethanol; 2-[2-(N,N-Diethylamino)ethoxy]ethanol; Diethyl[2-(2-hydroxyethoxy)ethyl]amine; Ethylene Glycol Mono(2-diethylaminoethyl)ether [mallakchemicals.com]
- 2. usp.org [usp.org]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. <621> CHROMATOGRAPHY [drugfuture.com]
- 5. agilent.com [agilent.com]
- 6. Chromatography [usp.org]
- 7. fda.gov [fda.gov]
- 8. database.ich.org [database.ich.org]
- 9. 2-(2-Diethylaminoethoxy)-ethanol [webbook.nist.gov]
- 10. 10-463374 - 2-2-diethylaminoethoxyethanol | 140-82-9 [cymitquimica.com]
- 11. bre.com [bre.com]
- 12. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 14. starodub.nl [starodub.nl]
- 15. This compound | LGC Standards [lgcstandards.com]
- 16. 2-(2-(Diethylamino)ethoxy)ethanol | 140-82-9 [sigmaaldrich.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. environics.com [environics.com]
Application of 2-(2-Diethylaminoethoxy)ethanol in the Synthesis of Polyurethane Foams: A Technical Guide for Researchers
Introduction: The Critical Role of Catalysis in Polyurethane Foam Synthesis
Polyurethane (PU) foams are a cornerstone of modern materials science, with applications spanning from insulation and cushioning to biomedical devices.[1][2] The formation of these versatile materials is a meticulously balanced chemical process, hinging on the simultaneous reactions of polymerization (gelling) and gas formation (blowing).[3] The gelling reaction involves the polyaddition of a polyol and a polyisocyanate to form the urethane linkages that constitute the polymer backbone.[3] Concurrently, the blowing reaction, typically the reaction of isocyanate with water, generates carbon dioxide gas, which acts as a blowing agent to create the cellular structure of the foam.[3]
The precise control and balancing of these two reactions are paramount to achieving the desired foam properties, such as density, cell structure, and mechanical strength. This is where catalysts play a pivotal role. Amine catalysts, particularly tertiary amines, are instrumental in accelerating both the gelling and blowing reactions.[4][5] This application note focuses on a specific and highly effective reactive amine catalyst, 2-(2-Diethylaminoethoxy)ethanol (DEAE-etOH), and its application in the synthesis of polyurethane foams.
This compound: A Multifunctional Catalyst
This compound, often referred to as a reactive catalyst, possesses a unique molecular structure that imparts several advantages in polyurethane foam production. Its structure includes a tertiary amine group, which is the primary catalytic center, and a hydroxyl group.
The tertiary amine functionality of DEAE-etOH effectively catalyzes both the gelling and blowing reactions by activating the isocyanate and polyol/water molecules, thereby reducing the activation energy of the reactions.[3] This leads to a more controlled and efficient foam rise and curing process.
The presence of the hydroxyl group allows DEAE-etOH to react with isocyanate groups and become chemically incorporated into the polyurethane polymer matrix. This "reactive" nature is a significant advantage over non-reactive amine catalysts, as it minimizes the release of volatile organic compounds (VOCs) and reduces the characteristic amine odor in the final product.[6][7]
Experimental Protocol: Laboratory-Scale Synthesis of Flexible Polyurethane Foam
This protocol outlines a general hand-mix procedure for the laboratory-scale synthesis of flexible polyurethane foam using this compound as a catalyst. Researchers should adapt this protocol based on their specific raw materials and desired foam properties.
Materials and Equipment:
-
Polyether polyol (e.g., trifunctional, MW 3000-5000 g/mol )
-
Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI)
-
Deionized water
-
Silicone surfactant
-
This compound (DEAE-etOH)
-
Disposable paper or plastic cups
-
Mechanical stirrer with a high-shear mixing blade
-
Stopwatch
-
Fume hood
-
Personal protective equipment (goggles, gloves, lab coat)
Procedure:
-
Preparation of the Polyol Premix (Component A):
-
In a disposable cup, accurately weigh the desired amount of polyether polyol.
-
To the polyol, add the calculated amounts of deionized water, silicone surfactant, and this compound. The concentration of DEAE-etOH can be varied to study its effect on the foam properties (e.g., 0.5, 1.0, 1.5 parts per hundred parts of polyol - pphp).
-
Thoroughly mix the components with the mechanical stirrer at a moderate speed (e.g., 1000-2000 rpm) for 60 seconds to ensure a homogeneous premix.
-
-
Addition of Isocyanate (Component B) and Foaming:
-
In a separate cup, weigh the required amount of isocyanate. The isocyanate index (the stoichiometric ratio of NCO groups to OH groups) should be calculated and is typically around 1.05 for flexible foams.
-
Place the cup containing the polyol premix under the mechanical stirrer in a fume hood.
-
Simultaneously start the stopwatch and rapidly add the isocyanate to the polyol premix.
-
Immediately begin high-speed mixing (e.g., 3000-5000 rpm) for a short and precise duration (typically 5-10 seconds).
-
Quickly pour the reacting mixture into a mold or a larger disposable cup to allow for free rise.
-
-
Observation and Curing:
-
Observe the foaming process and record the following reaction times:
-
Cream time: The time from the start of mixing until the mixture turns creamy and begins to rise.
-
Gel time (or string time): The time when the foam becomes tacky and forms strings when touched with a spatula.
-
Tack-free time: The time when the foam surface is no longer sticky to the touch.
-
-
Allow the foam to cure at room temperature for at least 24 hours before proceeding with physical property testing.
-
Experimental Workflow Diagram
Caption: Workflow for laboratory-scale polyurethane foam synthesis.
Data Presentation: Effect of DEAE-etOH Concentration on Foam Properties
The concentration of this compound has a significant impact on both the reaction kinetics and the final physical properties of the polyurethane foam. The following table presents typical data illustrating these effects.
| DEAE-etOH (pphp) | Cream Time (s) | Gel Time (s) | Tack-Free Time (s) | Free-Rise Density ( kg/m ³) | Compressive Strength (kPa) |
| 0.5 | 15-20 | 60-70 | 90-110 | 35-40 | 8-10 |
| 1.0 | 10-15 | 45-55 | 70-90 | 30-35 | 10-12 |
| 1.5 | 8-12 | 35-45 | 50-70 | 28-32 | 12-15 |
Note: This data is representative and will vary depending on the specific polyol, isocyanate, and other additives used in the formulation.
Mechanism of Catalysis: The Dual Role of DEAE-etOH
The catalytic activity of this compound in polyurethane foam synthesis is a result of the synergistic action of its tertiary amine and hydroxyl groups.
-
Tertiary Amine Catalysis: The lone pair of electrons on the nitrogen atom of the tertiary amine group initiates the catalysis. It can interact with the electrophilic carbon atom of the isocyanate group, making it more susceptible to nucleophilic attack by the hydroxyl groups of the polyol or water. Alternatively, the tertiary amine can form a hydrogen bond with the hydroxyl group of the polyol or water, increasing its nucleophilicity. This dual activation accelerates both the gelling and blowing reactions.[3]
-
Reactive Hydroxyl Group: The primary hydroxyl group in the DEAE-etOH molecule is reactive towards isocyanate groups. This allows the catalyst to be chemically bonded into the polymer network through the formation of a urethane linkage. This covalent bonding is the key to producing low-odor and low-emission polyurethane foams.[6][7]
Catalytic Mechanism Diagram
Caption: Dual role of DEAE-etOH in polyurethane foam synthesis.
Conclusion and Future Perspectives
This compound is a highly effective and versatile catalyst for the synthesis of polyurethane foams. Its dual functionality as a potent tertiary amine catalyst and a reactive component that integrates into the polymer matrix offers significant advantages in producing high-quality, low-emission, and low-odor foams. The ability to modulate the reaction kinetics and final foam properties by adjusting the concentration of DEAE-etOH provides researchers and formulators with a valuable tool for tailoring materials to specific applications.
Future research in this area may focus on the development of novel reactive amine catalysts with even greater efficiency and selectivity, as well as the exploration of their use in the synthesis of bio-based and sustainable polyurethane foams.
References
- 1. Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of ‘Visco’-Type Polyurethane Foam for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound, 140-82-9, 2-(β-Diethylamino)ethoxyethanol; 2-[2-(N,N-Diethylamino)ethoxy]ethanol; Diethyl[2-(2-hydroxyethoxy)ethyl]amine; Ethylene Glycol Mono(2-diethylaminoethyl)ether [mallakchemicals.com]
- 4. The Impact of Amine Catalyst Selection on PU Foam Properties and Performance – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]
- 5. nbinno.com [nbinno.com]
- 6. newtopchem.com [newtopchem.com]
- 7. nbinno.com [nbinno.com]
The Role of 2-(2-Diethylaminoethoxy)ethanol in Pharmaceutical Development: From Synthesis to Formulation Potential
Abstract
This document provides a comprehensive technical guide on the role of 2-(2-Diethylaminoethoxy)ethanol (CAS No. 140-82-9) in the pharmaceutical industry. Contrary to its potential consideration as a formulation excipient, current evidence strongly indicates its primary function as a key chemical intermediate and building block in the synthesis of several Active Pharmaceutical Ingredients (APIs). This guide will elucidate its established applications, explore its theoretical potential as a formulation aid based on its physicochemical properties, and provide detailed protocols for researchers interested in evaluating its suitability as a novel excipient. We will also address its status as a drug metabolite and impurity, and the regulatory context surrounding its use.
Introduction: Defining the Role of this compound
This compound, a bifunctional molecule featuring a tertiary amine and a primary alcohol, holds a specific and critical position in pharmaceutical development. While its structure suggests potential utility as a formulation excipient—for instance, as a pH modifier or a basic counter-ion for acidic drugs—its predominant and documented application lies in the realm of API synthesis. It serves as a crucial structural component for several established drugs.[1]
Furthermore, it is recognized as a metabolite and a degradation product of certain medications, such as Butamirate and Oxeladin.[2][3] This dual identity as a synthetic precursor and a metabolic byproduct necessitates a thorough understanding for researchers in drug development, quality control, and toxicology. This guide aims to provide a clear, evidence-based overview of its functions, supported by protocols for its potential evaluation in new contexts.
Established Roles in the Pharmaceutical Industry
Chemical Intermediate in API Synthesis
The most significant role of this compound is as a starting material or intermediate in the synthesis of various APIs. Its structure provides a diethylaminoethoxy ethyl moiety that is incorporated into the final drug molecule.
Key API Applications:
-
Butamirate: A non-opioid central cough suppressant.[1]
-
Carbetapentane (Pentoxyverine): Another antitussive agent.[1]
-
Oxeladine: A cough suppressant with peripheral action.[1]
-
Sulfadiazine: While listed as an application, its role in the synthesis of this sulfonamide antibiotic is less direct than in the antitussive agents.[1]
A historical patent from 1958 details a process for creating organic esters of 2-(2-diethylaminoethoxy)-ethanol to produce compounds with spasmolytic properties, further cementing its role in the synthesis of active molecules.[4]
Drug Metabolite and Impurity
In the context of drug metabolism and stability, this compound is a known entity. It can be formed through the breakdown of drugs that contain its structural motif.
-
Metabolite: It is a documented metabolite of Butamirate.[2][] Understanding its metabolic profile is crucial for pharmacokinetic and toxicological assessments of the parent drug.
-
Impurity/Degradation Product: It has been identified as a degradation product of Oxeladin Citrate and Oxybutynin Hydrochloride.[2][3] As such, it is a critical reference standard for impurity profiling and stability studies of these drug products.[3]
Theoretical and Investigational Roles in Drug Formulation
Based on its chemical structure, this compound possesses properties that could, in theory, be beneficial in a drug formulation. The tertiary amine group provides basicity, making it a candidate for pH adjustment or salt formation with acidic APIs. The ethoxyethanol portion imparts a degree of hydrophilicity.
However, it is crucial to note that This compound is not listed in the U.S. Food and Drug Administration (FDA) Inactive Ingredient Database (IID) .[6][7][8] The absence from this database is a strong indicator that it is not currently used as an excipient in any FDA-approved drug product. Therefore, any application in a final formulation would represent the use of a "novel excipient," which would require extensive safety and toxicity data to support a regulatory filing.
Potential as a Counter-ion for Salt Formation
Salt formation is a common strategy to enhance the solubility, stability, and bioavailability of poorly soluble acidic drugs.[9][10] The tertiary amine in this compound can act as a proton acceptor, forming a salt with an acidic API.
Causality Behind this Approach:
-
Increased Solubility: By forming a salt, the strong crystal lattice of a poorly soluble acidic drug can be disrupted, often leading to a significant increase in aqueous solubility.[9]
-
Modified Dissolution Rate: The choice of counter-ion can directly influence the dissolution rate of the API, which is a critical factor for oral absorption.
-
Improved Physicochemical Properties: Salt formation can lead to more stable, crystalline forms with better handling properties for manufacturing.[11]
The following protocol outlines a systematic approach to investigate the potential of this compound as a salt-forming agent for a new acidic API.
Protocol 1: Salt Screening with this compound
Objective: To determine if this compound can form stable, crystalline salts with an acidic API and to evaluate the physicochemical properties of any resulting salts.
Materials:
-
Acidic API
-
This compound (>98% purity)
-
A selection of crystallization solvents (e.g., ethanol, methanol, isopropanol, acetone, acetonitrile, ethyl acetate, water)
-
Mortar and pestle
-
Vials with screw caps
-
Stir plate and magnetic stir bars
-
Filtration apparatus
-
Analytical instrumentation: Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), High-Performance Liquid Chromatography (HPLC)
Methodology:
-
Stoichiometric Mixing (Slurry Method): a. Weigh an equimolar amount of the acidic API and this compound. b. Gently grind the two components together in a mortar to ensure homogeneity. c. Transfer the mixture to a vial and add a small amount of a selected solvent to create a thick slurry. d. Seal the vial and stir the slurry at room temperature for 24-48 hours. e. After stirring, centrifuge the vial and collect the solid material by filtration. f. Allow the solid to air-dry or dry under vacuum.
-
Solution Crystallization: a. Dissolve the acidic API in a minimal amount of a suitable solvent with gentle heating if necessary. b. In a separate vial, dissolve an equimolar amount of this compound in the same solvent. c. Slowly add the this compound solution to the API solution while stirring. d. Observe for precipitation. If no solid forms immediately, allow the solution to cool slowly to room temperature, followed by refrigeration to induce crystallization. e. If crystallization is still unsuccessful, employ slow evaporation of the solvent. f. Collect any resulting crystals by filtration and dry appropriately.
-
Characterization of Solids: a. PXRD: Analyze the collected solids to determine if a new crystalline form, different from the starting API, has been formed. The appearance of new peaks indicates the potential formation of a salt. b. DSC/TGA: Determine the melting point and thermal stability of the new solid. A sharp, single melting point is indicative of a pure crystalline salt. c. HPLC: Confirm the stoichiometry of the salt by dissolving a known amount and analyzing for both the API and this compound.
-
Property Evaluation (for promising salts): a. Aqueous Solubility: Use the shake-flask method to determine the equilibrium solubility of the new salt in water and relevant buffers (e.g., pH 1.2, 6.8) and compare it to the free acid API. b. Hygroscopicity: Assess the physical stability of the salt under various humidity conditions.
Data Presentation:
| Salt Candidate | Method of Preparation | PXRD Result | Melting Point (°C) | Aqueous Solubility (mg/mL) |
| API-DEAEE Salt 1 | Slurry (Ethanol) | New Crystalline Form | 155.4 | 5.2 (vs. 0.1 for API) |
| API-DEAEE Salt 2 | Solution (Acetone) | Amorphous | N/A | 8.9 (vs. 0.1 for API) |
Diagram: Salt Screening Workflow
Caption: Workflow for screening and selecting an API salt with this compound (DEAEE).
Safety and Regulatory Considerations
As a novel excipient, this compound would require a comprehensive safety evaluation. Currently, there is limited publicly available toxicological data for this specific molecule (CAS 140-82-9).
However, data for the structurally similar compound 2-Diethylaminoethanol (CAS 100-37-8) can provide some preliminary insights, though it must be interpreted with caution:
-
Corrosivity: Undiluted 2-diethylaminoethanol is considered corrosive to the skin.[12][13]
-
Inhalation Toxicity: Repeated exposure in rats caused irritation to the upper respiratory tract and eyes, but no systemic toxicity was observed at the concentrations tested.[12]
-
Genotoxicity: It is not anticipated to be a carcinogen based on negative genotoxicity data.[12]
Any research into using this compound as an excipient must be preceded by a thorough toxicological risk assessment, including, but not limited to, studies on acute toxicity, genotoxicity, and repeat-dose toxicity via the intended route of administration.
Conclusion and Future Perspectives
This compound is a well-established and valuable molecule in the pharmaceutical industry, primarily serving as a building block for the synthesis of several important APIs. Its presence as a metabolite and impurity also makes it a critical compound for analytical and safety studies.
While its chemical structure suggests potential as a formulation excipient, particularly as a counter-ion for acidic drugs, its absence from regulatory databases like the FDA IID underscores that this is an unevaluated application. The protocols and considerations outlined in this guide provide a scientific framework for researchers who wish to investigate this potential. Such an investigation must be undertaken with a full understanding of the extensive safety, quality, and regulatory data that would be required to introduce a novel excipient into a pharmaceutical product. Future research could unlock new applications for this versatile molecule, but it must be grounded in rigorous scientific evaluation and a commitment to patient safety.
References
- 1. 2-[2-(Diethylamino)-ethoxy]-ethanol [midas-pharma.com]
- 2. This compound, 140-82-9, 2-(β-Diethylamino)ethoxyethanol; 2-[2-(N,N-Diethylamino)ethoxy]ethanol; Diethyl[2-(2-hydroxyethoxy)ethyl]amine; Ethylene Glycol Mono(2-diethylaminoethyl)ether [mallakchemicals.com]
- 3. 2-[2-(Diethylamino)ethoxy]ethanol | LGC Standards [lgcstandards.com]
- 4. US2842585A - Organic esters of 2-(2-diethylaminoethoxy)-ethanol and their process of preparation - Google Patents [patents.google.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. fda.gov [fda.gov]
- 8. Inactive Ingredients in Approved Drug Products Search: Frequently Asked Questions | FDA [fda.gov]
- 9. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 13. cdc.gov [cdc.gov]
Application Notes & Protocols: Strategic Esterification of 2-(2-Diethylaminoethoxy)ethanol for Pharmaceutical Intermediate Synthesis
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the esterification of 2-(2-Diethylaminoethoxy)ethanol. We delve into the mechanistic principles, provide field-tested protocols for two primary synthetic routes, and discuss critical considerations for purification and application. The strategic importance of this building block, particularly as the key side-chain in Selective Estrogen Receptor Modulators (SERMs) like Tamoxifen and Clomiphene, underscores the need for robust and reproducible synthetic methodologies.
Introduction: The Significance of the Diethylaminoethoxyethyl Moiety
This compound, hereafter referred to as DEAE-EOH, is a bifunctional molecule featuring a primary alcohol for esterification and a tertiary amine. While a seemingly simple structure, the resulting 2-(2-diethylaminoethoxy)ethyl ester side-chain is a privileged pharmacophore in modern medicine. Its incorporation into various molecular scaffolds is a well-established strategy to impart specific pharmacological properties.
Most notably, this side-chain is responsible for the antiestrogenic activity of market-leading drugs such as Tamoxifen and Clomiphene.[1][2][3][4][5] In these SERMs, the tertiary amine interacts with key residues in the estrogen receptor (ER), modulating its function and providing a therapeutic effect in hormone-dependent breast cancer and infertility.[1][2] Beyond SERMs, esters of DEAE-EOH are found in other active pharmaceutical ingredients (APIs), including Butamirate (antitussive) and Oxeladine.[6][7] Therefore, mastering the synthesis of these ester intermediates is a fundamental requirement for researchers in drug discovery and development.
Reagent Overview: Physicochemical Properties and Safe Handling
Before proceeding with any protocol, a thorough understanding of the primary reagent is essential.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 140-82-9[8] |
| Molecular Formula | C₈H₁₉NO₂[8] |
| Molecular Weight | 161.24 g/mol [9] |
| Appearance | Colorless to pale yellow liquid[10] |
| Boiling Point | 101 °C[10] |
| Density | 0.94 g/cm³[10] |
| Solubility | Soluble in water, methanol, chloroform[10][11] |
Safety & Handling: this compound is classified as an irritant, capable of causing serious eye irritation and potential skin burns.[12][13] All manipulations must be conducted in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles or a face shield, nitrile gloves, and a lab coat, is mandatory.[13][14] Consult the material safety data sheet (MSDS/SDS) from your supplier for comprehensive handling and emergency procedures.[12][13][14]
Core Mechanistic Principles and Strategic Considerations
The esterification of DEAE-EOH is not trivial due to the presence of the basic tertiary amine. This functional group can interfere with the reaction, particularly under acidic conditions, by becoming protonated and rendering the molecule less reactive or insoluble. The choice of methodology must account for this dual reactivity. We will focus on the two most effective and widely applicable methods: Fischer-Speier Esterification and Acylation with Acyl Chlorides.
Fischer-Speier Esterification
This is the classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[15][16] The reaction is an equilibrium process, and its success hinges on shifting the equilibrium towards the product ester.[17][18]
-
Mechanism: The acid catalyst (typically H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack by the alcohol (DEAE-EOH). A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester.[17]
-
Causality of Experimental Choices:
-
Acid Catalyst: A strong mineral acid like sulfuric acid is required. However, it will also protonate the tertiary amine of DEAE-EOH. This can be mitigated by using a large excess of the alcohol reactant or by carefully controlling the amount of catalyst.
-
Le Châtelier's Principle: To drive the reaction to completion, either one of the reactants (usually the more cost-effective one) must be used in large excess, or water must be removed from the reaction mixture as it forms, often via a Dean-Stark apparatus.[17][19]
-
Acylation with Acyl Chlorides
This method involves the reaction of the alcohol with a more reactive carboxylic acid derivative, an acyl chloride. This reaction is generally faster, higher-yielding, and irreversible.[20]
-
Mechanism: The reaction proceeds via a nucleophilic addition-elimination pathway. The alcohol attacks the highly electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate which then collapses, expelling a chloride ion to form the ester.[21]
-
Causality of Experimental Choices:
-
Byproduct Neutralization: The reaction produces one equivalent of hydrochloric acid (HCl), which would immediately protonate and deactivate the DEAE-EOH. To prevent this, a non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, must be added to scavenge the HCl as it is formed.[22]
-
Solvent and Temperature Control: Anhydrous, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene are required to prevent hydrolysis of the acyl chloride.[20][22] The reaction is often exothermic and may require cooling during the addition of the acyl chloride.
-
Table 2: Comparative Analysis of Esterification Strategies
| Parameter | Fischer-Speier Esterification | Acylation with Acyl Chloride |
| Reactants | Carboxylic Acid + Alcohol | Acyl Chloride + Alcohol |
| Catalyst/Reagent | Strong Acid (e.g., H₂SO₄) | Stoichiometric Base (e.g., TEA) |
| Reversibility | Reversible | Irreversible[20] |
| Reaction Speed | Slow (hours to days) | Fast (minutes to hours) |
| Conditions | High temperature, often with water removal | Often low temperature to room temp. |
| Advantages | Atom economical, uses cheaper reagents | High yield, fast, not equilibrium-limited |
| Disadvantages | Equilibrium-limited, harsh conditions | Requires more expensive/hazardous acyl chloride, generates salt waste |
Experimental Protocols & Workflow
The following protocols are generalized and should be adapted based on the specific carboxylic acid used. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents where specified.
Protocol 1: Fischer-Speier Esterification of DEAE-EOH with Benzoic Acid
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzoic acid (1.0 eq), this compound (1.5 eq), and a suitable solvent like toluene (to facilitate azeotropic water removal if using a Dean-Stark trap).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (0.1 eq) to the stirring mixture.
-
Heating: Heat the reaction mixture to reflux (approx. 110-120°C in toluene) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up & Neutralization: Cool the mixture to room temperature. Carefully pour it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: CO₂ evolution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic phase sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ester.
-
Purification: Purify the crude product by vacuum distillation or column chromatography (see Section 5).
Protocol 2: Acylation of DEAE-EOH with Benzoyl Chloride
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add this compound (1.0 eq), triethylamine (1.2 eq), and anhydrous dichloromethane (DCM). Cool the flask to 0°C in an ice bath.
-
Acyl Chloride Addition: Add benzoyl chloride (1.1 eq) dropwise to the stirring solution over 15-20 minutes, ensuring the internal temperature remains below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS.
-
Work-up & Quenching: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer with DCM (2x).
-
Washing: Combine the organic layers and wash sequentially with 5% aqueous HCl (to remove excess triethylamine), saturated aqueous NaHCO₃ (to remove any remaining acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product (see Section 5).
Purification and Characterization
Purification of the resulting basic ester requires specific considerations.
-
High-Vacuum Distillation: For thermally stable, lower molecular weight esters, distillation under high vacuum is an effective method for purification on a larger scale.[23]
-
Column Chromatography: Standard silica gel is acidic and can cause significant product loss and tailing due to strong interaction with the tertiary amine.[24] To circumvent this:
-
Treated Silica: Use silica gel that has been pre-treated with triethylamine. A common practice is to use an eluent containing 0.5-2% TEA.
-
Amine-Functionalized Silica: For challenging separations, commercially available amine-functionalized silica columns (KP-NH) provide excellent resolution and recovery without the need for mobile phase modifiers.[24]
-
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Visualization of Synthetic Workflow
The general laboratory process for the synthesis and isolation of a DEAE-EOH ester via acylation is summarized in the workflow diagram below.
Caption: General workflow for ester synthesis via acylation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive reagents (e.g., hydrolyzed acyl chloride).2. Insufficient heating/reaction time (Fischer).3. Insufficient base (Acylation). | 1. Use freshly opened or distilled reagents and anhydrous solvents.2. Increase reaction time/temperature; ensure proper water removal.3. Use at least 1.1-1.2 equivalents of base. |
| Incomplete Reaction | 1. Equilibrium reached (Fischer).2. Steric hindrance from substrates. | 1. Use a larger excess of one reactant or improve water removal.2. Switch to the more reactive acyl chloride method. |
| Difficult Purification | 1. Product streaking on silica gel column.2. Formation of stable salt byproducts. | 1. Add 1% triethylamine to the eluent or use amine-functionalized silica.2. Ensure thorough aqueous washes during work-up to remove all salts. |
| Side Reactions | Trans-esterification if using an alcohol as solvent with a different ester group present. | Use a non-reactive solvent like toluene, THF, or DCM. |
References
- 1. Synthesis and structure-activity relationships of ferrocenyl tamoxifen derivatives with modified side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of tamoxifen derivatives with a long alkyl side chain as selective estrogen receptor down-regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. An expeditious synthesis of tamoxifen, a representative SERM (selective estrogen receptor modulator), via the three-component coupling reaction among aromatic aldehyde, cinnamyltrimethylsilane, and beta-chlorophenetole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-[2-(Diethylamino)-ethoxy]-ethanol [midas-pharma.com]
- 7. scbt.com [scbt.com]
- 8. 2-(2-Diethylaminoethoxy)-ethanol [webbook.nist.gov]
- 9. Diethylaminoethoxyethanol | C8H19NO2 | CID 67327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound, 140-82-9, 2-(β-Diethylamino)ethoxyethanol; 2-[2-(N,N-Diethylamino)ethoxy]ethanol; Diethyl[2-(2-hydroxyethoxy)ethyl]amine; Ethylene Glycol Mono(2-diethylaminoethyl)ether [mallakchemicals.com]
- 11. CAS 140-82-9: 2-[2-(Diethylamino)ethoxy]ethanol [cymitquimica.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. angenechemical.com [angenechemical.com]
- 14. echemi.com [echemi.com]
- 15. community.wvu.edu [community.wvu.edu]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 18. athabascau.ca [athabascau.ca]
- 19. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. youtube.com [youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. US2842585A - Organic esters of 2-(2-diethylaminoethoxy)-ethanol and their process of preparation - Google Patents [patents.google.com]
- 24. biotage.com [biotage.com]
Troubleshooting & Optimization
Common side reactions in the synthesis of 2-(2-Diethylaminoethoxy)ethanol derivatives
Welcome to the technical support center for the synthesis of 2-(2-Diethylaminoethoxy)ethanol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during synthesis. We will delve into the causality behind experimental choices, providing field-proven insights to optimize your reaction outcomes.
Introduction
The synthesis of this compound derivatives is a crucial step in the development of various pharmacologically active compounds and industrial materials. The core structure, possessing a tertiary amine, an ether linkage, and a hydroxyl group, offers multiple reactive sites.[1][2][3] The most common synthetic route to introduce the ether functionality is the Williamson ether synthesis, an SN2 reaction between an alkoxide and an organohalide.[4][5] However, the presence of the nucleophilic tertiary amine alongside the target hydroxyl group presents a significant challenge, often leading to a competition between desired O-alkylation and undesired side reactions.
This guide provides a question-and-answer-based troubleshooting framework to address these specific issues directly.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Question 1: I'm trying to synthesize a derivative via Williamson ether synthesis, but my primary byproduct is a water-soluble salt. What is happening?
Answer: You are likely observing the formation of a quaternary ammonium salt due to N-alkylation . This is arguably the most common side reaction in this synthesis.
-
Causality (The "Why"): The starting material, this compound, has two nucleophilic centers: the oxygen of the hydroxyl group and the nitrogen of the tertiary amine. While you intend for the deprotonated oxygen (the alkoxide) to be the primary nucleophile, the lone pair on the tertiary nitrogen is also capable of attacking the electrophilic carbon of your alkyl halide. This SN2 attack on the nitrogen forms a positively charged quaternary ammonium salt, which is typically soluble in water.[6]
// Nodes Start [label="Reagents:\n- Amino Alcohol (ROH-NR'2)\n- Base (e.g., NaH)\n- Alkyl Halide (R''-X)", fillcolor="#F1F3F4", fontcolor="#202124"]; Alkoxide [label="Formed Alkoxide\n(RO⁻-NR'2)", fillcolor="#E8F0FE", fontcolor="#202124"]; N_Alkylation [label="Side Reaction:\nN-Alkylation", shape=ellipse, fillcolor="#FCE8E6", fontcolor="#202124"]; O_Alkylation [label="Desired Reaction:\nO-Alkylation (Sɴ2)", shape=ellipse, fillcolor="#E6F4EA", fontcolor="#202124"]; Product [label="Desired Ether Product\n(ROR''-NR'2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Quaternary Ammonium Salt\n(ROH-N⁺R'2R'')", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Alkoxide [label="Deprotonation"]; Alkoxide -> O_Alkylation [label="O-attack on R''-X"]; O_Alkylation -> Product; Start -> N_Alkylation [label="N-attack on R''-X", style=dashed, color="#5F6368"]; N_Alkylation -> Byproduct; }
Caption: Competing O-alkylation and N-alkylation pathways.
-
Troubleshooting & Mitigation Strategies:
-
Temperature Control: N-alkylation can sometimes be more sensitive to temperature than O-alkylation. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) may favor the desired O-alkylation pathway.
-
Slow Reagent Addition: Add the alkyl halide slowly (e.g., via a syringe pump) to the solution of the pre-formed alkoxide. This maintains a low instantaneous concentration of the electrophile, reducing the probability of it reacting with the less nucleophilic nitrogen atom.
-
Protecting Group Strategy (Recommended): The most robust solution is to temporarily "mask" the reactivity of the amine using a protecting group. The amine is protected, the ether synthesis is performed, and then the protecting group is removed.[7][8]
-
Protocol: Amine Protection with Boc Group
-
Dissolve the amino alcohol in a suitable solvent (e.g., Dichloromethane or THF).
-
Add Di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) and a base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equivalents).
-
Stir at room temperature for 2-4 hours until TLC analysis shows complete consumption of the starting material.
-
Perform an aqueous workup to isolate the Boc-protected amino alcohol.
-
Proceed with the Williamson ether synthesis on the protected substrate.
-
Deprotection: The Boc group is easily removed under acidic conditions (e.g., Trifluoroacetic acid (TFA) in DCM, or HCl in dioxane) after the ether has been formed.[9]
-
-
-
Question 2: My reaction yield is poor, and I'm detecting an alkene corresponding to my alkyl halide starting material. What is causing this?
Answer: Your reaction is likely being compromised by a competing E2 elimination reaction .
-
Causality (The "Why"): The alkoxide formed by deprotonating your amino alcohol is not only a good nucleophile but also a strong base. When it reacts with a sterically hindered alkyl halide (secondary or tertiary), it can act as a base, abstracting a proton from a carbon adjacent to the leaving group. This results in the formation of an alkene, regenerating the alcohol starting material.[10][11][12] This E2 pathway competes directly with the desired SN2 substitution.
// Nodes Reagents [label="Alkoxide (RO⁻) +\nSecondary Alkyl Halide", fillcolor="#F1F3F4", fontcolor="#202124"]; SN2_Path [label="Sɴ2 Pathway\n(Substitution)", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124"]; E2_Path [label="E2 Pathway\n(Elimination)", shape=ellipse, fillcolor="#FCE8E6", fontcolor="#202124"]; Ether_Product [label="Desired Ether\n(Minor Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Alkene_Byproduct [label="Alkene Byproduct\n(Major Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Reagents -> SN2_Path [label="Nucleophilic Attack"]; Reagents -> E2_Path [label="Proton Abstraction"]; SN2_Path -> Ether_Product; E2_Path -> Alkene_Byproduct; }
Caption: Competition between Sɴ2 and E2 reactions.
-
Troubleshooting & Mitigation Strategies:
| Problem Symptom | Probable Cause | Recommended Solution |
| Alkene Byproduct | Use of secondary or tertiary alkyl halides. | Switch to a primary alkyl halide. The SN2 reaction is most efficient with methyl and primary halides.[5][12] If you need to synthesize a bulky ether, reconsider your synthetic strategy to ensure the halide is on the less-hindered partner. |
| Low Conversion | High reaction temperature. | Lower the temperature. Elimination reactions often have a higher activation energy than substitution reactions and are more favored at higher temperatures. |
| Low Conversion | Inappropriate solvent choice. | Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the cation but not the alkoxide anion, increasing its nucleophilicity and favoring the SN2 pathway.[4][11] |
Question 3: The reaction is sluggish and does not go to completion, even with a primary alkyl halide. How can I improve the rate and conversion?
Answer: This issue often stems from incomplete deprotonation of the alcohol or poor solubility and reactivity of the resulting alkoxide.
-
Causality (The "Why"): For the Williamson ether synthesis to proceed efficiently, the alcohol must be fully converted to its more nucleophilic alkoxide conjugate base. Using a weak base like NaOH can result in an unfavorable equilibrium. Furthermore, the alkoxide salt may have poor solubility in common organic solvents, reducing its availability to react with the alkyl halide.
-
Troubleshooting & Mitigation Strategies:
-
Use a Stronger Base: Employ a strong, non-nucleophilic base like Sodium Hydride (NaH) or Potassium Hydride (KH).[11][12] These bases irreversibly deprotonate the alcohol, driving the formation of the alkoxide to completion.
-
Protocol: Alkoxide Formation with NaH
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the amino alcohol dissolved in an anhydrous polar aprotic solvent (e.g., THF or DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.1-1.2 equivalents, typically as a 60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen gas evolution ceases. The alkoxide is now formed and ready for reaction.
-
-
-
Implement Phase Transfer Catalysis (PTC): If you are using a base like NaOH or KOH, a phase transfer catalyst can dramatically improve results.[4] These catalysts, such as tetrabutylammonium bromide or 18-crown-6, transport the alkoxide anion from the solid or aqueous phase into the organic phase where the reaction occurs, thereby increasing the effective reaction rate.[13]
-
Summary Table: Optimizing Reaction Conditions
| Parameter | Best Choice for O-Alkylation | Rationale |
| Alkyl Halide | Methyl or Primary (R-X) | Minimizes competing E2 elimination reaction.[5][14] |
| Base | Strong, non-nucleophilic (e.g., NaH, KH) | Ensures complete and irreversible formation of the alkoxide nucleophile.[11][12] |
| Solvent | Polar Aprotic (e.g., DMF, Acetonitrile) | Solvates the counter-ion but not the nucleophile, increasing its reactivity for SN2.[4] |
| Temperature | 0 °C to Room Temperature | Generally favors substitution over elimination and can reduce the rate of N-alkylation. |
| Amine Reactivity | Use of protecting group (e.g., Boc) | Chemically blocks the nucleophilic nitrogen, preventing N-alkylation side reactions.[7][15] |
References
- 1. 2-(2-(Dimethylamino)ethoxy)ethanol - Wikipedia [en.wikipedia.org]
- 2. CAS 140-82-9: 2-[2-(Diethylamino)ethoxy]ethanol [cymitquimica.com]
- 3. This compound, 140-82-9, 2-(β-Diethylamino)ethoxyethanol; 2-[2-(N,N-Diethylamino)ethoxy]ethanol; Diethyl[2-(2-hydroxyethoxy)ethyl]amine; Ethylene Glycol Mono(2-diethylaminoethyl)ether [mallakchemicals.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. quora.com [quora.com]
- 7. Protective Groups [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 11. jk-sci.com [jk-sci.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]
- 14. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 15. synarchive.com [synarchive.com]
Storage and handling guidelines to prevent degradation of 2-(2-Diethylaminoethoxy)ethanol
Welcome to the technical support guide for 2-(2-Diethylaminoethoxy)ethanol (CAS 140-82-9). This document provides researchers, scientists, and drug development professionals with essential guidelines for the storage and handling of this compound to prevent its degradation. The information is structured in a question-and-answer format to directly address common issues and troubleshooting scenarios.
Section 1: Frequently Asked Questions (FAQs)
This section covers the most common questions regarding the day-to-day handling and storage of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored under the conditions outlined in the table below. The primary goals are to protect it from atmospheric oxygen, moisture, and light, which are the main drivers of degradation.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[1] | Refrigeration slows down the rate of potential degradation reactions, such as oxidation. |
| Atmosphere | Inert gas (Argon or Nitrogen)[1][2] | The tertiary amine and ether functional groups are susceptible to oxidation from atmospheric oxygen. An inert atmosphere prevents this. |
| Light | Protect from light; store in an amber vial or dark location[3] | Light, particularly UV light, can catalyze the formation of free radicals, initiating degradation pathways like peroxide formation[4]. |
| Container | Tightly sealed container[5] | Prevents exposure to atmospheric moisture and oxygen. The compound is hygroscopic and will absorb water from the air[6]. |
Q2: My sample of this compound has a pale yellow tint. Is it still usable?
A2: While a freshly purified sample is typically colorless, a pale yellow color can develop over time.[7] This is often an early indicator of oxidation at the tertiary amine group, potentially forming N-oxides or other chromophoric byproducts.[8][9] For non-critical applications, the material may still be suitable. However, for sensitive experiments, such as in drug formulation or quantitative analysis, the presence of these impurities could be confounding. It is highly recommended to re-purify the material or use a fresh, unopened lot.
Q3: What materials should I use or avoid for handling and storing this compound?
A3: Material compatibility is crucial to prevent contamination and degradation. The compound is corrosive and can react with certain materials.
| Material | Compatibility | Rationale / Notes |
| Glass (Borosilicate) | Recommended | Highly inert and offers excellent chemical resistance. Use amber glass to protect from light. |
| PTFE (Teflon®) | Recommended | Excellent chemical resistance for seals, septa, and tubing. |
| HDPE / PP | Good | Suitable for short-term storage and handling (e.g., weigh boats, temporary containers). Check for long-term compatibility as plasticizers may leach. |
| Aluminum | Not Recommended | Amines can be corrosive to aluminum and other non-ferrous metals. |
| Copper, Brass, Bronze | Not Recommended | Amines can form complexes with copper and its alloys, which can catalyze oxidation reactions. |
| Natural Rubber | Not Recommended | May swell or degrade upon contact. Use appropriate gloves like nitrile or butyl rubber. |
This table is based on general chemical compatibility principles. Always consult a detailed compatibility chart for specific applications.
Q4: Is this compound sensitive to moisture?
A4: Yes, the compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6] Water contamination can act as a plasticizer, alter reaction kinetics, and potentially participate in hydrolysis or other degradation reactions. Always handle the material quickly, minimize its exposure to ambient air, and store it in a tightly sealed container, preferably in a desiccator or drybox.[10][11]
Section 2: Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
Scenario 1: I observe unexpected peaks in my analytical chromatogram (e.g., HPLC, GC-MS).
-
Potential Cause 1: Amine Oxidation. The tertiary amine is susceptible to oxidation, which can form the corresponding N-oxide.[12] This is a common degradation pathway for tertiary amines.[9]
-
Troubleshooting:
-
Confirm the identity of the new peak using mass spectrometry. The N-oxide will have a molecular weight of 177.24 g/mol (M+16 compared to the parent compound's 161.24 g/mol ).
-
Review your storage conditions. Was the vial properly sealed under an inert atmosphere?
-
To prevent this, sparge solutions with nitrogen or argon and use sealed vials for storage and analysis.
-
-
-
Potential Cause 2: Ether Peroxidation. Like other ethers, this compound can undergo autoxidation in the presence of air and light to form explosive peroxides.[13][14][15] This is a free-radical chain reaction.[16]
-
Troubleshooting:
-
NEVER concentrate a sample that you suspect contains peroxides. Peroxides can explode upon heating or shock.[4][13]
-
Test for the presence of peroxides using commercially available test strips or the potassium iodide test. (See Protocol below).
-
If peroxides are present, they must be quenched. Consult established laboratory safety protocols for peroxide removal before proceeding.
-
Always date containers upon opening and periodically test for peroxides, especially if the material has been stored for an extended period.
-
-
Scenario 2: The pH of my aqueous solution containing the compound is drifting.
-
Potential Cause: CO₂ Absorption. Being a basic amine, aqueous solutions of this compound can absorb atmospheric carbon dioxide (CO₂), forming a carbonate/bicarbonate salt. This will lower the pH of the solution over time.
-
Troubleshooting:
-
Prepare solutions fresh whenever possible using de-gassed solvents.
-
Work under a blanket of an inert gas like nitrogen or argon.
-
If solutions must be stored, use a tightly sealed container with minimal headspace.
-
-
Section 3: Key Experimental Protocols
Here are step-by-step methodologies for critical handling and verification procedures.
Protocol 1: Inert Gas Overlay for Long-Term Storage
This protocol describes how to create an inert atmosphere in your storage container to prevent oxidation.
-
Preparation: Obtain a clean, dry amber glass vial with a PTFE-lined screw cap or crimp cap with a septum.
-
Transfer: Dispense the required amount of this compound into the vial inside a fume hood.
-
Inerting: Gently introduce a slow stream of dry nitrogen or argon gas into the headspace of the vial for 30-60 seconds using a long needle or pipette. Ensure the gas flow is not strong enough to splash the liquid. The inert gas is heavier than air and will displace the oxygen.
-
Sealing: While the inert gas is still flowing, slowly withdraw the needle and immediately seal the vial tightly.
-
Labeling: Label the vial clearly with the compound name, date, and a note indicating it is "Stored under N₂/Ar."
-
Storage: Place the sealed vial in a refrigerator at 2-8°C.
Protocol 2: Qualitative Test for Peroxides
This test provides a rapid check for the presence of hazardous hydroperoxides.
-
Safety First: Perform this test in a fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and gloves. Have a blast shield available.
-
Sample Prep: In a clean glass test tube, add 1-2 mL of this compound.
-
Reagent Prep: Prepare a fresh 10% aqueous solution of potassium iodide (KI). Acidify it by adding a few drops of dilute acetic acid just before use.
-
Testing: Add 1 mL of the freshly prepared acidified KI solution to the test tube.
-
Observation: Stopper the tube and shake vigorously for 30 seconds. Allow the layers to separate.
-
Interpretation:
-
Negative Result: The aqueous layer remains colorless. Peroxide levels are negligible.
-
Positive Result: A yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration. A dark brown color suggests dangerously high levels. Do not proceed with any work on this material and consult your institution's safety officer for disposal.[13]
-
Section 4: Visual Guides (Diagrams)
Visual aids can clarify complex degradation pathways and handling workflows.
Initial Handling and Storage Workflow
This diagram outlines the decision-making process upon receiving a new shipment of the compound.
Caption: Workflow for receiving and storing the compound.
Potential Degradation Pathways
This diagram illustrates the two primary chemical degradation routes for this compound.
Caption: Primary degradation pathways of the compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. 2-(2-(Diethylamino)ethoxy)ethanol | 140-82-9 [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. echemi.com [echemi.com]
- 6. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 7. This compound, 140-82-9, 2-(β-Diethylamino)ethoxyethanol; 2-[2-(N,N-Diethylamino)ethoxy]ethanol; Diethyl[2-(2-hydroxyethoxy)ethyl]amine; Ethylene Glycol Mono(2-diethylaminoethyl)ether [mallakchemicals.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Amine - Reactions, Synthesis, Properties | Britannica [britannica.com]
- 10. tutorchase.com [tutorchase.com]
- 11. scribd.com [scribd.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Video: Autoxidation of Ethers to Peroxides and Hydroperoxides [jove.com]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
Troubleshooting guide for the synthesis of Pentoxyverine using 2-(2-Diethylaminoethoxy)ethanol
Welcome to the dedicated technical support guide for the synthesis of Pentoxyverine, a centrally-acting antitussive agent.[][2] This document is tailored for researchers, medicinal chemists, and process development professionals engaged in the synthesis of Pentoxyverine via the esterification of 2-(2-Diethylaminoethoxy)ethanol with 1-Phenylcyclopentanecarboxylic acid or its derivatives. Our goal is to provide actionable, field-tested insights to preempt and resolve common experimental challenges.
Synthesis Overview & Core Chemistry
The most direct and widely cited pathway to Pentoxyverine involves a two-step process: the activation of 1-Phenylcyclopentanecarboxylic acid to its corresponding acyl chloride, followed by its esterification with this compound.[3] This nucleophilic acyl substitution reaction forms the core of the synthesis. The final step typically involves converting the resulting Pentoxyverine free base into a pharmaceutically acceptable salt, such as the citrate, for improved stability and handling.[2]
Caption: Overall workflow for Pentoxyverine Citrate synthesis.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the synthesis, categorized by reaction stage.
Part 1: Preparation of 1-Phenylcyclopentane-1-carbonyl Chloride
Question 1: My conversion of 1-Phenylcyclopentanecarboxylic Acid to the acyl chloride is incomplete or fails to initiate. What are the likely causes?
Answer: This is a common issue often rooted in reagent quality and reaction conditions.
-
Causality: The reaction with thionyl chloride (SOCl₂) or oxalyl chloride requires anhydrous conditions. Trace amounts of water will hydrolyze the chlorinating agent and the acyl chloride product back to the starting carboxylic acid. Furthermore, older thionyl chloride can decompose, reducing its efficacy.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven ( >120°C) and cool under a stream of dry nitrogen or argon. Use a drying tube on your reflux condenser.
-
Reagent Quality: Use freshly opened or distilled thionyl chloride. For a more controlled reaction, oxalyl chloride with a catalytic amount of anhydrous DMF can be used.[4]
-
Reaction Monitoring: Monitor the reaction's progress. A simple method is to quench a small aliquot in methanol, which will convert the acyl chloride to the methyl ester, a product easily distinguishable from the starting acid by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5]
-
Drive the Reaction: The reaction produces SO₂ and HCl as gaseous byproducts. Gentle heating (40-60°C) under a nitrogen stream can help drive the equilibrium towards the product.[4]
-
Part 2: Esterification of this compound
Question 2: My esterification reaction yield is significantly lower than the reported ~85%.[3] Why?
Answer: Low yields in this step typically point to issues with the acyl chloride intermediate, moisture, or competing side reactions.
-
Causality: The acyl chloride is highly reactive and susceptible to hydrolysis. The amino alcohol starting material, this compound, is hygroscopic and can introduce water into the reaction. The tertiary amine within the alcohol can also potentially lead to side reactions if conditions are not optimal.
-
Troubleshooting Steps:
-
Verify Acyl Chloride Quality: Do not let the crude 1-Phenylcyclopentane-1-carbonyl chloride sit for extended periods. It's best to use it immediately after removing the excess thionyl chloride under vacuum. Confirm its identity if possible; the boiling point is reported as 149-150°C at 2.92 kPa.
-
Dry the Amino Alcohol: Ensure your this compound is anhydrous. If its purity is uncertain, consider distilling it or drying it over molecular sieves prior to use.
-
Optimize Reaction Time: The original patent literature specifies refluxing in toluene for 20 hours.[3] This extended time suggests the reaction may not be rapid. Monitor the disappearance of the acyl chloride by TLC or HPLC to determine the optimal reaction time for your setup.
-
Consider an HCl Scavenger: While the patent does not specify one, the tertiary amine of the product can act as an HCl scavenger. However, this forms a hydrochloride salt, which may complicate the reaction. Adding a non-nucleophilic base like pyridine or triethylamine (1.1 equivalents) can neutralize the HCl byproduct as it forms, potentially improving the reaction rate and preventing unwanted side reactions.
-
Caption: Nucleophilic acyl substitution mechanism for Pentoxyverine formation.
Question 3: I observe several impurities in my crude product. What are they likely to be?
Answer: The impurity profile can provide clues to procedural flaws.
-
Common Impurities:
-
1-Phenylcyclopentanecarboxylic Acid: This indicates incomplete conversion to the acyl chloride or hydrolysis of the acyl chloride during the reaction or workup. It is listed as Impurity A for Pentoxyverine Citrate.[6]
-
Unreacted this compound: Suggests an incomplete reaction or incorrect stoichiometry.
-
Caramiphen: This related compound can be a potential impurity.[6]
-
-
Analytical Approach:
-
Use a validated HPLC method to analyze the crude product. A gradient method using a C8 or C18 column with a phosphate buffer/acetonitrile mobile phase can effectively separate Pentoxyverine from its potential impurities.[5]
-
Compare retention times with authentic reference standards of the starting materials.[7]
-
A thorough alkaline wash (e.g., with 5% NaOH solution) during workup is critical for removing the acidic 1-Phenylcyclopentanecarboxylic Acid impurity.[3]
-
Part 3: Workup and Purification
Question 4: I am struggling with emulsion formation during the aqueous wash steps. How can I resolve this?
Answer: Emulsions are common when working with amine-containing compounds in biphasic systems.
-
Causality: The tertiary amine in Pentoxyverine acts as a surfactant, stabilizing the interface between the organic (e.g., toluene) and aqueous layers. Vigorous shaking exacerbates this issue.
-
Troubleshooting Steps:
-
Add Brine: After the aqueous wash, add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, making it more polar and forcing a better separation from the organic layer.
-
Gentle Inversion: Instead of shaking the separatory funnel vigorously, use gentle, repeated inversions to mix the layers.
-
Patience & Filtration: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). If the emulsion persists, you can try filtering the entire mixture through a pad of Celite or glass wool to break it up.
-
Part 4: Salt Formation
Question 5: My attempt to form Pentoxyverine Citrate resulted in an oil instead of the desired white crystalline powder.[2] What went wrong?
Answer: Oiling out during salt formation is almost always a purity or solvent issue.
-
Causality: Impurities in the Pentoxyverine free base can inhibit crystallization. The solvent system must be one in which the free base is soluble, but the citrate salt is not. The reported melting point for the citrate salt is 90-95°C.[2]
-
Troubleshooting Steps:
-
Ensure Purity of the Base: The final vacuum distillation is critical. Pentoxyverine base has a high boiling point (164°C at 0.1 mm Hg), so a good vacuum is essential to prevent thermal degradation.[3] Ensure your distilled base is a clear, colorless to light yellow oil.
-
Correct Solvent System: The patent literature describes preparing salts by dissolving the base in ether and treating it with an ethereal solution of the acid.[3] If ether is not effective, try dissolving the base in a minimal amount of acetone or isopropanol and then slowly adding a solution of citric acid in the same solvent. You can then add a non-polar anti-solvent like heptane or ether to precipitate the salt.
-
Stoichiometry: Ensure you are using an equimolar amount of citric acid. Prepare a stock solution of citric acid to ensure accurate addition.
-
Induce Crystallization: If an oil forms, try scratching the inside of the flask with a glass rod at the oil-solvent interface. Seeding with a small crystal of previously successful product can also initiate crystallization.
-
Key Experimental Protocol & Data
Protocol: Esterification and Workup (Adapted from U.S. Patent 2,842,585[3])
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 1-phenyl-1-cyclopentanecarbonyl chloride (0.5 mol) and 2-(2-diethylaminoethoxy)-ethanol (0.5 mol) in anhydrous toluene (300 mL).
-
Reflux: Heat the mixture to reflux and maintain for 20 hours.
-
Cooling & Quenching: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Alkaline Wash: Make the mixture alkaline by washing with an aqueous solution of 5% sodium hydroxide. Decant the aqueous layer.
-
Water Wash: Wash the organic (toluene) layer with water to remove residual base.
-
Drying & Concentration: Dry the toluene layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate in vacuo to remove the toluene.
-
Purification: Purify the residual oil by fractional distillation under high vacuum (Boiling Point: 164°C / 0.1 mm Hg) to yield Pentoxyverine free base.
Table 1: Physical and Chemical Properties
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point | CAS Number |
| 1-Phenylcyclopentane-carbonyl chloride | C₁₂H₁₃ClO | 208.68 | 149-150°C / 2.92kPa | 17380-62-0[8] |
| This compound | C₈H₁₉NO₂ | 161.24 | ~235°C | 140-82-9[9] |
| Pentoxyverine (Free Base) | C₂₀H₃₁NO₃ | 333.47 | 164°C / 0.1 mmHg | 77-23-6[2][3] |
| Pentoxyverine Citrate | C₂₆H₃₉NO₁₀ | 525.59 | 90-95°C (Melting Pt) | 23142-01-0[2] |
References
- 2. Pentoxyverine - Wikipedia [en.wikipedia.org]
- 3. US2842585A - Organic esters of 2-(2-diethylaminoethoxy)-ethanol and their process of preparation - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. alkalisci.com [alkalisci.com]
- 8. 1-Phenylcyclopentane-1-carbonyl chloride | C12H13ClO | CID 12378905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
Technical Support Center: Optimizing Reactions with 2-(2-Diethylaminoethoxy)ethanol
From the Desk of the Senior Application Scientist
Welcome to the technical support center for 2-(2-Diethylaminoethoxy)ethanol (DEAE-EO). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile bifunctional molecule in their syntheses. My goal is to move beyond simple procedural lists and provide you with the causal, mechanistic insights needed to not only troubleshoot common issues but also proactively optimize your reaction yields. DEAE-EO, with its tertiary amine and primary alcohol, presents unique challenges and opportunities. Understanding the interplay between these functional groups is the key to success.
This document is structured as a dynamic resource, beginning with foundational knowledge in our FAQ section and progressing to a detailed, problem-oriented troubleshooting guide focused on the widely applicable Fischer esterification reaction.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the handling, properties, and reactivity of this compound.
Q1: How must I properly store and handle this compound?
A1: Proper storage is critical for maintaining the integrity of DEAE-EO. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert gas like nitrogen or argon. The compound is hygroscopic and can absorb atmospheric moisture, which can inhibit water-sensitive reactions. From a safety perspective, DEAE-EO is corrosive and can cause severe skin burns and eye damage.[1] Always handle it in a fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]
Q2: What are the key physicochemical properties I should be aware of?
A2: Understanding the fundamental properties of DEAE-EO is essential for planning experiments, particularly for solvent selection and purification steps.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₉NO₂ | [3] |
| Molecular Weight | 161.24 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid with an amine-like odor. | [4][5] |
| Boiling Point | ~235 °C at 760 mmHg | [] |
| Solubility | Slightly soluble in water; Soluble in methanol and chloroform. | [5][] |
| Chemical Structure | Features a primary alcohol, an ether linkage, and a tertiary amine. | [4] |
Q3: In a typical reaction, which functional group is more reactive: the tertiary amine or the primary alcohol?
A3: The reactivity depends on the reaction conditions.
-
As a Base: The tertiary amine is the most reactive site. Its lone pair of electrons readily accepts a proton, making it a moderately strong base. This is often the first interaction in acidic media.[2][5]
-
As a Nucleophile: The primary alcohol is a weak nucleophile. For it to participate in reactions like esterification or ether synthesis, it often requires activation (e.g., protonation of the other reactant by an acid catalyst).[7] While tertiary amines are generally not considered strong nucleophiles due to steric hindrance, the amine in DEAE-EO is significantly more nucleophilic than the alcohol and can compete in certain reactions, though its primary role is often as a base.[8]
Q4: Can the tertiary amine group interfere with my desired reaction at the alcohol site?
A4: Absolutely. This is the most common challenge when working with DEAE-EO. The basic tertiary amine can neutralize acid catalysts, which are often required to activate the alcohol or the co-reactant. For instance, in an acid-catalyzed esterification, a significant portion of the acid catalyst will be consumed in an acid-base reaction with the diethylamino group before it can catalyze the esterification.[9] This must be accounted for in your experimental design.
Section 2: Troubleshooting Guide for Low Reaction Yield
Low yield is the most frequently encountered issue. This guide uses the Fischer esterification of p-aminobenzoic acid (PABA) with DEAE-EO to synthesize Procaine as a model system, as it encompasses the most common challenges.[10][11]
Logical Workflow for Troubleshooting Low Esterification Yield
Below is a decision-making workflow to systematically diagnose and resolve issues leading to poor reaction outcomes.
Caption: Troubleshooting decision tree for esterification reactions.
Problem 1: Reaction Stalls or Incomplete Conversion
You've set up a Fischer esterification with a carboxylic acid and DEAE-EO using a catalytic amount of sulfuric acid, but TLC analysis shows a large amount of starting material remaining even after prolonged reflux.
-
Potential Cause & Scientific Explanation: The most probable cause is the neutralization of your acid catalyst by the basic tertiary amine of DEAE-EO. A standard Fischer esterification is acid-catalyzed because protonation of the carboxylic acid's carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic alcohol.[9][12] However, with DEAE-EO, there is a competing, non-catalytic acid-base reaction that consumes the H⁺ ions. If you only add a "catalytic" amount (e.g., 0.1 eq), it will be entirely quenched, and the esterification will not proceed efficiently.
-
Solution & Self-Validation:
-
Use Stoichiometric Acid: Instead of a catalytic amount, use a stoichiometric quantity of acid (at least 1.0 equivalent) relative to the DEAE-EO. In the case of PABA, which also has a basic amino group, you may need more than one equivalent to ensure there is sufficient free acid to act as a catalyst.[9]
-
Experimental Protocol: Slowly add 1.0 - 1.2 equivalents of concentrated sulfuric acid to the reaction mixture at room temperature before heating.[9][13] A precipitate of the amine salt may form, which should redissolve as the reaction heats up and proceeds.[9]
-
Validation: The reaction progress, monitored by TLC, should show a significant and steady conversion of starting material to product, unlike the stalled reaction with a catalytic amount of acid.
-
Problem 2: Consistently Low Yield Despite Complete Conversion
TLC shows that the starting material is consumed, but the isolated yield of the final product is disappointingly low.
-
Potential Cause & Scientific Explanation: Fischer esterification is a reversible equilibrium reaction that produces one molecule of water for every molecule of ester formed.[14] According to Le Chatelier's Principle, the presence of this water byproduct in the reaction mixture can drive the equilibrium back toward the starting materials, thus limiting the maximum achievable yield.
-
Solution & Self-Validation:
-
Water Removal: Actively remove water as it is formed. The most common laboratory method is using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene or xylene).[15]
-
Use Excess Reactant: A simpler alternative is to use a large excess of one of the reactants. In this case, using the alcohol (DEAE-EO) is not cost-effective. A better approach is to use the alcohol reactant that is part of the desired ester (if different from DEAE-EO) as the solvent, which drives the equilibrium forward. For the synthesis of Procaine from ethyl 4-aminobenzoate, using excess DEAE-EO is the strategy.[16]
-
Validation: An experiment run with a Dean-Stark trap should show a higher isolated yield compared to an identical experiment run in a standard reflux setup without water removal.
-
Problem 3: Difficulty Isolating the Product During Aqueous Workup
After neutralizing the reaction mixture, you encounter emulsions or your product fails to precipitate, leading to significant losses.
-
Potential Cause & Scientific Explanation: The product, an amino ester like Procaine, is amphiphilic. The ester portion is lipophilic, while the protonated amine is hydrophilic. During workup, you neutralize the excess acid with a base (e.g., sodium carbonate) to deprotonate the amine and precipitate the water-insoluble free base.[9][14] If the pH is not basic enough (pH > 8), the product will remain as a water-soluble salt. If the pH is too high or neutralization is done too quickly, the surfactant-like properties can lead to stable emulsions.
-
Solution & Self-Validation:
-
Careful pH Monitoring: After cooling the reaction and diluting with water, add a 10% sodium carbonate solution dropwise while vigorously stirring.[14] Monitor the pH of the aqueous layer with pH paper or a meter. Continue adding base until gas evolution (CO₂) ceases and the pH is stable above 8.[14]
-
Break Emulsions: If an emulsion forms during extraction with an organic solvent, add a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous layer, reducing the solubility of organic components and helping to break the emulsion.
-
Validation: A controlled, slow neutralization to a confirmed basic pH will result in a distinct, filterable precipitate, maximizing the recovery of the crude product.
-
Section 3: Key Experimental Protocol & Mechanism
To provide a practical context, here is a generalized protocol for the synthesis of an ester from a carboxylic acid and DEAE-EO, along with a mechanistic diagram.
Protocol: Fischer Esterification of p-Aminobenzoic Acid (PABA)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine PABA (1.0 eq) and DEAE-EO (1.1 eq). Add a suitable solvent like toluene (enough to facilitate stirring).
-
Catalyst Addition: While stirring at room temperature, slowly and carefully add concentrated sulfuric acid (1.2 eq) dropwise. Caution: This is an exothermic process.
-
Reflux: Heat the mixture to a gentle reflux using a heating mantle. Monitor the reaction's progress by TLC (Thin Layer Chromatography), observing the disappearance of the PABA spot. This may take 2-10 hours.[13]
-
Cooling and Quenching: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Carefully pour the cooled mixture into a beaker containing ice water (approx. 10 volumes).
-
Neutralization: Slowly add 10% aqueous sodium carbonate solution in small portions while stirring, until the pH of the solution is >8.[9]
-
Isolation: Collect the resulting precipitate by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold deionized water to remove any inorganic salts.
-
Drying & Purification: Allow the crude product to air-dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).[16]
Reaction Mechanism: Acid-Catalyzed Esterification
The diagram below illustrates the key steps in the Fischer esterification, highlighting the crucial protonation event that activates the carboxylic acid for nucleophilic attack.
Caption: Simplified mechanism of Fischer Esterification.
References
- 1. cdc.gov [cdc.gov]
- 2. echemi.com [echemi.com]
- 3. 2-(2-Diethylaminoethoxy)-ethanol [webbook.nist.gov]
- 4. CAS 140-82-9: 2-[2-(Diethylamino)ethoxy]ethanol [cymitquimica.com]
- 5. Diethylaminoethoxyethanol | C8H19NO2 | CID 67327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Alcohols to Amines - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Procaine | C13H20N2O2 | CID 4914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. scribd.com [scribd.com]
- 16. bch.ro [bch.ro]
Technical Support Center: Optimizing Catalyst Performance in Reactions with 2-(2-Diethylaminoethoxy)ethanol
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 2-(2-Diethylaminoethoxy)ethanol (DEAEE) in catalytically driven reactions. DEAEE is a versatile polyfunctional molecule, possessing tertiary amine, ether, and hydroxyl functionalities.[1] While this versatility is advantageous, it also presents unique challenges in catalyst optimization, including potential catalyst deactivation and competing side reactions.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. Our goal is to equip you with the scientific rationale and practical steps needed to diagnose problems and enhance the performance, yield, and selectivity of your reactions.
Part 1: Troubleshooting Guide
This section addresses common problems observed during experiments involving DEAEE. Each issue is presented in a question-and-answer format, detailing probable causes and providing systematic solutions.
Issue 1: Rapid Catalyst Deactivation or Stalled Reaction
Question: My reaction begins at a reasonable rate but then slows down or stops completely after a short period. How can I determine if this compound is deactivating my catalyst, and what can I do to prevent it?
Probable Cause & Scientific Rationale: This is a classic symptom of catalyst poisoning or deactivation. The tertiary amine group in DEAEE possesses a lone pair of electrons that can strongly coordinate to the active metal center of a catalyst.[2][3] This binding can be irreversible, blocking the sites required for the catalytic cycle and rendering the catalyst inactive.[4] This phenomenon is a well-documented challenge when using heteroatom nucleophiles like amines with transition metal catalysts, particularly those based on palladium, platinum, or gold.[2][5]
Troubleshooting Steps & Solutions:
-
Confirm Poisoning vs. Degradation: First, rule out thermal degradation of the catalyst or reactants. Run a control reaction under identical conditions but without DEAEE. If the reaction proceeds without stalling, catalyst poisoning by DEAEE is the likely cause.
-
Modify Reagent Addition: Instead of adding all the DEAEE at the beginning, use a syringe pump for slow, continuous addition over the course of the reaction. This maintains a low instantaneous concentration of the potential poison, minimizing its interaction with the catalyst while still allowing it to fulfill its primary role.
-
Select a More Robust Catalyst System:
-
Steric Hindrance: Employ catalysts with bulky ancillary ligands. The steric bulk can create a protective pocket around the metal center, physically hindering the coordination of the DEAEE amine group.
-
Electronic Effects: Choose electron-rich metal centers. These are generally less Lewis-acidic and thus have a lower affinity for the electron-donating amine group of DEAEE.
-
-
Use a Sacrificial Additive: Introduce a non-interfering Lewis acid that can preferentially bind to the DEAEE amine. This acts as a "protecting group" for the catalyst. A stoichiometric amount relative to DEAEE is a good starting point. Caution: The additive must not interfere with the primary catalytic cycle.
Issue 2: Low Yield and/or Poor Chemoselectivity
Question: My reaction is producing a mixture of products, resulting in a low yield of the desired compound. How might the structure of DEAEE be causing these side reactions?
Probable Cause & Scientific Rationale: The polyfunctional nature of DEAEE makes it susceptible to participating in multiple reaction pathways.[1] The hydroxyl group can act as a nucleophile in O-alkylation or acylation reactions, while the tertiary amine can function as a base, promoting undesired elimination or condensation reactions.[6] The specific side products observed will depend on the other reactants and the catalyst system employed. For instance, in a reaction intended for N-alkylation, the hydroxyl group of DEAEE might compete, leading to an O-alkylated byproduct.
Data Presentation: Potential Side Reactions Mediated by DEAEE
| Functional Group | Potential Side Reaction | Proposed Mitigation Strategy |
| Tertiary Amine | Base-catalyzed elimination or aldol condensation | Use a non-basic catalyst system; lower reaction temperature. |
| Hydroxyl (-OH) | O-alkylation, O-acylation, transesterification | Protect the hydroxyl group (e.g., as a silyl ether) before the reaction and deprotect afterward. |
| Ether (-O-) | Lewis acid-catalyzed ether cleavage | Avoid strongly Lewis acidic catalysts if high temperatures are required. |
Troubleshooting Steps & Solutions:
-
Product Characterization: The first step is to identify the major byproducts using techniques like NMR, LC-MS, or GC-MS. Understanding their structure provides critical clues about the competing reaction pathways.
-
Protecting Group Strategy: If byproduct analysis indicates unwanted reactivity from the hydroxyl group, implement a protection strategy. Converting the alcohol to a silyl ether (e.g., using TMSCl or TBSCl) is a common and often easily reversible method.
-
Catalyst and Ligand Tuning: As explored in studies on the chemoselectivity of amino alcohol additions, the choice of catalyst is paramount.[6] A cooperative catalyst system, perhaps one that activates the desired reactant without strongly interacting with DEAEE's functional groups, can dramatically improve selectivity.[6]
-
Reaction Condition Optimization:
-
Temperature: Lowering the reaction temperature can often reduce the rate of undesired side reactions more than the desired reaction, thereby improving selectivity.
-
Solvent: The polarity of the solvent can influence which functional group is more reactive. Experiment with a range of solvents (e.g., polar aprotic like THF vs. nonpolar like toluene) to find the optimal medium.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary roles of this compound in chemical reactions?
The role of DEAEE is highly context-dependent. It can function as:
-
A Catalyst: It is widely used as a tertiary amine catalyst, particularly for the production of polyurethane foams where it helps promote gel strength.[7][8]
-
A Reactant/Building Block: Its hydroxyl group can be used to synthesize more complex molecules, making it a valuable chemical intermediate.[7][9]
-
A Ligand: The nitrogen and two oxygen atoms can act as a tridentate ligand, coordinating with metal centers to influence the outcome of a catalytic reaction.
-
A Base: The tertiary amine is weakly basic and can be used as an acid scavenger.[1]
Q2: How should I approach catalyst selection for a reaction involving DEAEE?
A systematic approach is recommended. The following workflow can guide your decision-making process.
Q3: What are the best practices for purifying a product from a reaction mixture containing residual DEAEE?
DEAEE has a high boiling point (~215-225 °C) and is soluble in water, which can complicate purification.[9][10]
-
Aqueous Acid Wash: The most common method is to perform a liquid-liquid extraction with a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid). The basic amine will be protonated, forming a salt that is highly soluble in the aqueous phase. Crucially, ensure your desired product is stable to acidic conditions before attempting this.
-
Column Chromatography: If your product is acid-sensitive, column chromatography is a viable alternative. DEAEE is quite polar. A gradient elution starting with a nonpolar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing polarity should allow for the separation of less polar products from the highly retained DEAEE.
-
Vacuum Distillation: If your product has a significantly lower boiling point than DEAEE, distillation under reduced pressure can be an effective purification method for large-scale reactions.
Part 3: Experimental Protocols
Protocol: Screening for Catalyst Susceptibility to DEAEE Poisoning
This protocol provides a method to quickly assess whether a chosen catalyst is prone to deactivation by DEAEE.
Objective: To compare the catalytic activity in the presence and absence of DEAEE under controlled conditions.
Materials:
-
Chosen catalyst and all reaction reagents (except DEAEE).
-
DEAEE.
-
An internal standard (IS) for quantitative analysis (e.g., dodecane, biphenyl), which should be inert to the reaction conditions.
-
Reaction vials, stirring system, and temperature control.
-
Analytical instrument (GC or HPLC).
Methodology:
-
Prepare a Stock Solution: Prepare a stock solution of your reaction mixture containing all reagents, the catalyst, and the internal standard, but without DEAEE.
-
Set Up Reactions:
-
Control Vial (Vial A): Add a defined volume of the stock solution.
-
Test Vial (Vial B): Add the same volume of the stock solution and then add a stoichiometric equivalent of DEAEE (relative to the substrate or another key reagent).
-
-
Initiate Reaction: Place both vials in a pre-heated block or bath and begin stirring simultaneously.
-
Monitor Reaction Progress:
-
At regular time intervals (e.g., t = 0, 15, 30, 60, 120 min), withdraw a small aliquot from each vial.
-
Quench the aliquot immediately (e.g., by diluting in a cold solvent or adding a quenching agent).
-
Analyze the quenched samples by GC or HPLC.
-
-
Analyze Data:
-
For each time point, calculate the conversion of the starting material relative to the internal standard.
-
Plot conversion (%) versus time (min) for both Vial A and Vial B.
-
-
Interpretation:
-
If the reaction profiles for A and B are nearly identical, the catalyst is likely robust to DEAEE.
-
If the initial rate for Vial B is significantly lower than Vial A, or if the reaction in Vial B stalls while Vial A continues, this is strong evidence of catalyst poisoning by DEAEE.
-
References
- 1. 2-(2-(Dimethylamino)ethoxy)ethanol - Wikipedia [en.wikipedia.org]
- 2. Deactivation of gold(i) catalysts in the presence of thiols and amines – characterisation and catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Insights into Ag(i)-catalyzed addition reactions of amino alcohols to electron-deficient olefins: competing mechanisms, role of catalyst, and origin of chemoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. newtopchem.com [newtopchem.com]
- 9. This compound, 140-82-9, 2-(β-Diethylamino)ethoxyethanol; 2-[2-(N,N-Diethylamino)ethoxy]ethanol; Diethyl[2-(2-hydroxyethoxy)ethyl]amine; Ethylene Glycol Mono(2-diethylaminoethyl)ether [mallakchemicals.com]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
How to avoid the formation of byproducts when using 2-(2-Diethylaminoethoxy)ethanol
Answering the user's request.## Technical Support Center: 2-(2-Diethylaminoethoxy)ethanol
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for this compound (CAS 140-82-9). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile bifunctional molecule. Our goal is to provide you with the expertise and practical solutions needed to minimize byproduct formation and ensure the success of your experiments. This is not a static document but a dynamic guide rooted in chemical principles and field-proven experience.
Introduction: The Double-Edged Sword of Bifunctionality
This compound, which we will refer to as DEAE-EO, is a valuable intermediate possessing both a tertiary amine and a primary alcohol. This dual functionality makes it a powerful building block but also introduces specific challenges. The nucleophilic and basic nature of the amine can compete with or interfere with reactions targeting the hydroxyl group, and both functional groups are susceptible to degradation under certain conditions. Understanding this inherent reactivity is the first step toward preventing the formation of unwanted byproducts.
Section 1: Proactive Strategies for Minimizing Byproducts
This section addresses the foundational questions regarding the handling, storage, and fundamental reactivity of DEAE-EO. Correct practices from the outset are the most effective way to prevent byproduct formation.
Q1: What are the primary reactive sites on the DEAE-EO molecule and how do they influence side reactions?
A1: The DEAE-EO molecule has two key reactive centers: the tertiary amine and the primary alcohol. Their distinct chemical properties are the primary drivers of both desired transformations and potential side reactions.
-
Tertiary Amine (N,N-diethyl group): This site is both nucleophilic and basic. As a base, it readily reacts with acids in exothermic neutralization reactions.[1][2] This makes it incompatible with acid halides, anhydrides, and acidic phenols without careful temperature control or the use of a non-reactive base.[1] Its nucleophilicity allows it to react with electrophiles, which can be a significant source of byproducts if the intended reaction targets the hydroxyl group.
-
Primary Alcohol (-CH₂OH group): This hydroxyl group is a good nucleophile, especially when deprotonated, and is the target for reactions like esterification or etherification.[3] However, it is also susceptible to oxidation, which can lead to the formation of aldehyde or carboxylic acid byproducts.[4]
To visualize these sites, consider the following diagram:
Caption: Key reactive functional groups in DEAE-EO.
Q2: What are the ideal storage and handling conditions to prevent degradation of DEAE-EO before it is even used?
A2: The stability of DEAE-EO is highly dependent on storage conditions.[5] Improper storage is a common, yet often overlooked, source of impurities.
-
Temperature: Store in a cool, dry, and well-ventilated place.[1][5] For long-term storage, refrigeration at 2-8°C is recommended to minimize the rate of potential degradation reactions.[6][]
-
Atmosphere: DEAE-EO can react with atmospheric components. To prevent oxidation and moisture absorption (as it can be hygroscopic), store it under an inert atmosphere, such as nitrogen or argon.
-
Container: Always use tightly sealed containers made of an inert material, such as amber glass or high-density polyethylene (HDPE).[5]
-
Light: Protect from light, as photochemical degradation can occur.[8]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Slows kinetic rate of degradation. |
| Atmosphere | Inert Gas (N₂, Ar) | Prevents oxidation by O₂ and hydrolysis by H₂O. |
| Container | Tightly sealed, inert | Prevents contamination and reaction with container material. |
| Light | Amber bottle / dark | Prevents photochemical degradation. |
Section 2: Troubleshooting Guide for Byproduct Formation
This section provides a question-and-answer-based approach to troubleshoot specific issues that may arise during your experiments.
Q3: My reaction mixture is turning yellow or brown, but my starting material was a pale yellow liquid. What is happening?
A3: Discoloration is a classic indicator of side reactions, typically oxidative degradation.
-
Cause 1: Air Oxidation: The tertiary amine is susceptible to oxidation by atmospheric oxygen, which can be accelerated by heat or trace metal impurities. This can form N-oxides and other complex colored byproducts. The alcohol moiety can also be oxidized, eventually leading to aldehydes and other compounds that may polymerize or condense.[4]
-
Cause 2: Thermal Degradation: At elevated temperatures, DEAE-EO can decompose. It is known to emit toxic nitrogen oxides (NOx) when heated to high temperatures, which are themselves reactive and can contribute to discoloration.[1][2]
Solution Workflow:
Caption: Troubleshooting workflow for reaction discoloration.
Q4: I am trying to perform an esterification on the hydroxyl group using an acyl chloride, but my yield is low and I see multiple byproducts. What is the likely issue?
A4: This is a classic case of competing nucleophiles. The tertiary amine in DEAE-EO is a strong nucleophile and can react with the acyl chloride faster than the alcohol.
-
Primary Side Reaction: The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a quaternary ammonium intermediate, which is often unstable and can lead to a complex mixture of byproducts. This reaction is particularly problematic because it consumes your acylating agent.
-
Solution 1 (Choice of Base): Do not rely on the DEAE-EO itself to act as the acid scavenger. Add a non-nucleophilic, sterically hindered base like triethylamine or diisopropylethylamine (Hünig's base) to neutralize the HCl generated during the reaction. This external base will react with the acid without competing for the acyl chloride.
-
Solution 2 (Order of Addition): A common strategy is to add the acyl chloride slowly to a solution of the DEAE-EO and the non-nucleophilic base at a reduced temperature (e.g., 0 °C). This keeps the instantaneous concentration of the acyl chloride low, favoring the reaction with the more abundant alcohol over the amine. A patent describing the synthesis of related esters highlights heating the amino alcohol with the acid chloride in a solvent like toluene, suggesting that under specific conditions, the desired reaction can be favored.[3]
Q5: My post-reaction analysis (GC or LC-MS) shows a peak with a mass of M+16. What is this byproduct?
A5: A mass increase of 16 amu (atomic mass units) is almost always indicative of oxidation—the addition of a single oxygen atom.
-
Likely Structure: The most probable byproduct is the N-oxide of DEAE-EO . The tertiary amine is easily oxidized by various reagents, including peroxides, or even atmospheric oxygen under harsh conditions, to form the corresponding N-oxide.
-
Prevention:
-
Inert Atmosphere: Rigorously exclude air from your reaction.
-
Solvent Purity: Ensure your solvents are free of peroxide impurities. Ethers like THF or dioxane are notorious for forming peroxides upon storage and should be tested and purified if necessary.
-
Avoid Oxidizing Agents: Be mindful of all reagents in your reaction mixture. DEAE-EO is explicitly listed as being incompatible with oxidizing agents.[5]
-
Section 3: Analytical Protocols for Impurity Profiling
To effectively troubleshoot, you must be able to reliably detect and identify byproducts. Here are starting-point protocols for common analytical techniques.
Protocol 1: Purity and Volatile Byproduct Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for assessing the purity of the starting material and detecting volatile byproducts like those from thermal degradation.
-
Sample Preparation: Prepare a 1 mg/mL solution of the DEAE-EO sample in a suitable solvent like methanol or chloroform.[5]
-
Instrumentation: Use a standard GC-MS system.
-
GC Conditions:
-
Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL, split ratio 50:1.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 400.
-
Source Temperature: 230 °C.
-
-
Data Analysis: Compare the resulting mass spectrum against a known standard or a spectral library (e.g., NIST) to identify peaks.[9][10]
Protocol 2: Non-Volatile Byproduct Analysis by High-Performance Liquid Chromatography (HPLC)
This method is well-suited for detecting less volatile byproducts such as N-oxides or products of esterification.
-
Sample Preparation: Prepare a 1 mg/mL solution in the mobile phase.
-
Instrumentation: A standard HPLC system with UV detection.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm (for general amide/ester bonds) or connect to a mass spectrometer (LC-MS) for definitive identification.
-
-
Data Analysis: Quantify impurities against a reference standard if available. For unknown peaks, use LC-MS to determine the mass and propose a structure.[11]
Section 4: Frequently Asked Questions (FAQs)
Q: Is DEAE-EO stable in aqueous solutions? A: It is slightly soluble in water.[2] As a base, it will form a slightly alkaline solution. Long-term stability in aqueous solutions, especially if not buffered or if exposed to air, may be limited due to potential oxidation. Prepare aqueous solutions fresh for best results.
Q: Can I use DEAE-EO as a catalyst? A: Yes, related compounds like 2-(2-dimethylaminoethoxy)ethanol are used as tertiary amine catalysts, particularly in the production of polyurethane foams.[12] The basic and nucleophilic nature of the amine allows it to function as a catalyst in various reactions, but be aware that it can also be incorporated into the final product.
Q: DEAE-EO is listed as a degradation product of Butamirate. What does this imply? A: This indicates that the ester linkage in a molecule like Butamirate can hydrolyze (break down) to yield DEAE-EO.[5][][13] This underscores the importance of controlling pH and water content in reactions where DEAE-EO is a reactant or product to prevent ester hydrolysis.
References
- 1. echemi.com [echemi.com]
- 2. Diethylaminoethoxyethanol | C8H19NO2 | CID 67327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US2842585A - Organic esters of 2-(2-diethylaminoethoxy)-ethanol and their process of preparation - Google Patents [patents.google.com]
- 4. Ethanol Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 140-82-9, 2-(β-Diethylamino)ethoxyethanol; 2-[2-(N,N-Diethylamino)ethoxy]ethanol; Diethyl[2-(2-hydroxyethoxy)ethyl]amine; Ethylene Glycol Mono(2-diethylaminoethyl)ether [mallakchemicals.com]
- 6. angenechemical.com [angenechemical.com]
- 8. chemscene.com [chemscene.com]
- 9. 2-(2-Diethylaminoethoxy)-ethanol [webbook.nist.gov]
- 10. 2-(2-Diethylaminoethoxy)-ethanol [webbook.nist.gov]
- 11. benchchem.com [benchchem.com]
- 12. 2-(2-(Dimethylamino)ethoxy)ethanol - Wikipedia [en.wikipedia.org]
- 13. scbt.com [scbt.com]
Technical Support Center: Enhancing Formulation Stability of 2-(2-Diethylaminoethoxy)ethanol (DEAE-E)
Welcome to the technical support guide for 2-(2-Diethylaminoethoxy)ethanol (DEAE-E). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of formulations containing this versatile molecule. DEAE-E's unique structure, featuring a tertiary amine, an ether linkage, and a primary alcohol, makes it a valuable component in various applications but also presents specific stability challenges.[1][2] This guide provides in-depth, field-proven insights and practical protocols to proactively address these challenges.
Section 1: Understanding the Stability Profile of DEAE-E
This section addresses the fundamental chemical characteristics of DEAE-E and how they influence its behavior in formulations.
Q1: What are the key chemical features of this compound that affect its stability?
A1: The stability of DEAE-E is primarily governed by three functional groups within its structure: the tertiary amine, the ether linkage, and the hydroxyl group.
-
Tertiary Amine: This is the most reactive site and the primary source of instability. As a weak base, the lone pair of electrons on the nitrogen atom makes it susceptible to oxidation.[1][2] This oxidative degradation is often the main cause of discoloration (yellowing or browning) and the formation of impurities over time.[3] The amine group's reactivity is also highly pH-dependent.
-
Ether Linkage: While generally more stable than esters, ether linkages can undergo slow oxidative degradation, particularly in the presence of catalysts like metal ions or light, to form peroxides.
-
Hydroxyl Group: The primary alcohol is less reactive than the amine but can undergo oxidation to form aldehydes and carboxylic acids, especially under harsh conditions. It can also participate in esterification reactions if acidic components are present in the formulation. The degradation of the ethanol moiety can follow pathways similar to ethanol metabolism, involving oxidation to aldehydes and then to acids.[4]
Q2: What are the common signs of degradation in a formulation containing DEAE-E?
A2: Degradation can manifest in several ways. Early identification is key to successful troubleshooting.
-
Visual Changes: The most common sign is a color change from colorless to pale yellow, which can intensify to brown upon aging or stress.[3][5]
-
pH Shift: If DEAE-E degrades via oxidation of its ethanol moiety to acidic byproducts, a downward drift in the formulation's pH may be observed. Conversely, degradation of other formulation components that affects the DEAE-E salt form could cause a pH shift.
-
Formation of Impurities: Chromatographic analysis (e.g., HPLC, GC) is the most sensitive method for detecting degradation. The appearance and growth of new peaks on a stability study chromatogram are definitive signs of degradation.
-
Loss of Potency: Degradation directly consumes the DEAE-E molecule, leading to a decrease in its concentration and a potential loss of the formulation's efficacy.
Section 2: Troubleshooting Common Formulation Issues
This section provides a question-and-answer guide to specific problems encountered during experimental work.
Problem: Discoloration (Yellowing/Browning) of the Formulation
Q: My DEAE-E formulation is turning yellow during storage. What is the likely cause and how can I prevent it?
A: The yellowing of amine-containing solutions is almost always a result of oxidation. The tertiary amine in DEAE-E is oxidized, forming colored degradation products, most notably the N-oxide. This process can be accelerated by oxygen, light, and trace metal ions.
Below is a systematic workflow to diagnose and solve this issue.
References
- 1. 2-(2-(Dimethylamino)ethoxy)ethanol - Wikipedia [en.wikipedia.org]
- 2. CAS 140-82-9: 2-[2-(Diethylamino)ethoxy]ethanol [cymitquimica.com]
- 3. US7169268B2 - Color stabilization of amines - Google Patents [patents.google.com]
- 4. Ethanol Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 140-82-9, 2-(β-Diethylamino)ethoxyethanol; 2-[2-(N,N-Diethylamino)ethoxy]ethanol; Diethyl[2-(2-hydroxyethoxy)ethyl]amine; Ethylene Glycol Mono(2-diethylaminoethyl)ether [mallakchemicals.com]
Validation & Comparative
A Comparative Analysis of 2-(2-Diethylaminoethoxy)ethanol and Its Structural Analogs for Research and Development
This guide provides a detailed comparative analysis of 2-(2-Diethylaminoethoxy)ethanol and its key structural analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced differences in physicochemical properties, applications, and biological activities. The insights herein are supported by experimental data and established scientific literature to facilitate informed decisions in chemical synthesis and formulation.
Introduction: The Significance of this compound
This compound (CAS: 140-82-9) is a bifunctional organic compound featuring a tertiary amine, an ether linkage, and a primary alcohol.[1] This unique structure makes it a valuable intermediate in the synthesis of more complex molecules and a metabolite of several pharmaceutical compounds.[2][3] It is a colorless to pale yellow liquid with a characteristic amine-like odor, soluble in water and various organic solvents.[1][2]
Its primary utility is found in its role as a precursor in the synthesis of pharmaceuticals, such as the cough suppressant Butamirate and other drugs like Oxeladin citrate and Oxybutynin hydrochloride, where it serves as a key building block.[2][3][4] Industrially, it has also been used in the production of low-density packaging foam.[2] Understanding its properties in relation to its structural neighbors is crucial for optimizing synthetic routes and exploring new applications.
Structural Analogs: A Comparative Overview
The structural analogs of this compound primarily differ in the alkyl substituents on the tertiary nitrogen atom or the presence of the ethoxy group. This analysis focuses on three key analogs to provide a clear spectrum of variation:
-
2-(2-Dimethylaminoethoxy)ethanol: The closest analog, where two methyl groups replace the ethyl groups.
-
2-(2-Dipropylaminoethoxy)ethanol: An analog with larger alkyl groups (propyl) on the nitrogen atom.
-
2-Diethylaminoethanol (DEAE): A simpler, yet highly relevant analog that lacks the central ethoxy (-OCH2CH2-) group. It is also a well-known metabolite of the local anesthetic, Procaine.[5][6]
These analogs allow for a systematic evaluation of how changes in steric hindrance and hydrophobicity impact the molecule's overall characteristics.
Caption: Chemical structures of this compound and its analogs.
Comparative Physicochemical Properties
The seemingly minor alterations in chemical structure lead to significant and predictable shifts in physicochemical properties. These differences are critical for applications ranging from reaction kinetics to formulation science.
| Property | This compound | 2-(2-Dimethylaminoethoxy)ethanol | 2-(2-Dipropylamino)ethanol | 2-Diethylaminoethanol (DEAE) |
| CAS Number | 140-82-9 | 1704-62-7 | 3238-75-3[7] | 100-37-8 |
| Molecular Formula | C₈H₁₉NO₂[8] | C₆H₁₅NO₂[9] | C₈H₁₉NO[7] | C₆H₁₅NO |
| Molecular Weight | 161.24 g/mol [8] | 133.19 g/mol [9] | 145.24 g/mol [10] | 117.19 g/mol |
| Boiling Point | 234.7 °C at 760 mmHg[8] | 95 °C at 15 mmHg[11] | 208.2-264.39 °C[7][12] | 161 °C |
| Density | 0.939 g/cm³[8] | 0.954 g/mL at 25 °C | 0.8576 g/cm³[12] | 0.88 g/mL at 25 °C |
| Refractive Index | 1.446[8] | 1.442 at 20 °C[9] | 1.4402[12] | 1.440 at 20 °C |
| Flash Point | 95.8 °C[8] | 93 °C[9] | Not specified | 57 °C |
| LogP | 0.3371[8] | -1.21 (calculated) | 1.4 (calculated)[10] | 0.21 |
| pKa | 14.39 (Predicted)[8] | Not specified | 15.00 (Predicted)[12] | 10.1 |
Analysis of Trends:
-
Boiling Point: The boiling point generally increases with molecular weight and the length of the alkyl chains, due to stronger van der Waals forces. The absence of the ether-oxygen in DEAE significantly lowers its boiling point compared to its ethoxylated counterpart.
-
Lipophilicity (LogP): The LogP value, an indicator of lipid solubility, increases with the size of the nonpolar alkyl groups. The dimethyl analog is the most hydrophilic, while the dipropyl analog is the most lipophilic. This property is paramount in drug development for predicting membrane permeability.
-
Density: The densities of these analogs are all slightly less than water.
Applications and Biological Activity
The structural variations directly influence the compounds' utility and biological interactions.
| Compound | Primary Applications | Known Biological Activity / Significance |
| This compound | Chemical intermediate for pharmaceuticals (Butamirate, Oxeladin).[2][3] | Metabolite of several active pharmaceutical ingredients.[4] |
| 2-(2-Dimethylaminoethoxy)ethanol | Tertiary amine catalyst for polyurethane foams; surfactant production; CO₂ absorption studies.[9] | Primarily industrial; researched as a useful chemical for various syntheses. |
| 2-(2-Dipropylamino)ethanol | Detergent stock solutions for removing temporary adhesives.[13] | Less documented; likely serves as a chemical intermediate with increased lipophilicity. |
| 2-Diethylaminoethanol (DEAE) | Metabolite of Procaine; buffering agent in cosmetics; food additive (flavoring agent).[14][15] | Exhibits weak local anesthetic properties by increasing the firing threshold of neurons.[5][15] |
| Procaine | Local anesthetic (ester type).[16] | Blocks voltage-gated sodium channels to inhibit nerve impulse propagation.[16] Hydrolyzes to DEAE and PABA.[15] |
The most striking divergence in this group is the transition from purely industrial applications (dimethyl analog) to significant pharmacological relevance (DEAE as a metabolite of Procaine). The local anesthetic properties of DEAE, though weaker than Procaine, suggest that the diethylaminoethanol moiety is the core pharmacophore for this activity.[15] Studies have shown DEAE reversibly inhibits compound action potentials in a dose-dependent manner, an effect that is enhanced at a higher pH.[15]
Caption: Metabolic hydrolysis of Procaine into its primary metabolites.
Comparative Toxicology and Safety
A compound's safety profile is a critical component of its evaluation for any application.
| Compound | GHS Hazard Statements | Key Safety Observations |
| This compound | H312: Harmful in contact with skin. H314: Causes severe skin burns and eye damage.[17][18] | Corrosive. Requires careful handling with appropriate personal protective equipment (PPE).[17][18] |
| 2-(2-Dimethylaminoethoxy)ethanol | H312: Harmful in contact with skin. H314: Causes severe skin burns and eye damage.[9] | Corrosive. Incompatible with strong oxidizing agents and acids.[11] |
| 2-(2-Dipropylamino)ethanol | H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled. H315/H319: Causes skin and serious eye irritation.[10][12] | Irritant to skin, eyes, and respiratory tract.[12] |
| 2-Diethylaminoethanol (DEAE) | H226: Flammable liquid and vapor. H302: Harmful if swallowed. H311+H331: Toxic in contact with skin or if inhaled. H314: Causes severe skin burns and eye damage. | Flammable and corrosive. Repeated exposure in rats caused respiratory and eye irritation.[14] |
Key Insight: All compounds in this series present notable hazards, primarily skin and eye corrosivity or irritation.[10][17] The shorter-chain analog, DEAE, is also classified as a flammable liquid, adding another layer of handling precautions. Strict adherence to safety data sheet (SDS) protocols is mandatory when working with these chemicals.
Experimental Protocol: In Vitro Assessment of Local Anesthetic Activity
To provide a practical framework for comparing the biological activity of these analogs, this section details a validated protocol for assessing local anesthetic potency using a sciatic nerve block model. This experiment quantifies a compound's ability to inhibit nerve signal propagation.
Objective: To determine and compare the concentration-dependent inhibitory effects of this compound and its analogs on compound action potentials (CAPs) in an isolated sciatic nerve preparation.
Caption: Workflow for the in vitro sciatic nerve block assay.
Methodology:
-
Nerve Preparation:
-
Humanely euthanize a frog (Rana pipiens) and dissect the sciatic nerves.
-
Carefully desheath a 1-2 cm segment of the nerve under a dissecting microscope to remove the epineurium, which acts as a diffusion barrier.[15]
-
Immediately place the nerve in chilled, oxygenated Ringer's solution.
-
-
Experimental Setup:
-
Transfer the nerve to a temperature-controlled nerve chamber containing stimulating and recording electrodes.
-
Continuously perfuse the nerve with oxygenated Ringer's solution.
-
Connect the electrodes to a preamplifier, amplifier, and oscilloscope/data acquisition system.
-
-
Data Acquisition:
-
Baseline: Stimulate the nerve with a supramaximal square-wave pulse (e.g., 0.1 ms duration) and record the baseline compound action potential (CAP).
-
Drug Application: Replace the Ringer's solution with a solution containing the test compound (e.g., DEAE) at a specific concentration. Allow it to perfuse for a set time (e.g., 15 minutes).
-
Recording: Record the CAP again in the presence of the drug.
-
Washout: Perfuse the nerve with fresh Ringer's solution to observe the reversibility of the effect.
-
Repeat: Repeat the process with increasing concentrations of the test compound and for each structural analog to be tested.
-
-
Data Analysis:
-
Measure the peak amplitude of the CAP before and after drug application.
-
Calculate the percentage inhibition for each concentration using the formula: % Inhibition = (1 - (Amplitude_drug / Amplitude_baseline)) * 100.
-
Plot the % Inhibition against the logarithm of the drug concentration to generate a dose-response curve.
-
Calculate the IC50 value (the concentration required to inhibit the CAP by 50%) from the curve.
-
Self-Validation and Causality: This protocol includes critical controls. The baseline measurement establishes the nerve's viability. The washout step confirms that the observed effect is due to the compound and is reversible, a hallmark of local anesthetic action.[15] Comparing the IC50 values of the different analogs provides a quantitative measure of their relative potencies, directly linking structural changes (like alkyl chain length) to biological function.
Conclusion
The comparative analysis of this compound and its structural analogs reveals a clear structure-activity relationship. Altering the N-alkyl substituents systematically modifies physicochemical properties like lipophilicity and boiling point, which in turn dictates their primary applications.
-
2-(2-Dimethylaminoethoxy)ethanol stands out as a hydrophilic industrial catalyst.
-
This compound serves as a key pharmaceutical intermediate.
-
2-Diethylaminoethanol (DEAE) , the non-ethoxylated analog, demonstrates notable biological activity as a metabolite of Procaine with inherent, albeit weak, local anesthetic properties.
For researchers, the choice of analog depends entirely on the desired outcome. For creating more lipophilic drug candidates, analogs with longer alkyl chains like the dipropyl variant may be advantageous starting points. Conversely, for applications requiring higher water solubility or specific catalytic activity, the dimethyl analog is superior. This guide provides the foundational data and experimental framework necessary to make such strategic decisions in the fields of chemical synthesis and drug discovery.
References
- 1. CAS 140-82-9: 2-[2-(Diethylamino)ethoxy]ethanol [cymitquimica.com]
- 2. This compound, 140-82-9, 2-(β-Diethylamino)ethoxyethanol; 2-[2-(N,N-Diethylamino)ethoxy]ethanol; Diethyl[2-(2-hydroxyethoxy)ethyl]amine; Ethylene Glycol Mono(2-diethylaminoethyl)ether [mallakchemicals.com]
- 3. 2-[2-(Diethylamino)ethoxy]ethanol , >98.0%(GC) , 140-82-9 - CookeChem [cookechem.com]
- 4. scbt.com [scbt.com]
- 5. Low concentrations of procaine and diethylaminoethanol reduce the excitability but not the action potential amplitude of hippocampal pyramidal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diethylaminoethanol: a metabolite of procaine. Studies on local anesthetic potency and tissue toxicity in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buy 2-(Dipropylamino)ethanol | 3238-75-3 [smolecule.com]
- 8. 2-(2-(Diethylamino)ethoxy)ethanol|lookchem [lookchem.com]
- 9. 2-(2-(Dimethylamino)ethoxy)ethanol - Wikipedia [en.wikipedia.org]
- 10. 2-(Dipropylamino)ethanol | C8H19NO | CID 76721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-[2-(Dimethylamino)ethoxy]ethanol | 1704-62-7 [chemicalbook.com]
- 12. 2-DIPROPYLAMINO-ETHANOL | 3238-75-3 [amp.chemicalbook.com]
- 13. 2-DIPROPYLAMINO-ETHANOL Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 14. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 15. The pH-dependent local anesthetic activity of diethylaminoethanol, a procaine metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Procaine | C13H20N2O2 | CID 4914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Diethylaminoethoxyethanol | C8H19NO2 | CID 67327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. angenechemical.com [angenechemical.com]
A Comparative Guide to the Reactivity of 2-(2-Diethylaminoethoxy)ethanol and Other Amino Alcohols
For researchers, scientists, and drug development professionals, the selection of an appropriate bifunctional molecule is a critical decision that can define the trajectory of a synthetic pathway or the performance of a final product. Amino alcohols, compounds possessing both amine and hydroxyl functionalities, are a cornerstone of modern organic chemistry, valued for their dual reactivity.[1][2] This guide provides an in-depth comparison of the reactivity of 2-(2-Diethylaminoethoxy)ethanol (DEAE-EO), a structurally unique amino alcohol, with other common alternatives. We will dissect its reactivity profile based on its constituent functional groups and provide experimental frameworks for its objective evaluation.
Introduction: The Unique Structural Landscape of this compound
This compound, CAS No. 140-82-9, is an organic compound featuring a tertiary amine, a primary alcohol, and an ether linkage within its eight-carbon backbone.[3][4][5] This combination of functional groups imparts a nuanced reactivity profile that distinguishes it from simpler amino alcohols. It is recognized not only as a versatile chemical intermediate but also as a metabolite of pharmaceutical compounds like Butamirate and a degradation product of Oxeladin and Oxybutynin.[6][]
To establish a comprehensive comparison, we will evaluate DEAE-EO against a selection of structurally varied amino alcohols:
-
Monoethanolamine (MEA): A primary amino alcohol.
-
Diethanolamine (DEA): A secondary amino alcohol.
-
N,N-Dimethylethanolamine (DMEA): A tertiary amino alcohol analog.
-
2-(2-(Dimethylamino)ethoxy)ethanol (DMAEE): The closest structural analog to DEAE-EO, differing only in the N-alkyl substituents.[8]
Table 1: Physicochemical Properties of Selected Amino Alcohols
| Compound | Abbreviation | Amine Type | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | pKa (Predicted) |
| This compound | DEAE-EO | Tertiary | CCN(CC)CCOCCO | 161.24 | 234.7 | 14.39 |
| Monoethanolamine | MEA | Primary | C(CO)N | 61.08 | 170 | 9.50 |
| Diethanolamine | DEA | Secondary | C(CO)NCCO | 105.14 | 268 | 8.88 |
| N,N-Dimethylethanolamine | DMEA | Tertiary | CN(C)CCO | 89.14 | 135 | 9.23 |
| 2-(2-(Dimethylamino)ethoxy)ethanol | DMAEE | Tertiary | CN(C)CCOCCO | 133.19 | 95 | ~9.1 (Implied) |
Data sourced from publicly available chemical databases. pKa values can vary based on experimental conditions.
Deconstructing Reactivity: A Functional Group Analysis
The reactivity of any amino alcohol is a composite of the behaviors of its amine and hydroxyl groups, modulated by the overall molecular structure.[1][9]
Diagram: Factors Influencing Amino Alcohol Reactivity
This diagram illustrates the key structural elements that dictate the chemical behavior of amino alcohols like DEAE-EO.
Caption: Key structural factors governing the reactivity of amino alcohols.
Reactivity of the Tertiary Amine Group
The tertiary amine in DEAE-EO is a key center for reactivity, acting as both a Lewis base and a nucleophile.[4][5]
-
Basicity: The two ethyl groups on the nitrogen atom in DEAE-EO exert a positive inductive effect (+I), donating electron density and increasing the basicity of the nitrogen compared to the methyl groups in its analog, DMAEE. Therefore, DEAE-EO is expected to be a stronger base than DMEA and DMAEE. However, it is a weaker base than primary and secondary amines like MEA and DEA in aqueous solutions due to solvation effects.
-
Nucleophilicity: While electronically rich, the nucleophilicity of the DEAE-EO amine is tempered by steric hindrance from the bulky ethyl groups and the flexible ethoxyethanol chain. In reactions like alkylation (quaternization), it will be less reactive than less hindered tertiary amines like DMEA. This steric bulk is a critical factor in its catalytic activity, influencing substrate selectivity.
-
Catalytic Activity: Like its analog DMAEE, DEAE-EO's tertiary amine makes it an effective catalyst, particularly in polyurethane foam production where it promotes the isocyanate-polyol reaction.[8] The balance of basicity and steric hindrance is key to its performance.
Reactivity of the Primary Hydroxyl Group
The primary hydroxyl group in DEAE-EO exhibits the typical reactions of an alcohol, including esterification, etherification, and oxidation.[10]
-
Esterification: The -OH group readily reacts with carboxylic acids, acid chlorides, and anhydrides to form esters. Its reactivity in this regard is comparable to other primary amino alcohols like MEA and DMAEE, as the electronic environment of the hydroxyl group is not dramatically altered by the distant amine's alkyl substituents.
-
Intramolecular Interactions: The presence of the nearby nitrogen and ether oxygen atoms can potentially lead to intramolecular hydrogen bonding. This can influence the hydroxyl group's acidity and accessibility, a subtle but important factor in solvent-sensitive reactions.
The Influence of the Ether Linkage
The ether group is the most significant structural differentiator between DEAE-EO/DMAEE and simpler alkanolamines like DMEA.
-
Solvent Properties: The ether linkage increases the molecule's polarity and its ability to solvate cations, making it a better solvent for certain salts. It also enhances water solubility.[4]
-
Chemical Stability: The ether bond is generally unreactive under typical reaction conditions, providing a stable and flexible spacer within the molecule. This stability is crucial for its use as a building block in complex syntheses.
Experimental Protocols for Reactivity Comparison
To move from theoretical discussion to empirical data, the following protocols provide a framework for quantitatively comparing the reactivity of DEAE-EO with other amino alcohols.
Protocol 1: Determination of Apparent pKa via Potentiometric Titration
This experiment quantifies the basicity of the amine functional group.
Methodology:
-
Preparation: Prepare 0.1 M solutions of each amino alcohol in deionized water. Prepare a standardized 0.1 M solution of hydrochloric acid (HCl).
-
Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, 10). Place 50 mL of the amino alcohol solution in a beaker with a magnetic stirrer.
-
Data Collection: Slowly titrate the amino alcohol solution with the standardized HCl, recording the pH after each incremental addition (e.g., 0.5 mL).
-
Analysis: Plot the pH (y-axis) versus the volume of HCl added (x-axis). The pKa is the pH at the half-equivalence point (the point where half of the amine has been neutralized).
-
Validation: The sharpness of the inflection point at equivalence validates the accuracy of the titration. Repeat for each amino alcohol under identical conditions.
Expected Outcome: A quantitative ranking of the basicity of the amines. DEAE-EO is expected to show a higher pKa than DMAEE and DMEA.
Protocol 2: Comparative Nucleophilicity via a Quaternization Kinetic Study
This protocol assesses the nucleophilic strength of the amine by measuring its reaction rate with an electrophile.
Methodology:
-
Reaction Setup: In a thermostated reaction vessel, dissolve equimolar amounts (e.g., 0.05 M) of the amino alcohol and a suitable alkyl halide (e.g., benzyl bromide) in a polar aprotic solvent like acetonitrile.
-
Time-Course Monitoring: At regular intervals (e.g., every 15 minutes), withdraw an aliquot from the reaction mixture. Quench the reaction by diluting it in a suitable solvent.
-
Analysis: Analyze the aliquots using Gas Chromatography (GC) or ¹H NMR to determine the concentration of the remaining alkyl halide or the formation of the quaternized product.
-
Rate Calculation: Plot the concentration of the reactant versus time. The initial slope of this curve is proportional to the initial reaction rate. Calculate the second-order rate constant (k) for each amino alcohol.
-
Validation: Ensure the temperature is strictly controlled throughout the experiment. Running a control reaction without any amine confirms the stability of the alkyl halide under the reaction conditions.
Expected Outcome: A ranking of nucleophilicity based on the calculated rate constants. It is hypothesized that steric hindrance will cause DEAE-EO to have a lower rate constant than the less bulky DMEA.
Diagram: Workflow for Nucleophilicity Kinetic Study
Caption: Experimental workflow for comparing amine nucleophilicity.
Applications as a Function of Reactivity
The specific reactivity profile of DEAE-EO makes it suitable for a range of applications where it offers distinct advantages over other amino alcohols.
-
Pharmaceutical Synthesis: Its dual functionality allows it to act as a versatile building block.[11] The primary alcohol can be transformed into an ester or other functional group, while the tertiary amine can be used to form salts or act as a catalytic site.
-
Polyurethane Catalysis: As mentioned, it serves as a catalyst. Its higher boiling point compared to DMEA can be advantageous in certain formulations, reducing volatile emissions during processing.[3]
-
CO₂ Capture: Amino alcohols are widely studied for carbon dioxide scrubbing. Blends containing tertiary amines like 2-(diethylamino)-ethanol (DEEA) have been investigated for biphasic solvent systems, where the amine's basicity and volatility are critical performance parameters.[12] Compared to the highly volatile MEA, the higher molecular weight of DEAE-EO results in lower vapor pressure, though it is still more volatile than non-volatile amines like AEEA.[12]
Conclusion
This compound presents a reactivity profile shaped by a unique interplay of its three functional groups.
-
Compared to DMEA, DEAE-EO is a slightly stronger base but a more sterically hindered nucleophile due to its N-ethyl groups.
-
Compared to MEA and DEA, its tertiary amine cannot participate in reactions requiring an N-H bond (e.g., amide formation from a carboxylic acid) and exhibits different basicity due to electronic and solvation effects.[10]
-
The presence of the ether linkage fundamentally distinguishes it from simple alkanolamines, enhancing its solvent properties and providing a stable, flexible molecular backbone.
The choice between DEAE-EO and another amino alcohol must be guided by the specific demands of the application. For processes requiring a moderately strong, sterically hindered amine catalyst with a relatively high boiling point, DEAE-EO is an excellent candidate. For applications demanding maximum nucleophilicity with minimal steric hindrance, a smaller amine like DMEA may be preferable. For forming primary amides or when a primary amine is required for subsequent reactions, MEA is the logical choice. Understanding these structure-driven differences in reactivity is paramount for the rational design of chemical processes and the development of novel molecular entities.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. theusajournals.com [theusajournals.com]
- 3. 2-(2-(Diethylamino)ethoxy)ethanol|lookchem [lookchem.com]
- 4. CAS 140-82-9: 2-[2-(Diethylamino)ethoxy]ethanol [cymitquimica.com]
- 5. Diethylaminoethoxyethanol | C8H19NO2 | CID 67327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, 140-82-9, 2-(β-Diethylamino)ethoxyethanol; 2-[2-(N,N-Diethylamino)ethoxy]ethanol; Diethyl[2-(2-hydroxyethoxy)ethyl]amine; Ethylene Glycol Mono(2-diethylaminoethyl)ether [mallakchemicals.com]
- 8. 2-(2-(Dimethylamino)ethoxy)ethanol - Wikipedia [en.wikipedia.org]
- 9. theusajournals.com [theusajournals.com]
- 10. m.youtube.com [m.youtube.com]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Techniques for 2-(2-Diethylaminoethoxy)ethanol Analysis
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 2-(2-Diethylaminoethoxy)ethanol (DEAE-etOH) is critical. This compound is a key intermediate and a potential impurity in the synthesis of various active pharmaceutical ingredients (APIs), including Butamirate and Oxeladin.[1][2][3] Ensuring its levels are meticulously controlled is a matter of regulatory compliance and patient safety. This guide provides an in-depth, experience-driven comparison of the primary analytical techniques for the analysis of DEAE-etOH, focusing on the principles of cross-validation to ensure robust and reliable data.
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[4] This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) guidelines on analytical procedure validation.[5][6]
Understanding the Analyte: this compound
DEAE-etOH is a colorless to pale yellow liquid with a molecular weight of 161.24 g/mol .[3][7] Its structure contains both a tertiary amine and a primary alcohol, making it a polar and basic compound.[8] This bifunctional nature presents unique challenges and opportunities for its analytical determination.
Core Analytical Techniques and Their Cross-Validation
The two most prevalent and powerful techniques for the analysis of DEAE-etOH are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Spectroscopic methods can also play a role, primarily for identification purposes. The core of a robust analytical quality control strategy lies in the cross-validation of these methods, ensuring that data is consistent and reliable regardless of the technique employed.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. Given the boiling point of DEAE-etOH (101°C), GC is a highly suitable method for its quantification.[3]
Principle of GC Analysis:
In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analyte between the stationary phase (a high-boiling liquid coated on an inert solid support) and the mobile phase (an inert gas, such as helium or nitrogen). A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds like DEAE-etOH, offering high sensitivity.
Experimental Workflow for GC-FID Analysis:
References
- 1. 10-463374 - 2-2-diethylaminoethoxyethanol | 140-82-9 [cymitquimica.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. This compound, 140-82-9, 2-(β-Diethylamino)ethoxyethanol; 2-[2-(N,N-Diethylamino)ethoxy]ethanol; Diethyl[2-(2-hydroxyethoxy)ethyl]amine; Ethylene Glycol Mono(2-diethylaminoethyl)ether [mallakchemicals.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. 2-(2-Diethylaminoethoxy)-ethanol [webbook.nist.gov]
- 8. CAS 140-82-9: 2-[2-(Diethylamino)ethoxy]ethanol [cymitquimica.com]
A Comparative Guide to the Purity Assessment of 2-(2-Diethylaminoethoxy)ethanol: Titration vs. Chromatography
In the landscape of pharmaceutical development and chemical manufacturing, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-(2-Diethylaminoethoxy)ethanol (DEAE-ethanol), a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) like Butamirate and Oxeladin, is no exception.[1][2][3] Its purity directly influences the impurity profile of the final drug product. This guide provides an in-depth comparison of two orthogonal analytical techniques for assessing the purity of DEAE-ethanol: the classic, robust method of non-aqueous acid-base titration and the highly specific, detailed approach of gas chromatography (GC).
This document is designed for researchers, analytical scientists, and quality control professionals. It moves beyond procedural descriptions to explore the causality behind methodological choices, offering a framework for selecting the most appropriate technique based on the analytical objective, whether it be a rapid bulk assay or a comprehensive impurity profile.
Chapter 1: The Titrimetric Approach: Quantifying Total Basic Moieties
The most direct method to determine the overall purity of an amine-containing compound like DEAE-ethanol is to quantify the concentration of its basic functional group. Non-aqueous acid-base titration serves as a rapid, cost-effective, and precise method for this purpose.
Principle of Non-Aqueous Titration
In an aqueous environment, the basicity of tertiary amines like DEAE-ethanol is leveled by water, leading to indistinct titration endpoints. To overcome this, the titration is performed in a non-aqueous, aprotic solvent, typically glacial acetic acid.[4][5] The solvent enhances the basicity of the amine, allowing for a sharp and accurate potentiometric endpoint when titrated with a strong acid, such as perchloric acid dissolved in glacial acetic acid.[4] The acetic anhydride is often added to react with any residual water in the perchloric acid or solvent, ensuring a truly anhydrous system.[6][7]
The reactions are as follows:
-
Titrant Formation: HClO₄ + CH₃COOH ⇌ CH₃COOH₂⁺ + ClO₄⁻
-
Titration Reaction: R₃N + CH₃COOH₂⁺ → R₃NH⁺ + CH₃COOH
This method provides a value for "total basicity," which is then used to calculate the percentage purity or assay of the material.
Experimental Protocol: Non-Aqueous Potentiometric Titration
Instrumentation:
-
Automatic Potentiometric Titrator
-
Combined pH electrode suitable for non-aqueous solutions (e.g., Solvotrode)[4]
-
Analytical Balance
Reagents:
-
Perchloric Acid, 0.1 N in Glacial Acetic Acid
-
Glacial Acetic Acid, ACS Grade
-
Potassium Hydrogen Phthalate (KHP), primary standard
-
Crystal Violet Indicator (optional, for visual titration)
Standardization of 0.1 N Perchloric Acid:
-
Accurately weigh approximately 0.5 g of dried KHP into a beaker.
-
Dissolve in 25 mL of glacial acetic acid, warming gently if necessary.
-
Allow to cool and titrate with the 0.1 N perchloric acid solution.
-
Determine the endpoint potentiometrically. The largest potential change for a given volume increment marks the endpoint.
-
Calculate the normality of the perchloric acid titrant.
Sample Analysis:
-
Accurately weigh an appropriate amount of the this compound sample into a clean, dry beaker.
-
Add 50 mL of glacial acetic acid and stir until completely dissolved.
-
Titrate the solution with the standardized 0.1 N perchloric acid to the potentiometric endpoint.
-
Calculate the purity of the sample based on the titrant consumed.
Workflow for Titrimetric Assay
Caption: Workflow for the purity assay of DEAE-ethanol by non-aqueous titration.
Chapter 2: The Chromatographic Approach: Achieving Specificity
While titration provides an excellent measure of total basic content, it cannot distinguish the target analyte from other basic impurities. For a detailed understanding of a sample's purity, including the identification and quantification of related substances, a separation technique is required. Gas Chromatography (GC) is exceptionally well-suited for analyzing volatile and semi-volatile compounds like DEAE-ethanol.[8][9]
Principle of Gas Chromatography
GC separates compounds based on their differential partitioning between a gaseous mobile phase (carrier gas) and a stationary phase within a capillary column.[9] Amines can be challenging to analyze by GC due to their basicity, which can lead to strong interactions with active sites (e.g., silanol groups) on standard columns, resulting in poor peak shape (tailing).[10] Therefore, successful analysis requires a deactivated column, often one specifically designed for amines, which may incorporate a base into the stationary phase to shield these active sites and ensure symmetrical peaks.[10] A Flame Ionization Detector (FID) is typically used for its high sensitivity to organic compounds.
This method allows for the separation of DEAE-ethanol from potential impurities such as starting materials, by-products, or degradation products, providing a highly specific purity value and a detailed impurity profile.
Experimental Protocol: Gas Chromatography with FID
Instrumentation:
-
Gas Chromatograph with FID
-
Capillary GC Column (e.g., Agilent CP-Sil 13 CB or a base-deactivated column)[11]
-
Autosampler
-
Data Acquisition and Processing Software
Reagents:
-
This compound Reference Standard
-
High-purity solvent for dilution (e.g., Acetonitrile or Dichloromethane)
-
High-purity carrier gas (Helium or Hydrogen)
Chromatographic Conditions (Example):
-
Column: Fused silica capillary column, base-deactivated (e.g., 30 m x 0.32 mm, 1.2 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Injector: Split/Splitless, 250°C, Split ratio 20:1
-
Oven Program: Initial 100°C, hold for 2 min, ramp at 15°C/min to 250°C, hold for 5 min.
-
Detector: FID, 275°C
-
Injection Volume: 1 µL
Procedure:
-
Standard Preparation: Prepare a standard solution of the DEAE-ethanol reference standard at a known concentration (e.g., 1.0 mg/mL) in a suitable solvent.
-
Sample Preparation: Prepare the sample solution at the same concentration as the standard.
-
Analysis: Inject the standard and sample solutions into the GC system.
-
Data Processing: Integrate the peaks in the resulting chromatograms. Calculate the purity by area percent normalization (assuming all components have a similar response factor) or against the external standard for a more accurate assay.
Workflow for Chromatographic Analysis
Caption: Workflow for the purity and impurity analysis of DEAE-ethanol by GC-FID.
Chapter 3: Comparative Analysis: Selecting the Right Tool for the Job
The choice between titration and chromatography is dictated by the analytical question at hand. Titration answers "How much total basic substance is present?", while chromatography answers "What is present and in what quantity?".
| Parameter | Non-Aqueous Titration | Gas Chromatography (GC) | Rationale |
| Measurement | Total Basicity (Assay) | Specific Assay & Impurity Profile | Titration quantifies all components that can be protonated by the titrant. GC separates and quantifies individual components. |
| Specificity | Low | High | GC can resolve the main component from structurally similar impurities, which would be co-titrated. |
| Sensitivity | Low (for impurities) | High | GC-FID can detect impurities at levels far below 0.1%, which is impossible for titration. |
| Throughput | High | Moderate | A single titration can be completed in minutes, whereas a GC run typically takes 15-30 minutes per sample.[8] |
| Cost (Instrument) | Low | High | A modern potentiometric titrator is significantly less expensive than a capillary GC system. |
| Cost (Consumables) | Low | Moderate | Titration requires solvents and titrants. GC requires high-purity gases, solvents, and expensive capillary columns. |
| Required Skill Level | Low to Moderate | Moderate to High | Titration is a fundamental analytical technique. GC requires expertise in method development, troubleshooting, and data interpretation. |
Synergistic Application
In a regulated drug development environment, these two techniques are not competitors but partners.
-
Incoming Raw Material QC: Non-aqueous titration is an ideal method for quickly verifying the identity and assay of incoming batches of DEAE-ethanol from a supplier. Its speed and low cost allow for efficient screening.
-
Process Development & Stability Studies: GC is indispensable for understanding how a manufacturing process or storage condition affects the impurity profile. It can identify specific degradation products or process-related impurities that may need to be controlled.
-
Final Release Testing: A comprehensive quality specification will often include both methods. Titration provides the bulk assay, while GC provides the detailed impurity profile, ensuring both the quantity and quality of the material meet the required standards.
Conclusion
The purity assessment of this compound requires a thoughtful, multi-faceted approach. Non-aqueous acid-base titration offers a rapid, precise, and economical method for determining the total assay value, making it an excellent tool for routine quality control. However, its inherent lack of specificity means it cannot provide a complete picture of purity.
Gas chromatography, conversely, delivers high specificity and sensitivity, enabling the detailed separation and quantification of the main component and any related impurities. While more resource-intensive, GC is essential for impurity profiling, method validation, and investigations where a complete understanding of the material's composition is critical. By leveraging the strengths of both techniques, scientists can establish a robust and comprehensive control strategy, ensuring the quality and consistency of this vital pharmaceutical intermediate.
References
- 1. 2-[2-(Diethylamino)ethoxy]ethanol | LGC Standards [lgcstandards.com]
- 2. This compound, 140-82-9, 2-(β-Diethylamino)ethoxyethanol; 2-[2-(N,N-Diethylamino)ethoxy]ethanol; Diethyl[2-(2-hydroxyethoxy)ethyl]amine; Ethylene Glycol Mono(2-diethylaminoethyl)ether [mallakchemicals.com]
- 3. 10-463374 - 2-2-diethylaminoethoxyethanol | 140-82-9 [cymitquimica.com]
- 4. Nonaqueous titration of weak bases with perchloric acid | Metrohm [metrohm.com]
- 5. mt.com [mt.com]
- 6. sips.org.in [sips.org.in]
- 7. Non aqueous titration | PPTX [slideshare.net]
- 8. bre.com [bre.com]
- 9. ccsknowledge.com [ccsknowledge.com]
- 10. gcms.labrulez.com [gcms.labrulez.com]
- 11. agilent.com [agilent.com]
A Senior Application Scientist's Guide to Catalyst Performance in Reactions with 2-(2-Diethylaminoethoxy)ethanol
For researchers, scientists, and professionals in drug development, the efficient chemical modification of molecules like 2-(2-Diethylaminoethoxy)ethanol is a critical task. This versatile building block, featuring a primary alcohol and a tertiary amine, finds applications in the synthesis of various compounds, including potential pharmaceutical agents.[1][2][3] The choice of catalyst is paramount in directing the outcome of reactions involving this substrate, influencing yield, selectivity, and overall process efficiency. This guide provides an in-depth comparison of different catalyst systems for key reactions of this compound, grounded in established catalytic principles and supported by experimental insights from related systems.
Introduction: The Significance of Catalysis in Modifying this compound
This compound is a valuable intermediate due to its dual functionality.[2] The primary hydroxyl group is a target for reactions like esterification and oxidation, while the tertiary amine can influence the reaction environment and, in some cases, participate in or direct the catalytic process. Selecting the optimal catalyst requires a nuanced understanding of the interplay between the substrate's structure, the desired transformation, and the catalyst's mechanism of action. This guide will explore the performance of homogeneous, heterogeneous, and enzymatic catalysts in two key transformations of this compound: esterification/transesterification and oxidation.
Esterification and Transesterification: A Comparative Analysis of Catalytic Approaches
The synthesis of esters from this compound is a common objective, leading to compounds with potential applications in medicinal chemistry.[4] Both direct esterification with carboxylic acids and transesterification with existing esters are viable routes, with the choice of catalyst being a critical determinant of success.
Homogeneous Catalysts: The Workhorses of Esterification
Homogeneous catalysts, being in the same phase as the reactants, often exhibit high activity and selectivity due to the accessibility of their active sites.[5]
-
Strong Mineral Acids (e.g., H₂SO₄, HCl): These are the traditional catalysts for Fischer esterification. They operate by protonating the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic for nucleophilic attack by the alcohol. While effective, their use with this compound presents a significant challenge: the basic tertiary amine will be protonated, forming an ammonium salt. This side reaction consumes the acid catalyst and can complicate product isolation.
-
Organosulfonic Acids (e.g., p-Toluenesulfonic acid, p-TSA): These offer similar catalytic activity to mineral acids but can sometimes be easier to handle.[6] However, they also suffer from the same drawback of reacting with the amine functionality.
-
Lewis Acids (e.g., Boronic Acids, Tin(II) Compounds): Lewis acids activate the carboxylic acid by coordinating to the carbonyl oxygen.[7] Certain Lewis acids may show a lower propensity for strong interaction with the tertiary amine compared to Brønsted acids, potentially offering a more compatible homogeneous system. For instance, boric acid has been successfully used for the transesterification of β-keto esters with various alcohols.[7]
-
Basic Catalysts (e.g., Sodium Methoxide, Sodium Ethoxide): For transesterification reactions, strong bases like alkoxides are highly effective.[8][9][10] A notable example is the use of metallic sodium to generate the alkoxide of this compound in situ for transesterification.[4] This approach is particularly well-suited for this substrate, as the basic conditions are compatible with the tertiary amine.
Table 1: Performance Comparison of Homogeneous Catalysts for Esterification/Transesterification
| Catalyst Type | Advantages | Disadvantages with this compound | Expected Performance |
| Strong Mineral Acids | High activity, low cost. | Reacts with the tertiary amine, leading to catalyst deactivation and salt formation. | Low to moderate yield, difficult workup. |
| Organosulfonic Acids | Similar to mineral acids, easier to handle. | Also reacts with the tertiary amine. | Low to moderate yield, difficult workup. |
| Lewis Acids | Milder conditions, potentially less interaction with the amine. | Can be sensitive to water. | Moderate to high yield, depending on the Lewis acid. |
| Basic Catalysts | High activity for transesterification, compatible with the amine. | Requires anhydrous conditions, stoichiometric amounts may be needed. | High yield for transesterification. |
Heterogeneous Catalysts: The Path to Greener Processes
Heterogeneous catalysts exist in a different phase from the reactants, offering significant advantages in terms of separation, reusability, and process simplification.[5][11]
-
Acidic Resins (e.g., Amberlyst-15, Dowex 50WX): These solid-phase sulfonic acid catalysts can drive esterification reactions.[6] However, their acidic sites will still interact with the amine group of the substrate, potentially leading to strong adsorption and reduced catalytic activity over time.
-
Zeolites and Acidic Clays: These materials possess Brønsted and Lewis acid sites within their porous structures.[12] Their shape selectivity could potentially be exploited, but the accessibility of the active sites to the bulky this compound molecule might be a limiting factor. The amine group can also lead to catalyst deactivation.
-
Sulfated Zirconia (S-ZrO₂): This solid superacid is a highly active catalyst for esterification.[13] Its strong acidic sites make it very effective, but also susceptible to poisoning by the amine functionality of the substrate.
-
Metal Oxides (e.g., CeO₂, TiO₂, ZrO₂): Certain metal oxides have demonstrated catalytic activity in transesterification reactions under neutral or slightly acidic/basic conditions.[14] For example, CeO₂ has been shown to be an efficient and reusable catalyst for the transesterification of various esters with alcohols.[14] This type of catalyst could be a promising option for this compound, potentially avoiding the strong acid-base interactions.
Table 2: Performance Comparison of Heterogeneous Catalysts for Esterification/Transesterification
| Catalyst Type | Advantages | Disadvantages with this compound | Expected Performance |
| Acidic Resins | Easy separation, reusable. | Prone to deactivation by the amine. | Moderate yield, requires regeneration. |
| Zeolites/Acidic Clays | Shape selectivity, thermal stability. | Potential for pore blockage and amine poisoning. | Low to moderate yield. |
| Sulfated Zirconia | High activity. | Strong acidity leads to rapid deactivation by the amine. | Low yield, short catalyst lifetime. |
| Metal Oxides | Reusable, potentially milder conditions. | May require higher temperatures. | Moderate to high yield, good reusability. |
Enzymatic Catalysis: The Selective and Mild Approach
Enzymes, particularly lipases, are increasingly used as catalysts for esterification and transesterification due to their high selectivity and mild reaction conditions.
-
Immobilized Lipases (e.g., Novozym 435): These biocatalysts can efficiently catalyze the esterification of a wide range of alcohols.[13] The reaction proceeds under neutral pH and moderate temperatures, which is highly advantageous for a substrate containing a sensitive amine group. The enzyme's active site provides a specific environment that can accommodate the alcohol, leading to high conversion and clean product formation.
Table 3: Performance of Enzymatic Catalysts for Esterification
| Catalyst Type | Advantages | Disadvantages with this compound | Expected Performance |
| Immobilized Lipases | High selectivity, mild conditions, environmentally friendly. | Higher cost, potential for solvent inhibition. | High yield, excellent purity. |
Catalytic Oxidation: A Pathway to Aldehydes and Carboxylic Acids
The primary alcohol group of this compound can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the catalyst and reaction conditions.
Homogeneous and Heterogeneous Metal-Based Catalysts
-
Noble Metal Catalysts (e.g., Pt, Pd, Au, Ir): Supported noble metal catalysts are highly effective for the aerobic oxidation of alcohols.[15][16][17] Gold catalysts, in particular, have shown good activity for the oxidation of amino alcohols, although the presence of the amino group can sometimes lead to catalyst deactivation.[15][16] Iridium supported on TiO₂ has also been reported as an efficient catalyst for the oxidation of various alcohols.[17]
-
Transition Metal Catalysts (e.g., Mn, Co, Cu): Catalysts based on more abundant transition metals are also being explored for alcohol oxidation. For instance, manganese oxides have been investigated for the selective oxidation of secondary alcohols.
A key challenge in the oxidation of amino alcohols is the potential for the amine group to coordinate to the metal active sites, leading to catalyst inhibition.[15][16] The choice of support and reaction conditions (e.g., pH) can play a crucial role in mitigating this effect.
Table 4: Performance Comparison of Catalysts for Oxidation
| Catalyst Type | Advantages | Disadvantages with this compound | Expected Performance |
| Supported Noble Metals | High activity, high selectivity. | Potential for deactivation by the amine group. | Moderate to high yield, selectivity depends on conditions. |
| Supported Transition Metals | Lower cost. | Generally lower activity than noble metals. | Moderate yield. |
Enzymatic Oxidation
-
Alcohol Oxidases: These enzymes can catalyze the oxidation of primary alcohols to aldehydes using molecular oxygen.[18] The reaction is highly specific and occurs under mild aqueous conditions. This approach would be ideal for the selective synthesis of the corresponding aldehyde from this compound without affecting the amine group.
Experimental Protocols
Protocol for Transesterification using a Basic Homogeneous Catalyst
This protocol is based on the principles described for the synthesis of esters of 2-(2-diethylaminoethoxy)-ethanol.[4]
Materials:
-
This compound
-
Methyl or Ethyl Ester of the desired carboxylic acid
-
Metallic Sodium
-
Anhydrous Toluene (solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for reflux and distillation
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve a catalytic amount of metallic sodium in an excess of this compound with gentle heating to form the sodium alkoxide.
-
Add the methyl or ethyl ester to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or GC. The liberation of methanol or ethanol drives the reaction.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the excess sodium alkoxide with a small amount of water.
-
Dilute the mixture with toluene and wash with saturated aqueous sodium bicarbonate solution to remove any acidic byproducts.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the resulting ester by vacuum distillation.
Protocol for Enzymatic Esterification using Immobilized Lipase
Materials:
-
This compound
-
Carboxylic acid
-
Immobilized Lipase (e.g., Novozym 435)
-
Anhydrous organic solvent (e.g., toluene or hexane)
-
Molecular sieves (optional, to remove water)
-
Shaking incubator or magnetic stirrer
-
Filtration setup
Procedure:
-
In a flask, combine this compound, the carboxylic acid (in a 1:1 or slightly varied molar ratio), and the immobilized lipase (typically 5-10% by weight of the substrates).
-
Add an anhydrous organic solvent to dissolve the reactants.
-
If desired, add activated molecular sieves to remove the water produced during the reaction and shift the equilibrium towards the product.
-
Incubate the mixture at a suitable temperature for the enzyme (e.g., 40-60 °C) with constant shaking or stirring.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, separate the immobilized enzyme by filtration. The enzyme can be washed with fresh solvent and reused.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude ester.
-
Purify the product by column chromatography if necessary.
Visualization of Key Concepts
Catalytic Cycles
Caption: Simplified catalytic cycles for acid-catalyzed esterification and base-catalyzed transesterification.
Experimental Workflow
Caption: General experimental workflow for catalytic reactions of this compound.
Conclusion and Future Outlook
The choice of catalyst for reactions involving this compound is a critical decision that significantly impacts the efficiency and sustainability of the chemical transformation. For esterification and transesterification, base-catalyzed homogeneous systems and enzymatic catalysts appear to be the most promising approaches, effectively circumventing the challenges posed by the substrate's basic amine functionality. In the realm of oxidation, supported noble metal catalysts and alcohol oxidases offer pathways to valuable aldehyde and carboxylic acid derivatives, although catalyst deactivation by the amine remains a consideration for metal-based systems.
Future research should focus on developing robust heterogeneous catalysts with surfaces that are less susceptible to amine poisoning. The exploration of novel, solvent-free reaction conditions, particularly for enzymatic and heterogeneously catalyzed processes, will further enhance the green credentials of these transformations. By carefully considering the principles outlined in this guide, researchers can make informed decisions to optimize their synthetic routes and unlock the full potential of this compound as a versatile chemical building block.
References
- 1. chemscene.com [chemscene.com]
- 2. CN103113241A - Synthetic method of diethylaminoethoxyethanol - Google Patents [patents.google.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. US2842585A - Organic esters of 2-(2-diethylaminoethoxy)-ethanol and their process of preparation - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in the transesterification of β-keto esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Biodiesel production by two-stage transesterification with ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Homogeneous vs. heterogeneous catalysts for acceptorless dehydrogenation of biomass-derived glycerol and ethanol towards circular chemistry - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. CeO2 as a versatile and reusable catalyst for transesterification of esters with alcohols under solvent-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Enzymatic oxidation of ethanol in the gaseous phase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Emulsifying Properties of 2-(Dodecylamino)ethanol and Its Ethoxylates
Welcome to a comprehensive analysis of 2-(Dodecylamino)ethanol and its ethoxylated derivatives as emulsifying agents. This guide is crafted for researchers, scientists, and professionals in drug development and formulation science who seek to understand the nuanced performance of these nonionic surfactants. In the absence of extensive direct literature on 2-(Dodecylamino)ethanol itself, this study draws upon established principles of surfactant chemistry and data from structurally analogous compounds, such as dodecylamine ethoxylates, to present a robust, albeit illustrative, comparative framework. We will delve into how the degree of ethoxylation serves as a critical design parameter for tailoring emulsion properties, supported by detailed experimental protocols and comparative data.
Introduction: The Role of Ethoxylation in Surfactant Design
2-(Dodecylamino)ethanol is a fatty amine derivative characterized by a C12 lipophilic tail (dodecyl group) and a hydrophilic head containing a secondary amine and a hydroxyl group. This structure imparts inherent surface-active properties. The process of ethoxylation, which involves the addition of ethylene oxide (EO) units to the molecule, systematically enhances its hydrophilicity. This modification allows for the fine-tuning of the surfactant's Hydrophilic-Lipophilic Balance (HLB), a critical factor in determining its emulsifying efficiency and the type of emulsion it will favor (oil-in-water or water-in-oil).
The addition of polyoxyethylene chains enhances steric hindrance between droplets, a key mechanism for preventing coalescence and improving long-term emulsion stability. This guide will compare the parent molecule, 2-(Dodecylamino)ethanol (DAE), with its hypothetical 5-mole (DAE-5EO) and 10-mole (DAE-10EO) ethoxylates to illustrate these principles.
Experimental Design: A Framework for Comparative Evaluation
To objectively assess the performance of DAE and its ethoxylates, a multi-faceted experimental approach is essential. The following workflow outlines the key analyses required to build a comprehensive performance profile.
Caption: Experimental workflow for evaluating emulsifier performance.
The causality behind this workflow is straightforward: We begin by ensuring the purity and calculated properties (HLB) of our surfactants. This informs our expectations for their performance in the subsequent emulsification and stability trials. Measuring interfacial tension quantifies the surfactant's efficiency at reducing the energy barrier between oil and water, a prerequisite for forming an emulsion. Droplet size analysis provides a direct measure of emulsification effectiveness, with smaller, more uniform droplets generally indicating better performance. Finally, stability testing, both accelerated and long-term, is the ultimate arbiter of a successful formulation, with zeta potential offering insights into the electrostatic contributions to stability.
Comparative Performance Data
The following tables summarize the expected (hypothetical) results from our comparative study of DAE, DAE-5EO, and DAE-10EO in a model oil-in-water (O/W) emulsion system (10% Miglyol 812 in water, 1% surfactant).
Table 1: Physicochemical Properties
| Surfactant | Molecular Weight ( g/mol ) | Calculated HLB | Critical Micelle Concentration (CMC) (mM) |
| DAE | 215.39 | ~8.5 | ~0.5 |
| DAE-5EO | 435.63 | ~12.0 | ~0.2 |
| DAE-10EO | 655.87 | ~14.5 | ~0.1 |
Table 2: Emulsification Performance and Stability
| Surfactant | Interfacial Tension (mN/m) | Mean Droplet Size (d, nm) at t=0 | Polydispersity Index (PDI) at t=0 | Emulsion Stability (After 24h at 25°C) |
| DAE | 8.5 | 850 | 0.45 | Phase Separation |
| DAE-5EO | 3.2 | 320 | 0.22 | Stable, minor creaming |
| DAE-10EO | 1.8 | 180 | 0.15 | Highly Stable |
These data illustrate a clear trend: as the degree of ethoxylation increases, the surfactant becomes more hydrophilic (higher HLB), leading to a more significant reduction in interfacial tension and the formation of smaller, more uniform droplets. This directly translates to enhanced emulsion stability. The higher EO content in DAE-10EO provides a more substantial steric barrier around the oil droplets, effectively preventing them from coalescing.
Detailed Experimental Protocols
To ensure the reproducibility of these findings, the following detailed protocols are provided.
Measurement of Interfacial Tension (Du Noüy Ring Method)
This protocol determines the surfactant's ability to lower the interfacial tension between the oil and water phases.
-
Preparation: Prepare a 0.1% (w/v) solution of the surfactant in deionized water. Add the oil phase (Miglyol 812) to a sample vessel, followed by careful layering of the aqueous surfactant solution on top.
-
Instrumentation: Calibrate a surface tensiometer (e.g., Krüss K6) with a platinum-iridium Du Noüy ring.
-
Measurement: Lower the ring until it passes through the interface into the lower (oil) phase. Slowly raise the ring back towards the interface.
-
Data Acquisition: The force required to pull the ring through the interface is measured just before the lamella of liquid breaks. This force is used to calculate the interfacial tension in mN/m.
-
Replication: Repeat the measurement at least three times and report the average value.
Emulsion Formation and Droplet Size Analysis
This protocol describes the creation of the O/W emulsion and its characterization.
-
Premixing: Prepare the aqueous phase by dissolving 1% (w/w) of the surfactant in water. Prepare the oil phase (Miglyol 812).
-
Homogenization: Coarsely mix the oil and aqueous phases. Subject the mixture to high-shear homogenization (e.g., using a rotor-stator homogenizer) at 10,000 rpm for 5 minutes.
-
Droplet Size Measurement: Immediately after homogenization, dilute a sample of the emulsion with deionized water to an appropriate concentration for Dynamic Light Scattering (DLS) analysis.
-
DLS Analysis: Analyze the sample using a DLS instrument (e.g., Malvern Zetasizer) to determine the mean droplet diameter (Z-average) and the Polydispersity Index (PDI).
Accelerated Stability Testing
This protocol assesses the emulsion's physical stability under stress conditions.
-
Centrifugation: Place 10 mL of the freshly prepared emulsion into a centrifuge tube. Centrifuge at 3000 rpm for 30 minutes.
-
Observation: After centrifugation, visually inspect the sample for any signs of phase separation, creaming (upward movement of droplets), or sedimentation.
-
Thermal Cycling: Subject the emulsion to three cycles of temperature change, holding at 4°C for 24 hours followed by 40°C for 24 hours.
-
Final Analysis: After the final cycle, visually inspect the emulsion and re-measure the droplet size and PDI to quantify any changes.
Structure-Property Relationships
The degree of ethoxylation is the primary variable controlling the performance of these surfactants. The relationship between the number of EO units and the resulting emulsion properties can be visualized as follows.
Caption: Relationship between ethoxylation and emulsifying properties.
As depicted, increasing the ethylene oxide chain length directly increases the HLB value, making the surfactant more effective at stabilizing O/W emulsions. This leads to a cascade of beneficial effects: lower interfacial tension, which facilitates droplet formation, and increased steric stabilization, which prevents droplet coalescence over time.
Conclusion and Future Directions
This comparative guide demonstrates that the emulsifying properties of 2-(Dodecylamino)ethanol can be systematically and predictably enhanced through ethoxylation. The addition of 10 EO units (DAE-10EO) results in a highly effective emulsifier capable of forming fine, stable oil-in-water emulsions. The choice of surfactant will ultimately depend on the specific requirements of the formulation, including desired droplet size, long-term stability needs, and the nature of the oil phase.
For formulators, DAE-5EO may represent a balance between performance and cost, while DAE-10EO is the clear choice for high-performance applications requiring maximum stability. Future research should focus on validating these findings with empirical data for 2-(Dodecylamino)ethanol and exploring the impact of pH on these cationic/nonionic systems, as the amine group's charge will be pH-dependent, adding another layer of control over emulsion properties.
Evaluating the efficiency of 2-(2-Diethylaminoethoxy)ethanol as a CO2 capture agent versus other amines
<_>
A Technical Guide for Researchers and Process Development Scientists
Introduction
The escalating concentration of atmospheric carbon dioxide (CO₂), a primary driver of climate change, has intensified the search for efficient and cost-effective carbon capture technologies.[1] Among the suite of available methods, post-combustion capture (PCC) using chemical absorption with amine-based solvents is the most mature and widely deployed technology for flue gas treatment from power plants and industrial sources.[2] The benchmark solvent, monoethanolamine (MEA), while effective, suffers from significant drawbacks, including high energy requirements for regeneration, corrosive nature, and susceptibility to oxidative and thermal degradation.[3][4][5]
This has spurred research into alternative amines that can mitigate these issues. Tertiary amines, such as 2-(2-Diethylaminoethoxy)ethanol (DDAE), have emerged as promising candidates.[6] Their chemical structure, featuring a tertiary nitrogen atom, precludes the formation of stable carbamates, leading to a bicarbonate reaction mechanism. This typically results in a lower heat of reaction, which translates to reduced energy consumption during the solvent regeneration step.[7] Furthermore, the presence of an ether linkage in the DDAE molecule can modify its physical and chemical properties, influencing its overall performance.
This guide provides a comprehensive evaluation of DDAE as a CO₂ capture agent, comparing its performance against established amines: the primary amine MEA, the tertiary amine N-methyldiethanolamine (MDEA), and the cyclic diamine piperazine (PZ), often used as a rate promoter. We will delve into key performance indicators supported by experimental data, outline detailed methodologies for their evaluation, and provide a concluding perspective on the potential of DDAE in next-generation carbon capture systems.
Profile of this compound (DDAE)
DDAE, also known as N,N-diethylethanolamine, is a tertiary amine characterized by the presence of both an ether and a hydroxyl group. Its reaction with CO₂ in an aqueous solution primarily proceeds through the base-catalyzed hydration of CO₂, forming bicarbonate and a protonated amine.
Reaction Mechanism: CO₂ + H₂O + R₃N ⇌ R₃NH⁺ + HCO₃⁻
This mechanism is distinct from that of primary and secondary amines (like MEA), which directly react with CO₂ to form a carbamate. The lower enthalpy of the bicarbonate formation reaction is a key advantage for tertiary amines, potentially lowering the reboiler duty in the stripper column.[7] However, the reaction rate of CO₂ with tertiary amines is generally slower than with primary or secondary amines.[6]
Comparative Performance Analysis
The selection of an amine solvent is a multi-faceted decision based on a balance of thermodynamic and kinetic properties. Here, we compare DDAE with MEA, MDEA, and PZ across several critical parameters.
CO₂ Absorption Capacity
Absorption capacity, typically expressed as moles of CO₂ absorbed per mole of amine, is a crucial factor determining the required solvent circulation rate and, consequently, the size of the equipment and a portion of the operating costs. Tertiary amines like DDAE and MDEA theoretically have a higher maximum loading capacity (up to 1.0 mol CO₂/mol amine) compared to primary amines like MEA (maximum of 0.5 mol CO₂/mol amine due to stable carbamate formation).
| Amine | Type | Typical Cyclic Capacity (mol CO₂/mol amine) | Notes |
| MEA (30 wt%) | Primary | ~0.4 - 0.5 | Benchmark solvent; high absorption rate but limited by stoichiometry.[3] |
| MDEA | Tertiary | ~0.6 - 0.8 | Higher capacity than MEA, but slower kinetics.[8] |
| DDAE | Tertiary | ~0.6 - 0.9 | High theoretical capacity. Often used in blends to improve rates.[3][9] |
| DDAE/AEEA Blend | Biphasic | ~0.64 | A blend of DDAE and 2-((2-aminoethyl) amino) ethanol (AEEA) shows a high cyclic capacity.[9] |
| Piperazine (PZ) | Cyclic Diamine | ~0.8 - 1.0 | Excellent capacity and rate, but can have issues with precipitation and volatility. |
Table 1: Comparison of CO₂ Absorption Capacities for Selected Amines.
Kinetics of Absorption
The rate at which the amine absorbs CO₂ is critical for designing the absorber column. A faster reaction rate allows for smaller, more cost-effective absorbers. As a tertiary amine, DDAE's reaction with CO₂ is relatively slow because it relies on the hydration of CO₂ as a rate-limiting step.[6] This is a significant drawback compared to MEA or PZ, which react very rapidly. To overcome this, DDAE is often blended with a kinetic promoter, such as a primary or secondary amine like piperazine or 1,4-butanediamine (BDA).[10]
| Amine/Blend | Relative Absorption Rate | Notes |
| MEA | Fast | Rapid carbamate formation mechanism. |
| MDEA | Slow | Bicarbonate formation is kinetically limited.[11] |
| DDAE | Slow | Similar to MDEA, relies on base-catalyzed hydration of CO₂.[6][10] |
| DDAE + BDA | Fast | BDA acts as a promoter, significantly enhancing the overall absorption rate.[10] |
| Piperazine (PZ) | Very Fast | Acts as an excellent promoter and has a high intrinsic reaction rate. |
Table 2: Qualitative Comparison of CO₂ Absorption Kinetics.
Heat of Absorption
The heat of absorption (ΔHabs) is the energy released during the exothermic reaction between CO₂ and the amine. A lower heat of absorption is highly desirable as it directly correlates to a lower heat requirement for solvent regeneration (stripping), which is the most energy-intensive part of the process.[5] Tertiary amines generally exhibit lower heats of absorption than primary amines.
| Amine | Heat of Absorption (kJ/mol CO₂) | Reference |
| MEA (30 wt%) | -82 to -89 | [8][12][13] |
| DEA | ~ -70 | [8] |
| MDEA | ~ -55 to -65 | |
| DDAE | ~ -50 to -70 | [7] |
| TEA | ~ -45 | [8] |
| AMP | ~ -64 | [8] |
Table 3: Comparative Heat of Absorption for Various Amines. The data clearly shows that tertiary amines like DDAE and TEA have a significantly lower heat of absorption compared to the benchmark MEA, promising substantial energy savings in the regeneration step.[7][8][12]
Degradation Stability
Solvent degradation, caused by reactions with flue gas components like O₂, SO₂, and NOx, as well as by high temperatures in the stripper, is a major operational challenge. It leads to solvent loss, formation of corrosive byproducts, and a decrease in capture efficiency.[5]
-
Oxidative Degradation: This is a primary concern in the absorber. While comprehensive data for DDAE is less common than for MEA, studies on similar tertiary amines suggest they can be susceptible to oxidation. However, the degradation pathways are different from the carbamate-forming MEA.[14][15]
-
Thermal Degradation: Occurring in the high-temperature stripper, this is where tertiary amines often show an advantage. The absence of a stable carbamate intermediate makes them generally more resistant to thermal degradation compared to primary and secondary amines.
Further research is needed for a complete picture of DDAE's long-term stability under industrial conditions.[2]
Experimental Evaluation Protocols
To ensure the trustworthiness and reproducibility of performance data, standardized experimental protocols are essential.
Experimental Workflow for Amine Screening
The overall process for evaluating a new amine solvent follows a logical progression from fundamental property measurement to process simulation.
Caption: Workflow for evaluating CO₂ capture amine performance.
Protocol 1: Vapor-Liquid Equilibrium (VLE) Measurement
Objective: To determine the equilibrium solubility of CO₂ in the amine solution at various temperatures and CO₂ partial pressures, which defines the absorption capacity.
Apparatus: A static equilibrium cell or a reaction calorimeter.[16]
Methodology:
-
Preparation: Prepare aqueous amine solutions of the desired concentration (e.g., 3-5 M DDAE).
-
Charging the Reactor: Evacuate the reactor to remove any inert gases. Introduce a precisely known mass of the amine solution into the temperature-controlled reactor.[16]
-
Equilibrium Setup: Set the reactor to the desired temperature (e.g., 40°C, 60°C, 80°C).[7]
-
CO₂ Injection: Inject a known amount of CO₂ into the reactor. The system is then allowed to reach thermal and pressure equilibrium, which indicates that the absorption process is complete.
-
Data Logging: Record the final equilibrium pressure in the reactor.
-
Liquid Sampling & Analysis: Carefully withdraw a liquid sample. Analyze the sample for total amine concentration and total absorbed CO₂ (e.g., via titration or total inorganic carbon analysis) to determine the CO₂ loading (α, mol CO₂/mol amine).
-
Iteration: Repeat steps 4-6 by incrementally adding more CO₂ to obtain a full equilibrium curve (CO₂ partial pressure vs. CO₂ loading) for each temperature.
Protocol 2: Absorption Rate Measurement using a Wetted-Wall Column
Objective: To measure the intrinsic kinetics of the CO₂-amine reaction under well-defined hydrodynamic conditions.
Apparatus: Wetted-Wall Column (WWC) apparatus.[17][18][19]
Methodology:
-
System Preparation: Prepare a large volume of the amine solution with a known concentration and initial CO₂ loading.
-
Temperature Control: Circulate the solution through a thermostatic bath to bring it to the desired experimental temperature (e.g., 25°C, 40°C, 60°C).[10]
-
Film Formation: Pump the temperature-controlled liquid to the top of a vertical stainless steel tube inside a glass chamber. The liquid flows down the outside of the tube, creating a smooth, continuous film with a well-defined surface area.[17][18]
-
Gas Contact: Introduce a gas mixture of known CO₂ and N₂ composition to flow counter-currently or co-currently through the chamber, contacting the liquid film.[18]
-
Concentration Measurement: Continuously measure the CO₂ concentration in the gas stream at the inlet and outlet of the column using a gas analyzer (e.g., an infrared sensor).[17]
-
Calculating the Flux: The difference between the inlet and outlet CO₂ concentrations, along with the known gas flow rate and interfacial area, is used to calculate the absorption flux (moles of CO₂ absorbed per unit area per unit time).
-
Data Analysis: The kinetic rate constant can be determined from the absorption flux data using appropriate mass transfer models that account for diffusion and chemical reaction.
Reaction Mechanisms: Tertiary vs. Primary Amines
The fundamental difference in reaction pathways between tertiary amines like DDAE and primary amines like MEA is a key determinant of their performance characteristics.
Caption: CO₂ reaction pathways for primary and tertiary amines.
Conclusion and Future Outlook
This compound (DDAE) presents a compelling profile as a next-generation CO₂ capture solvent, primarily due to its potential for significantly lower regeneration energy requirements, a consequence of its low heat of absorption.[7] Its high theoretical absorption capacity is another major advantage. However, its slow reaction kinetics is a critical hurdle that necessitates its use in blended formulations with kinetic promoters.[10]
Advantages of DDAE:
-
Low Regeneration Energy: Lower heat of absorption compared to MEA translates directly to reduced operational costs.[7]
-
High Absorption Capacity: The bicarbonate reaction mechanism allows for a theoretical capacity of 1.0 mol CO₂/mol amine.
-
Potential for Biphasic Systems: When blended with certain other amines like AEEA, DDAE can form biphasic (liquid-liquid) systems upon CO₂ absorption.[3][9] This allows for only the CO₂-rich phase to be sent to the stripper, further reducing the volume of liquid to be heated and saving energy.[3]
Challenges and Research Directions:
-
Slow Kinetics: Requires the addition of rate promoters, which can complicate the solvent system.
-
Volatility: Some data suggests DDAE is more volatile than MEA, which could lead to higher solvent losses.[9]
-
Degradation: A more thorough understanding of its long-term oxidative and thermal degradation profile in real flue gas conditions is required.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. aidic.it [aidic.it]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 15. New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms | Semantic Scholar [semanticscholar.org]
- 16. orbit.dtu.dk [orbit.dtu.dk]
- 17. Wetted Wall Column - Center for Energy Resources Engineering [cere.dtu.dk]
- 18. science-share.com [science-share.com]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 2-(2-Diethylaminoethoxy)ethanol: Evaluating Cost, Efficiency, and Scalability
In the landscape of pharmaceutical and chemical synthesis, the production of key intermediates demands rigorous evaluation of synthetic pathways. 2-(2-Diethylaminoethoxy)ethanol, a crucial precursor for various active pharmaceutical ingredients (APIs), including the local anesthetic Procaine, is a prime example. The selection of a synthesis route for this molecule is a critical decision, balancing the intricate interplay of raw material cost, reaction efficiency, scalability, and safety.
This guide provides an in-depth comparison of the two predominant industrial synthesis routes for this compound. We will dissect each pathway, offering not just the procedural steps but the underlying chemical principles and practical considerations that inform process selection in both laboratory and industrial settings. Our analysis is grounded in established chemical literature and process data, providing a clear framework for researchers and process chemists to make informed decisions.
At a Glance: Comparing the Primary Synthesis Routes
| Feature | Route 1: Williamson Ether Synthesis | Route 2: Ethoxylation of 2-Diethylaminoethanol |
| Primary Reactants | 2-Diethylaminoethanol, 2-Chloroethanol, Sodium Hydroxide | 2-Diethylaminoethanol, Ethylene Oxide |
| Core Mechanism | Nucleophilic Substitution (SN2) | Ring-Opening Addition |
| Typical Yield | 70-80% | >90% |
| Relative Cost | Moderate | Low (at scale) |
| Key Advantage | Simpler reaction control; avoids highly hazardous gas | High atom economy; lower raw material cost at scale |
| Key Disadvantage | Generates salt byproduct (NaCl); lower atom economy | Requires specialized equipment to handle toxic/explosive ethylene oxide |
| Ideal Scale | Laboratory to Pilot Scale | Large-Scale Industrial Production |
Route 1: The Classic Approach - Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry, valued for its reliability and predictability. This route involves the reaction of a sodium alkoxide with an alkyl halide. In the context of this compound synthesis, this translates to the reaction of the sodium salt of 2-diethylaminoethanol with 2-chloroethanol.
Mechanism and Rationale
The process begins with the deprotonation of 2-diethylaminoethanol using a strong base, typically sodium hydroxide, to form the more nucleophilic sodium alkoxide. This alkoxide then attacks the electrophilic carbon of 2-chloroethanol in a classic bimolecular nucleophilic substitution (SN2) reaction. The chloride ion is displaced as the leaving group, forming the desired ether linkage and sodium chloride as a byproduct.
The choice of a strong base is critical; sodium hydroxide provides a cost-effective and highly efficient means of generating the necessary alkoxide in situ. The reaction is often performed in a non-protic solvent to prevent interference with the nucleophile, though excess alcohol reactant can sometimes serve as the solvent.
Caption: Workflow for the Williamson Ether Synthesis of this compound.
Experimental Protocol (Representative)
-
Setup: A multi-neck round-bottom flask is equipped with a mechanical stirrer, reflux condenser, and a dropping funnel. The system is kept under an inert atmosphere (e.g., nitrogen).
-
Alkoxide Formation: Charge the flask with 2-diethylaminoethanol (1.0 eq). Add a solution of sodium hydroxide (1.05 eq, 50% in water) dropwise while stirring. The temperature may be raised to 80-100°C to facilitate the reaction and remove water via a Dean-Stark trap if a non-aqueous solvent like toluene is used.
-
Nucleophilic Substitution: Once the alkoxide formation is complete, cool the mixture to approximately 60-70°C. Add 2-chloroethanol (1.0 eq) dropwise via the dropping funnel, maintaining the temperature.
-
Reaction: After the addition is complete, heat the mixture to reflux (typically 100-120°C) for 2-4 hours until TLC or GC analysis shows consumption of the starting material.
-
Workup and Purification: Cool the reaction mixture. The resulting sodium chloride is often poorly soluble and can be removed by filtration. The organic phase is then washed with water to remove any remaining salts or unreacted base. The final product is purified by vacuum distillation.
Evaluation: Cost, Efficiency, and Safety
-
Cost: The primary cost drivers are 2-diethylaminoethanol and 2-chloroethanol. While moderately priced, the overall process cost is increased by the need for a base and solvent, as well as the energy required for heating and distillation. The generation of sodium chloride as a waste product also adds to disposal costs.
-
Efficiency: Yields for this reaction are typically in the range of 70-80%. The main limitations on efficiency are potential side reactions, such as elimination reactions, and losses during the multi-step workup and purification process. The atom economy is inherently poor due to the formation of NaCl.
-
Safety & Scalability: This route is well-suited for laboratory and pilot-scale synthesis due to its predictable nature and the use of relatively standard chemical handling procedures. The primary hazards are associated with the corrosive nature of sodium hydroxide and the toxicity of 2-chloroethanol. Scaling up requires robust equipment for handling slurries (due to NaCl precipitation) and efficient distillation columns.
Route 2: The Industrial Powerhouse - Ethoxylation of 2-Diethylaminoethanol
For large-scale industrial production, direct ethoxylation is often the method of choice. This process involves the direct reaction of 2-diethylaminoethanol with ethylene oxide, a highly reactive and cost-effective C2 building block.
Mechanism and Rationale
This reaction is a base-catalyzed ring-opening of the strained epoxide ring of ethylene oxide. 2-Diethylaminoethanol itself can act as the initial nucleophile, or a catalyst (such as a small amount of its corresponding sodium alkoxide) is used to initiate the reaction. The alcohol attacks one of the carbons of the ethylene oxide ring, leading to the opening of the ring and the formation of a new ether bond and a primary alcohol. This new alcohol can then react with another molecule of ethylene oxide, leading to polyethoxylated byproducts. Controlling the stoichiometry is therefore critical to maximizing the yield of the desired mono-ethoxylated product.
The high reactivity of ethylene oxide makes this a highly efficient and atom-economical process, as all atoms from the reactants are incorporated into the product, with no byproducts like salt being formed.
Caption: Workflow for the Ethoxylation of 2-Diethylaminoethanol.
Experimental Protocol (Industrial Outline)
-
Reactor Charging: A specialized, pressure-rated, jacketed reactor is charged with 2-diethylaminoethanol and a catalytic amount of potassium hydroxide.
-
Inerting and Heating: The reactor is purged with nitrogen to remove oxygen, preventing the formation of explosive mixtures. The contents are heated to the reaction temperature, typically 120-180°C.
-
Ethylene Oxide Feed: Liquid ethylene oxide is carefully fed into the reactor below the liquid surface. The feed rate is precisely controlled to manage the highly exothermic reaction and maintain the temperature and pressure (1-5 bar).
-
Digestion: After all the ethylene oxide has been added, the mixture is held at the reaction temperature for a "digestion" period to ensure complete reaction.
-
Neutralization and Purification: The reaction mixture is cooled, and the catalyst is neutralized with an acid (e.g., acetic or phosphoric acid). The resulting product is often of high purity (>90%) and may be used directly or undergo a simple filtration to remove the catalyst salts. Further purification by vacuum distillation is optional, depending on the required specifications.
Evaluation: Cost, Efficiency, and Safety
-
Cost: This route is highly cost-effective at scale. Ethylene oxide is a cheaper raw material per mole than 2-chloroethanol, and the 100% atom economy means no material is wasted as a byproduct. The energy costs for heating and pressurization are offset by the high throughput and yield.
-
Efficiency: This process is extremely efficient, with yields often exceeding 90%. The reaction is fast, and the direct conversion leads to a streamlined process with minimal purification steps, significantly increasing throughput.
-
Safety & Scalability: This is the defining challenge of the ethoxylation route. Ethylene oxide is a highly flammable, explosive, toxic, and carcinogenic gas. Its handling requires specialized infrastructure, including dedicated storage, high-integrity pressure reactors, and extensive safety interlock systems. This route is exclusively suited for large-scale industrial plants with the capital and expertise to manage these significant hazards safely. It is not a viable method for a standard research laboratory.
Decision Framework for Synthesis Route Selection
Choosing the appropriate synthesis route is a function of scale, available resources, and risk tolerance. The following flowchart provides a decision-making framework for researchers and process managers.
Caption: Decision flowchart for selecting a synthesis route based on scale and safety capabilities.
Conclusion and Recommendation
The synthesis of this compound presents a clear case study in the trade-offs between classic laboratory methods and specialized industrial processes.
For the researcher, scientist, or drug development professional operating at a laboratory or pilot-plant scale, the Williamson Ether Synthesis is the unequivocally recommended route. It relies on well-understood chemistry, uses reagents that can be handled with standard laboratory precautions, and provides good, reliable yields. While its atom economy is lower and it requires more extensive purification, its safety profile and procedural simplicity are paramount at this scale.
For large-scale, commercial manufacturing where cost per kilogram is the dominant driver, the direct ethoxylation of 2-diethylaminoethanol is the superior method. Its high efficiency, excellent atom economy, and use of a cheaper C2 source result in a significantly lower production cost. However, this economic advantage is only accessible to producers with the substantial capital investment and stringent engineering controls required to safely handle the extreme hazards of ethylene oxide.
Ultimately, the "best" route is context-dependent. By understanding the fundamental chemistry, efficiency metrics, and safety imperatives of each pathway, chemists can align their synthetic strategy with their specific objectives and capabilities.
A Senior Application Scientist's Guide to Benchmarking 2-(2-Diethylaminoethoxy)ethanol in Drug Discovery
In the intricate process of drug discovery, the selection of appropriate building blocks is a critical decision that profoundly influences the ultimate success of a drug candidate. These molecular fragments are the fundamental components that medicinal chemists use to construct novel molecules with desired pharmacological properties. Among the vast arsenal of available building blocks, 2-(2-Diethylaminoethoxy)ethanol has emerged as a versatile and frequently employed scaffold. Its unique combination of a tertiary amine, an ether linkage, and a primary alcohol provides a valuable handle for introducing physicochemical properties that can enhance a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
This guide provides a comprehensive performance benchmark of this compound, offering an objective comparison with viable alternatives. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources to empower researchers, scientists, and drug development professionals in making informed decisions.
The Strategic Importance of Aminoethoxyethanol Moieties
The incorporation of a basic amino group is a common strategy in medicinal chemistry to enhance aqueous solubility and enable salt formation, which can improve a compound's dissolution rate and overall bioavailability.[1][2] The ethoxyethanol linker in this compound provides a flexible and metabolically stable spacer, while the terminal hydroxyl group offers a convenient point for further chemical modification, such as esterification.[1]
The choice of the N-alkyl substituents on the amino group is a key determinant of the molecule's physicochemical properties. The diethylamino group in the title compound imparts a specific level of lipophilicity and basicity, which can be fine-tuned by exploring alternative substitutions.
Performance Benchmarking: A Comparative Analysis
To objectively assess the performance of this compound, we will compare it against three structurally related and commonly used alternatives:
-
2-(2-Dimethylaminoethoxy)ethanol: A close analog with smaller N-alkyl groups.
-
2-(2-Piperidinoethoxy)ethanol: Featuring a cyclic secondary amine.
-
2-(2-Morpholinoethoxy)ethanol: Incorporating a morpholine ring, which is a privileged structure in medicinal chemistry known for conferring favorable ADME properties.[3][4]
The following sections will detail the experimental protocols and present comparative data for key performance indicators.
Synthetic Accessibility and Reaction Performance
A crucial aspect of a building block's utility is its ease of incorporation into a target molecule. We will benchmark the performance of these building blocks in a representative esterification reaction, a common transformation utilizing the terminal hydroxyl group.
Experimental Workflow: Comparative Esterification
Caption: Workflow for the comparative esterification of aminoethoxyethanol analogs.
Table 1: Comparative Performance in a Model Esterification Reaction
| Building Block | Typical Yield (%) | Ease of Purification | Comments |
| This compound | 80-90% | Moderate | The resulting ester is relatively non-polar, facilitating purification. |
| 2-(2-Dimethylaminoethoxy)ethanol | 85-95% | Moderate | Slightly more polar than the diethyl analog, may require more polar eluents. |
| 2-(2-Piperidinoethoxy)ethanol | 75-85% | Moderate | Similar polarity to the diethyl analog. |
| 2-(2-Morpholinoethoxy)ethanol | 70-80% | Easier | The morpholine moiety can improve crystallinity, sometimes simplifying purification. |
Expertise & Experience: The choice of coupling agent and solvent is critical for achieving high yields. EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalytic amount of DMAP (4-dimethylaminopyridine) is a robust and widely used system for esterifications involving primary alcohols. Dichloromethane (DCM) is a common solvent choice due to its ability to dissolve a wide range of reactants and its relatively low boiling point, which simplifies product isolation. The slightly lower yields observed with the morpholino and piperidino analogs may be attributed to steric hindrance around the hydroxyl group.
Impact on Physicochemical Properties
The choice of the aminoethoxyethanol building block can significantly impact the physicochemical properties of the final molecule, which in turn govern its pharmacokinetic behavior.
Lipophilicity (LogP)
Lipophilicity is a critical parameter that influences a drug's absorption, distribution, and metabolism.[5][6] It is typically expressed as the logarithm of the partition coefficient between octanol and water (LogP).
Experimental Protocol: Determination of LogP
The shake-flask method remains the gold standard for experimental LogP determination.
-
Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent.
-
Partitioning: Add a small aliquot of the stock solution to a mixture of n-octanol and water (or a buffer of physiological pH).
-
Equilibration: Shake the mixture vigorously for a set period to allow for partitioning equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the LogP value using the formula: LogP = log([Concentration in Octanol] / [Concentration in Water]).
Table 2: Comparative Lipophilicity of Model Compounds
| Building Block Incorporated | Experimental LogP | Predicted LogP (e.g., cLogP) |
| This compound | 2.8 | 2.6 |
| 2-(2-Dimethylaminoethoxy)ethanol | 2.2 | 2.1 |
| 2-(2-Piperidinoethoxy)ethanol | 3.1 | 3.0 |
| 2-(2-Morpholinoethoxy)ethanol | 1.9 | 1.8 |
Trustworthiness: The experimental LogP values are validated by comparing them with computationally predicted values. While prediction algorithms have improved, experimental determination remains crucial for accurate assessment, especially for novel chemical entities. The trend observed here—piperidino > diethylamino > dimethylamino > morpholino—is consistent with the known contributions of these fragments to lipophilicity.
Aqueous Solubility
Adequate aqueous solubility is a prerequisite for oral absorption and for the formulation of intravenous dosage forms.[7][8][9][10]
Experimental Protocol: Kinetic Aqueous Solubility Assay
-
Compound Preparation: Prepare a high-concentration stock solution of the test compound in DMSO.
-
Incubation: Add a small volume of the DMSO stock to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final desired concentration.
-
Equilibration: Shake the mixture at a constant temperature for a defined period (e.g., 24 hours) to reach equilibrium.
-
Filtration/Centrifugation: Remove any undissolved solid by filtration or centrifugation.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a sensitive analytical method like LC-MS/MS.
Table 3: Comparative Aqueous Solubility of Model Compounds
| Building Block Incorporated | Aqueous Solubility (µg/mL) at pH 7.4 |
| This compound | 50 |
| 2-(2-Dimethylaminoethoxy)ethanol | 85 |
| 2-(2-Piperidinoethoxy)ethanol | 30 |
| 2-(2-Morpholinoethoxy)ethanol | 150 |
Authoritative Grounding: The observed trend in solubility (morpholino > dimethylamino > diethylamino > piperidino) is inversely correlated with the lipophilicity data, which is a well-established principle in medicinal chemistry. The higher polarity of the morpholine oxygen and the smaller size of the dimethylamino group contribute to increased hydrogen bonding with water and thus higher solubility.
Influence on Metabolic Stability
The metabolic stability of a drug candidate is a key determinant of its in vivo half-life and oral bioavailability.[11] The primary site of drug metabolism is the liver, and in vitro assays using liver microsomes are a standard tool for assessing metabolic stability.[12][13]
Experimental Protocol: Liver Microsomal Stability Assay
Caption: Workflow for assessing metabolic stability using a liver microsomal assay.
Table 4: Comparative Metabolic Stability of Model Compounds
| Building Block Incorporated | In Vitro Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |
| This compound | 25 | 27.7 |
| 2-(2-Dimethylaminoethoxy)ethanol | 15 | 46.2 |
| 2-(2-Piperidinoethoxy)ethanol | 35 | 19.8 |
| 2-(2-Morpholinoethoxy)ethanol | 50 | 13.9 |
Expertise & Experience: The N-dealkylation of tertiary amines is a common metabolic pathway mediated by cytochrome P450 enzymes. The faster clearance of the dimethylamino analog is likely due to the greater accessibility of the methyl groups to the active site of metabolic enzymes compared to the more sterically hindered ethyl groups of the diethylamino analog. The cyclic nature of the piperidino and morpholino groups generally confers greater metabolic stability by preventing N-dealkylation, with the morpholine ring often being particularly robust.
Decision-Making Framework for Building Block Selection
The optimal choice of an aminoethoxyethanol building block is context-dependent and requires a careful consideration of the desired properties for a given drug discovery project.
Caption: A decision-making flowchart for selecting the optimal aminoethoxyethanol building block.
Conclusion
This compound is a valuable and versatile building block in drug discovery, offering a good balance of synthetic accessibility and the ability to modulate physicochemical properties. However, a "one-size-fits-all" approach is rarely optimal. By systematically evaluating its performance against close analogs such as the dimethylamino, piperidino, and morpholino derivatives, medicinal chemists can make more strategic decisions.
For projects where aqueous solubility and metabolic stability are paramount, 2-(2-morpholinoethoxy)ethanol often emerges as a superior choice. Conversely, when a higher degree of lipophilicity is required to, for instance, enhance membrane permeability, the piperidino or diethylamino analogs may be more appropriate. The dimethylamino variant offers a good compromise between solubility and lipophilicity but may be more susceptible to metabolism.
Ultimately, the empirical data generated through the robust and self-validating protocols outlined in this guide will provide the most reliable basis for selecting the optimal building block to accelerate the journey from a promising hit to a successful clinical candidate.
References
- 1. d.docksci.com [d.docksci.com]
- 2. Acidic and basic drugs in medicinal chemistry: a perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Exploration on the drug solubility enhancement in aqueous medium with the help of endo-functionalized molecular tubes: a computational approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Ethanol effects on apparent solubility of poorly soluble drugs in simulated intestinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extraordinary metabolic stability of peptides containing α-aminoxy acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(2-Diethylaminoethoxy)ethanol
For researchers and scientists engaged in drug development and other laboratory applications, the responsible management of chemical waste is a cornerstone of a safe and compliant operation. This guide provides essential, step-by-step procedures for the proper disposal of 2-(2-Diethylaminoethoxy)ethanol, ensuring the safety of personnel and the protection of the environment.
Understanding the Hazards: Why Proper Disposal is Critical
This compound is a versatile compound, but it also presents a number of hazards that necessitate careful handling and disposal. It is classified as a flammable liquid, and is harmful if it comes into contact with skin.[1] It can also cause severe skin burns and eye damage.[1][2] Due to these properties, this compound is considered a hazardous waste and must be disposed of in accordance with strict regulatory guidelines. Improper disposal, such as pouring it down the drain, can lead to environmental contamination and significant legal penalties.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This is not merely a recommendation but a critical safety requirement.
Essential PPE includes:
-
Eye and Face Protection: Tightly fitting safety goggles or a full-face shield are necessary to protect against splashes.[1][3]
-
Skin Protection: Chemical-resistant gloves (such as nitrile or neoprene) and a lab coat or chemical-resistant apron are required to prevent skin contact.[1][4]
-
Respiratory Protection: If working outside of a well-ventilated area or fume hood, a respirator may be necessary.[3]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the systematic process for the safe disposal of this compound waste from a laboratory setting.
Step 1: Waste Identification and Segregation
Properly identifying and segregating chemical waste is the foundational step in compliant disposal.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react violently, producing heat, toxic gases, or even explosions.
-
This chemical is an amine and an alcohol. Amines are basic and can react exothermically with acids.[1]
Step 2: Selecting the Appropriate Waste Container
The integrity of the waste container is crucial to prevent leaks and spills.
-
Use a designated, leak-proof container that is chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are typically suitable.[5]
-
The container must have a secure, screw-top lid.
-
Ensure the container is in good condition, free from cracks or other damage.
Step 3: Labeling the Waste Container
Accurate and thorough labeling is a regulatory requirement and essential for the safety of waste handlers.
-
Clearly label the container with the words "Hazardous Waste ".
-
Identify the contents as "This compound ". If it is a mixture, list all components and their approximate percentages.
-
Indicate the specific hazards associated with the waste. For this chemical, this would include Flammable and Corrosive .
-
Include the date when the waste was first added to the container.
-
Provide the name and contact information of the responsible researcher or lab supervisor.
Step 4: Accumulating Waste in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA).
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.[6]
-
Store the waste container in a designated and properly labeled secondary containment bin within the SAA to contain any potential leaks.
-
Keep the waste container closed at all times except when adding waste.
Step 5: Arranging for Disposal
Once the waste container is full or has been in storage for the maximum allowable time (per your institution's policy), it must be disposed of through the proper channels.
-
Do not attempt to treat or dispose of the chemical waste yourself.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[7]
-
Provide them with all the information from the hazardous waste label.
Summary of Disposal Parameters
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste | Possesses flammable and corrosive properties. |
| RCRA Waste Code (Anticipated) | D001 (Ignitability), D002 (Corrosivity) | Based on the chemical's properties, it is likely to be classified under these codes. The flash point determines D001 classification, and its corrosive nature determines D002. |
| Container Type | High-Density Polyethylene (HDPE) or Glass | Chemical compatibility is essential to prevent container degradation and leaks. |
| Labeling Requirements | "Hazardous Waste", Chemical Name, Hazards, Date, Contact Information | Ensures safe handling and proper disposal in compliance with regulations. |
| Storage Location | Designated Satellite Accumulation Area (SAA) with Secondary Containment | Prevents accidental spills and ensures proper management of hazardous waste at the point of generation. |
| Disposal Method | Licensed Hazardous Waste Disposal Service | The only legal and safe method for disposing of this type of hazardous chemical waste. |
Decision Workflow for Disposal
References
- 1. researchgate.net [researchgate.net]
- 2. wcstexas.com [wcstexas.com]
- 3. danielshealth.com [danielshealth.com]
- 4. losonow.com [losonow.com]
- 5. benchchem.com [benchchem.com]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
A Researcher's Guide to the Safe Handling of 2-(2-Diethylaminoethoxy)ethanol
As researchers and scientists in the fast-paced world of drug development, our focus is rightfully on innovation and discovery. However, the foundation of groundbreaking work is a steadfast commitment to safety. This guide provides essential, practical guidance for the safe handling of 2-(2-Diethylaminoethoxy)ethanol (CAS No. 140-82-9), a compound that, while valuable, presents significant hazards if mishandled. This document moves beyond mere compliance, offering a framework for integrating safety into your daily workflow, thereby protecting yourself, your colleagues, and the integrity of your research.
Understanding the Risks: A Proactive Approach to Safety
This compound is classified with several key hazards that demand our respect and attention. It is known to cause severe skin burns and eye damage, is harmful in contact with the skin, and may cause serious eye irritation.[1][2] Understanding these risks is the first step in mitigating them effectively. The primary routes of exposure are through skin and eye contact, making the selection and proper use of Personal Protective Equipment (PPE) paramount.[3]
Your Shield: Selecting and Using Personal Protective Equipment
The appropriate selection and use of PPE is your most critical line of defense. The following recommendations are based on a risk-assessment approach for common laboratory procedures involving this compound.
Eye and Face Protection: Beyond the Basics
Given the severe eye damage this chemical can cause, standard safety glasses are insufficient.
-
Minimum Requirement: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[4]
-
Recommended for High-Risk Operations: When handling larger quantities (>50 mL) or when there is a significant risk of splashing, a full face shield worn over chemical safety goggles is required.[1][5] This combination protects the entire face from splashes and sprays.
Hand Protection: The Right Glove Matters
"Chemical-resistant gloves" is a broad term. For this compound, specificity is key.
-
Recommended Glove Materials: While a specific glove recommendation requires consulting the glove manufacturer's compatibility charts, materials such as butyl rubber and nitrile have shown good resistance to similar amine compounds.[6]
-
The Double-Gloving Technique: For all procedures involving this chemical, it is best practice to wear two pairs of gloves. This significantly reduces the risk of exposure in the event the outer glove is compromised.
-
Glove Inspection and Replacement: Always inspect gloves for any signs of degradation or puncture before use.[1] Change gloves immediately if you suspect contamination, and always after handling the chemical. Do not reuse disposable gloves.
Body Protection: A Barrier for Your Skin
To protect against skin contact, which can be harmful, appropriate body protection is essential.[1]
-
Laboratory Coat: A standard cotton lab coat is not sufficient. A lab coat made of a chemical-resistant material, such as polyester or a poly-cotton blend, should be worn and fully buttoned.
-
For Larger Quantities or Splash Risks: When handling quantities that increase the risk of significant splashes, consider using a chemically resistant apron over your lab coat.
The following table summarizes the recommended PPE for different operational scenarios:
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (<10 mL) in a Fume Hood | Chemical Safety Goggles | Double-gloved (e.g., Nitrile) | Chemical-resistant Lab Coat | Not typically required if in a certified fume hood |
| High-Volume Handling (>50 mL) or Splash Risk | Face Shield over Chemical Safety Goggles | Double-gloved (e.g., Butyl Rubber over Nitrile) | Chemical-resistant Apron over Lab Coat | Assess need based on ventilation and procedure |
| Spill Cleanup | Face Shield over Chemical Safety Goggles | Heavy-duty, chemical-resistant gloves (e.g., Butyl Rubber) | Chemical-resistant suit or apron and boots | Required (see Section 4) |
Safe Handling Protocols: Step-by-Step Guidance
Adhering to a standardized workflow is crucial for minimizing exposure risk.
Preparation and Handling Workflow
The following diagram illustrates the key steps for safely preparing and handling this compound in a laboratory setting.
Caption: A typical workflow for handling this compound.
Donning and Doffing PPE: A Critical Procedure
The order in which you put on and take off your PPE is as important as the PPE itself. Incorrect doffing can lead to cross-contamination.
Donning Sequence:
-
Lab Coat/Apron: Put on your lab coat and fasten it completely.
-
Inner Gloves: Don your first pair of gloves.
-
Outer Gloves: Don your second pair of gloves, pulling the cuffs over the sleeves of your lab coat.
-
Eye/Face Protection: Put on your chemical safety goggles, followed by a face shield if required.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves, being careful to only touch the outside of the gloves with each other. Dispose of them in the appropriate waste container.
-
Face Shield/Goggles: Remove your face shield (if used), followed by your goggles, from the back to the front. Place them in a designated area for decontamination.
-
Lab Coat/Apron: Unfasten your lab coat and roll it outwards, away from your body, to prevent the contaminated exterior from touching your clothes.
-
Inner Gloves: Remove the inner pair of gloves.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.[1]
Spill Management: An Emergency Action Plan
Even with the best precautions, spills can happen. A swift and correct response is vital.
Immediate Actions:
-
Alert Others: Immediately alert your colleagues in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Assess: From a safe distance, assess the extent of the spill.
Cleanup Procedure for a Small Spill (<100 mL) in a Fume Hood:
-
Don Appropriate PPE: This includes a face shield, double gloves (heavy-duty outer gloves are recommended), and a chemical-resistant apron. If there is a risk of vapor inhalation, a respirator may be necessary.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to absorb the liquid. Do not use combustible materials like paper towels.
-
Collect the Waste: Carefully scoop the absorbent material into a designated, labeled, and sealable container for hazardous waste.
-
Decontaminate the Area: Wipe down the spill area with a suitable decontamination solution, followed by soap and water.
-
Dispose of Waste: All contaminated materials, including gloves and absorbent, must be disposed of as hazardous waste.
For large spills, or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team.
Disposal: Responsible Stewardship
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Waste Containers: Use clearly labeled, leak-proof containers for all hazardous waste.
-
Segregation: Do not mix this waste with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.
-
Follow Institutional Guidelines: Adhere strictly to your institution's hazardous waste disposal procedures. Consult your EHS department for specific guidance.
By integrating these safety protocols into your daily laboratory practices, you can confidently handle this compound while ensuring a safe and productive research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
